Product packaging for 2-(Aminomethyl)butan-1-ol(Cat. No.:CAS No. 16519-75-8)

2-(Aminomethyl)butan-1-ol

Cat. No.: B2935622
CAS No.: 16519-75-8
M. Wt: 103.165
InChI Key: DHPOUEPMENIWGX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)butan-1-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.165. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B2935622 2-(Aminomethyl)butan-1-ol CAS No. 16519-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-5(3-6)4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPOUEPMENIWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16519-75-8
Record name 2-(aminomethyl)butan-1-ol
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Foundational & Exploratory

Spectroscopic Profile of 2-(Aminomethyl)butan-1-ol: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Aminomethyl)butan-1-ol (CAS 16519-75-8) is a chiral amino alcohol with potential applications as a building block in pharmaceutical synthesis and materials science.[1][2][3] Its structure, featuring both a primary amine and a primary alcohol, imparts bifunctionality that is highly valuable in the construction of more complex molecules. Accurate structural elucidation and confirmation are paramount for any application, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization.

This guide provides an in-depth technical overview of the expected spectroscopic signature of this compound. It is important to note that as of the time of this writing, comprehensive experimental spectra for this specific molecule are not widely available in public databases. Therefore, this document leverages fundamental spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This approach not only provides a valuable reference for identifying the compound but also serves as a practical guide for researchers on the principles of spectral interpretation for bifunctional molecules.

Molecular Structure and Predicted Spectroscopic Overview

The key to interpreting any spectrum is a thorough understanding of the molecule's structure. This compound possesses a chiral center at the second carbon (C2), to which an ethyl group, a hydroxymethyl group, and an aminomethyl group are attached.

  • Functional Groups: Primary amine (-NH₂), Primary alcohol (-OH)

  • Key Structural Features: A chiral center, a C4 main chain with branching, and distinct electronic environments for each proton and carbon.

These features will give rise to a unique spectroscopic fingerprint. The NMR spectra will be characterized by distinct signals for each non-equivalent proton and carbon, with splitting patterns dictated by neighboring protons. The IR spectrum will prominently feature bands corresponding to O-H and N-H stretches. The mass spectrum will show a molecular ion peak and predictable fragmentation patterns resulting from the loss of functional groups.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of This compound in ~0.7 mL of CDCl₃. prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample into a 400-500 MHz NMR spectrometer. prep3->acq1 acq2 Acquire ¹H NMR spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq2->acq3 acq4 Optional: Perform 2D NMR (COSY, HSQC) for full structural assignment. acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase the spectra and calibrate the chemical shift to TMS at 0 ppm. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc2->proc3

References

A Technical Guide to the Commercial Availability and Application of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Aminomethyl)butan-1-ol is a chiral amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary hydroxyl group, makes it an attractive intermediate for constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthesis, and applications, with a specific focus on its utility in drug development. We will explore the landscape of commercial suppliers, delve into the practicalities of its use through a detailed experimental protocol, and provide a framework for its safe handling and storage.

Introduction: The Molecular Profile of this compound

This compound, identified by the CAS Number 16519-75-8, is a simple yet versatile organic compound.[1][2] Its structure features a butyl backbone with an aminomethyl group and a hydroxyl group attached to the second carbon atom. This arrangement confers chirality upon the molecule, meaning it exists as two non-superimposable mirror images or enantiomers: (R)-2-(Aminomethyl)butan-1-ol and (S)-2-(Aminomethyl)butan-1-ol. This stereochemistry is of paramount importance in drug development, where the biological activity of a molecule is often dictated by its specific three-dimensional orientation.

The presence of both a nucleophilic amine and a versatile alcohol functional group within the same molecule allows for sequential and selective chemical modifications. This makes it a foundational component for creating diverse scaffolds and introducing specific pharmacophores in medicinal chemistry.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its use in a research or development setting. The key data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 16519-75-8[1][3]
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1][2]
IUPAC Name This compound[1]
Boiling Point 187.8 ± 13.0 °C (Predicted)[2]
Density 0.915 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.85 (Predicted)[2]
SMILES CCC(CN)CO[1]

Safety and Hazard Information

From a safety perspective, this compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following primary hazards:

  • H227: Combustible liquid.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Due to its corrosive nature, handling requires stringent safety protocols, including the use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][5]

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. It is typically sold as a racemic mixture, although enantiomerically pure forms may be available from specialized vendors.

Table 2: Selected Commercial Suppliers of this compound

SupplierProduct NameTypical PurityFormNotes
BLD Pharm This compound≥95%LiquidAvailable for online ordering.[3]
PubChem Vendors This compoundVariesLiquidPubChem lists multiple chemical vendors.[1]
Chemsrc This compoundVariesLiquidPlatform connects various suppliers.[6]

When procuring this chemical, it is essential for researchers to request and review the Certificate of Analysis (CoA) to verify the purity, identity, and, if relevant, the enantiomeric excess of the specific batch.

Overview of Synthetic Routes

The commercial production of related amino alcohols often involves multi-step synthetic sequences. While specific proprietary methods for this compound are not extensively published, general strategies for analogous compounds provide insight. For instance, the synthesis of the isomeric 2-amino-1-butanol can be achieved by reacting 1-butene with chlorine and a nitrile, followed by hydrolysis.[7][8] Another common approach involves the reduction of α-amino acids or their derivatives; for example, (R)-(-)-2-Amino-1-butanol can be synthesized via the reduction of D-2-Aminobutyric acid.[9] These established methodologies form the basis for the industrial-scale synthesis of chiral amino alcohols.

G cluster_0 Synthetic Pathway Overview Precursor Chiral Precursor (e.g., Amino Acid Derivative) Intermediate Activated Intermediate Precursor->Intermediate Activation Reduction Reduction Step (e.g., with LiAlH₄ or H₂/Catalyst) Intermediate->Reduction Product Final Product: This compound Reduction->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: Generalized workflow for the synthesis of chiral amino alcohols.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The primary amine provides a reactive handle for amide bond formation, reductive amination, and the construction of heterocyclic systems. Simultaneously, the primary alcohol can be transformed into esters, ethers, or oxidized to an aldehyde or carboxylic acid, providing a secondary point for molecular elaboration.

This dual functionality allows it to serve as a scaffold in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[10] While its direct incorporation into a major commercial drug is not as widely documented as its isomer, 2-amino-1-butanol (a key precursor for the antituberculotic agent Ethambutol), its structural motif is highly relevant in modern medicinal chemistry.[11][12]

G cluster_1 Role in Medicinal Chemistry Start This compound Amine_React Amine Modification (e.g., Acylation, Alkylation) Start->Amine_React R¹-X Alcohol_React Alcohol Modification (e.g., Esterification, Etherification) Start->Alcohol_React R²-Y Intermediate_A Intermediate A (Amine Modified) Amine_React->Intermediate_A Intermediate_B Intermediate B (Alcohol Modified) Alcohol_React->Intermediate_B Final_Compound Complex Drug Candidate Intermediate_A->Final_Compound Further Steps Intermediate_B->Final_Compound Further Steps

Caption: Synthetic utility of this compound in drug design.

Experimental Protocol: N-Acetylation of this compound

To illustrate the practical application of this reagent, the following section details a standard protocol for the N-acetylation of the primary amine. This procedure is a foundational step for protecting the amine group or for synthesizing N-acetyl derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize N-(1-(hydroxymethyl)butan-2-yl)acetamide from this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-(1-(hydroxymethyl)butan-2-yl)acetamide.

Self-Validation: The success of the protocol is validated at each stage. Reaction completion is confirmed by TLC. The aqueous washes in the workup neutralize excess acid and remove water-soluble byproducts. The final purity is assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral building block. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecules, making it a compound of interest for researchers in drug discovery and organic synthesis. A comprehensive understanding of its properties, availability, and safe handling procedures, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and beyond.

References

Topic: A Strategic Approach to Unveiling the Biological Potential of 2-(Aminomethyl)butan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The amino alcohol scaffold is a privileged pharmacophore present in a multitude of biologically active compounds, from natural products to synthetic pharmaceuticals.[1][] This guide outlines a comprehensive, scientifically-grounded strategy for the systematic investigation of a novel chemical class: derivatives of 2-(Aminomethyl)butan-1-ol. While direct biological data on this specific scaffold is scarce, its structural components—a primary amino group and a primary alcohol on a chiral butanyl backbone—present a rich canvas for chemical modification and biological exploration. This document serves as a technical roadmap for researchers, providing the rationale for hypothesized biological activities, detailed protocols for a multi-tiered screening cascade, and a framework for establishing a robust Structure-Activity Relationship (SAR). The methodologies described herein are designed to be self-validating, ensuring that any identified "hit" compounds are supported by rigorous, reproducible data, paving the way for further preclinical development.

The Core Scaffold: this compound

This compound is a chiral amino alcohol with two key functional groups amenable to chemical derivatization: a primary amine and a primary alcohol.[3] This bifunctionality allows for the creation of a diverse chemical library with a wide range of physicochemical properties.

Chemical Properties of the Parent Scaffold:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₁₃NO[3]

  • Molecular Weight: 103.16 g/mol [3]

  • SMILES: CCC(CN)CO[3]

The exploration of its derivatives is predicated on the established success of the amino alcohol motif in medicinal chemistry, which is a key structural feature in drugs with activities ranging from antimicrobial to anticancer and neuroprotective agents.[1][4][5]

Proposed Investigational Workflow

A systematic approach is essential to efficiently screen a novel compound library and identify promising leads. The proposed workflow is designed as a hierarchical cascade, moving from broad primary screening to more focused mechanistic studies. This strategy ensures that resources are concentrated on derivatives with the most compelling biological activity.

G cluster_0 Phase 1: Library Generation cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Mechanistic Elucidation cluster_3 Phase 4: Lead Optimization A Core Scaffold This compound B Chemical Derivatization (Amidation, Esterification, etc.) A->B C Diverse Compound Library B->C D Antimicrobial Screening (MIC Determination) C->D Broad Screening E Anticancer Screening (MTT Assay - IC50) C->E Broad Screening F Neuroprotection Screening (Oxidative Stress Assay) C->F Broad Screening G Time-Kill Kinetics D->G Antimicrobial Hits H Apoptosis & Cell Cycle Analysis E->H Anticancer Hits I ROS & Mitochondrial Function Assays F->I Neuroprotective Hits J SAR Analysis G->J Data Consolidation H->J Data Consolidation I->J Data Consolidation K In Vivo Model Testing J->K Optimized Leads

Caption: A multi-phase workflow for the discovery and validation of bioactive derivatives.

Hypothesized Biological Activities & Screening Protocols

Based on the prevalence of the amino alcohol pharmacophore in various therapeutic areas, we hypothesize three primary avenues for investigation.

Potential Antimicrobial Activity

Rationale: Amino alcohol derivatives have been studied for their antimicrobial and antifungal activities, making this a logical starting point for screening.[1][6]

Primary Screening Protocol: Broth Microdilution for MIC Determination

This method quantitatively determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[7][8][9]

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 27853) and fungal strains (e.g., Candida albicans ATCC 1023) overnight.[8][9] Dilute the cultures to a standardized concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Incubation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Potential Anticancer Activity

Rationale: The β-amino alcohol structure is a feature in compounds with significant anticancer properties.[1] Furthermore, the aminomethyl group is present in certain topoisomerase I inhibitors, suggesting a potential mechanism of action.[10]

Primary Screening Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in the recommended medium supplemented with fetal bovine serum.[11]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).[11]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol) and measure the absorbance at ~570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[13]

Potential Neuroprotective Activity

Rationale: The development of small molecules that can protect neurons from cell death is a key strategy in treating neurodegenerative diseases.[14][15] Oxidative stress is a common pathway in neuronal injury, providing a clear target for a screening assay.[16][17]

Primary Screening Protocol: Glutamate-Induced Oxidative Injury Assay

This assay models excitotoxicity-induced oxidative stress in a neuronal cell line, such as the mouse hippocampal cell line HT22.[17]

  • Cell Culture and Seeding: Culture HT22 cells and seed them into 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induction of Injury: Expose the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours to induce oxidative stress and cell death.[17] Control wells should not receive glutamate.

  • Viability Assessment: Measure cell viability using a resazurin-based assay or MTT assay.

  • Data Analysis: Identify compounds that significantly increase cell viability in the presence of glutamate compared to the glutamate-only control.

Mechanistic Elucidation for "Hit" Compounds

Once a compound shows promising and reproducible activity in a primary screen, the next critical step is to investigate its mechanism of action (MoA).

Anticancer MoA: Apoptosis and Cell Cycle Analysis

A common mechanism for anticancer drugs is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle.[11]

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

  • Treatment: Treat cancer cells with the hit compound at its IC₅₀ concentration for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and treat with RNase A, then stain with propidium iodide (PI), which intercalates with DNA.

  • Analysis: Analyze the DNA content of the cells using flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation in any phase compared to the control suggests cell cycle arrest.[11]

G A Anticancer Compound (e.g., Derivative X) B Induces DNA Damage or Mitotic Stress A->B D Cell Cycle Arrest (G2/M Phase) A->D C Activation of Caspases (Caspase-3, -9) B->C E Apoptosis (Programmed Cell Death) C->E D->E

Caption: A simplified signaling pathway for a hypothetical anticancer derivative.

Structure-Activity Relationship (SAR) Analysis

SAR analysis relates the chemical structure of a molecule to its biological activity, guiding the rational design of more potent and selective analogs.[18][19][20] After screening an initial library, the data should be consolidated to identify key structural motifs responsible for activity.

Table 1: Hypothetical Screening Data for a Library of this compound Derivatives

Compound IDR¹ (at -NH₂)R² (at -OH)Antimicrobial MIC (µg/mL vs. S. aureus)Anticancer IC₅₀ (µM vs. MCF-7)Neuroprotection (% Viability vs. Glutamate)
Parent -H-H>256>1005% (Control)
DER-01 -COCH₃ (Acetyl)-H12875.215%
DER-02 -COPh (Benzoyl)-H6412.5 45%
DER-03 -H-COCH₃ (Acetyl)32 98.122%
DER-04 -H-CO(CH₂)₄CH₃ (Hexanoyl)8 >10018%
DER-05 -COPh (Benzoyl)-COCH₃ (Acetyl)12815.868%

SAR Insights from Hypothetical Data:

  • Antimicrobial Activity: Derivatization at the hydroxyl group (R²) with lipophilic acyl chains (DER-03, DER-04) appears to significantly enhance activity against S. aureus. This suggests that membrane interaction may be important.

  • Anticancer Activity: Acylation of the amino group (R¹) with an aromatic benzoyl group (DER-02) dramatically increases cytotoxic potency. This points towards a specific binding interaction, possibly involving π-stacking.

  • Neuroprotective Activity: A combination of modifications (DER-05) shows the most significant effect, suggesting that a multi-faceted interaction or improved cell permeability might be at play. The benzoyl group at the amine seems crucial.

Conclusion and Future Directions

This guide presents a structured and logical framework for exploring the therapeutic potential of novel this compound derivatives. By employing a tiered screening approach across antimicrobial, anticancer, and neuroprotective paradigms, researchers can efficiently identify active compounds. The subsequent mechanistic studies and SAR analysis provide the foundation for rational lead optimization. Promising candidates identified through this in vitro workflow must then be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, which is an essential step before any consideration for clinical testing.[12][13]

References

A Guide to 2-(Aminomethyl)butan-1-ol: A Versatile Chiral Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is relentless. Chiral building blocks are the bedrock of asymmetric synthesis, enabling the construction of complex molecular architectures with precise stereochemical control. Among these, chiral 1,3-amino alcohols represent a uniquely versatile class due to their bifunctional nature. This guide provides an in-depth technical exploration of 2-(Aminomethyl)butan-1-ol, a valuable yet often overlooked chiral synthon. We will dissect its intrinsic properties and demonstrate its strategic application in the synthesis of high-value molecules, including chiral ligands for asymmetric catalysis and key intermediates for bioactive compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block to solve complex synthetic challenges.

Section 1: The Molecular Blueprint - Properties and Advantages

This compound is a chiral 1,3-amino alcohol characterized by a primary amine and a primary hydroxyl group separated by a stereogenic center. This specific arrangement of functional groups is the source of its synthetic utility.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 16519-75-8[1]

  • Molecular Formula: C₅H₁₃NO[2]

  • Molecular Weight: 103.16 g/mol [2]

The key to its utility lies in the differential reactivity of the amine and hydroxyl groups and the stereocenter that dictates the spatial orientation of subsequent transformations. The primary amine serves as a potent nucleophile or a handle for directing group attachment, while the primary alcohol can be readily oxidized or converted into a leaving group. This bifunctionality makes it an ideal starting material for creating molecules with specific three-dimensional arrangements, a critical requirement in drug design where stereochemistry governs drug-receptor interactions.[3][4]

Key Strategic Advantages:

  • Defined Stereochemistry: Available in enantiomerically pure forms, it allows for the direct introduction of a chiral center into a target molecule.

  • Orthogonal Functionality: The amine and alcohol groups can be selectively protected and derivatized, enabling complex, multi-step synthetic sequences. For instance, the amine can be protected with a Boc group while the alcohol is transformed, and vice-versa.

  • 1,3-Relationship: The 1,3-spacing of the functional groups is ideal for forming stable five- and six-membered cyclic intermediates and transition states, which is crucial for high stereocontrol in many asymmetric reactions.[5]

  • Scaffold for Ligands: The N-O atom arrangement is a classic motif for bidentate ligands used in asymmetric metal catalysis.[6][7]

Section 2: Synthetic Pathways and Applications

The true value of a building block is demonstrated through its successful incorporation into complex targets. Here, we explore two primary applications of this compound.

Application 1: Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are a "privileged" ligand class in asymmetric catalysis, effective in a wide range of metal-catalyzed transformations.[2] The synthesis of these ligands often begins with a chiral amino alcohol. This compound provides a scaffold for a unique class of aminomethyl-substituted oxazolines.

The general workflow involves an initial protection of the amine, followed by cyclization with a nitrile-containing substrate to form the oxazoline ring. The protecting group is then removed to reveal the amine, which can be further functionalized to create a library of modular ligands.

Below is a logical workflow for the synthesis of a novel (S)-4-ethyl-4,5-dihydrooxazol-2-yl)methanamine ligand, a versatile intermediate for more complex pincer or bidentate ligands.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Oxazoline Formation cluster_2 Step 3: Deprotection A (S)-2-(Aminomethyl)butan-1-ol B Boc-Protected Intermediate A->B Boc₂O, THF rt, 12h A->B D Cyclized Intermediate B->D ZnCl₂, Chlorobenzene Reflux, 24h B->D C Activated Nitrile (e.g., from 2-cyanopyridine) C->D ZnCl₂, Chlorobenzene Reflux, 24h E Final Oxazoline Ligand D->E TFA, DCM 0°C to rt, 2h D->E

Caption: Synthetic workflow for a chiral aminomethyl-oxazoline ligand.

Application 2: Proposed Synthesis of a Bioactive Molecule Analog

Etomoxir is a known irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid metabolism.[8][9] While various routes to Etomoxir exist, we can propose a robust, stereocontrolled synthesis of an Etomoxir analog starting from (R)-2-(Aminomethyl)butan-1-ol. This demonstrates its utility as a chiral pool starting material for drug candidates.

The strategy hinges on using the building block's stereocenter to set the final configuration of the target. Key steps include protecting the amine, converting the alcohol into a good leaving group, performing a stereospecific alkylation, and finally, revealing the target molecule's core functionalities.

G cluster_0 Phase 1: Functional Group Manipulation cluster_1 Phase 2: Carbon Chain Extension cluster_2 Phase 3: Final Transformations start (R)-2-(Aminomethyl)butan-1-ol prot Boc-Protected Amino Alcohol start->prot 1. Boc₂O mesyl Boc-Protected Mesylate prot->mesyl 2. MsCl, Et₃N alkyl Alkylated Intermediate mesyl->alkyl 3. SN2 Displacement cuprate Organocuprate Reagent (from side chain) cuprate->alkyl 3. SN2 Displacement deprot Deprotected Intermediate alkyl->deprot 4. TFA (Deprotection) final Etomoxir Analog (Final Target Molecule) deprot->final 5. Oxidation & Esterification

Caption: Proposed synthetic strategy for an Etomoxir analog.

Section 3: In the Lab - Protocols and Methodologies

A successful synthesis relies on robust and reproducible protocols. The following section provides detailed, step-by-step procedures for the key transformations discussed.

Protocol 1: N-Boc Protection of (S)-2-(Aminomethyl)butan-1-ol

Rationale: The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine. It is stable to a wide range of nucleophilic and basic conditions that might be used to modify the hydroxyl group, yet it can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting most other functional groups.[10][11]

Methodology:

  • Dissolution: Dissolve (S)-2-(Aminomethyl)butan-1-ol (1.0 eq.) in tetrahydrofuran (THF, ~0.5 M).

  • Reagent Addition: To the stirred solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

ParameterConditionRationale
Solvent THF / DichloromethaneAprotic solvents that dissolve both reactants well.
Base Often not required[11]The amine is sufficiently nucleophilic to react directly.
Stoichiometry Slight excess of Boc₂OEnsures complete consumption of the starting amine.
Temperature Room TemperatureSufficient for the reaction to proceed cleanly.
Protocol 2: Mesylation of the Primary Alcohol

Rationale: To perform a substitution reaction at the primary alcohol position (e.g., for chain extension), the hydroxyl group must first be converted into a good leaving group. A mesylate (-OMs) is an excellent choice. It is readily formed using methanesulfonyl chloride (MsCl) and a non-nucleophilic base like triethylamine (Et₃N).[11][12] The base is critical to neutralize the HCl byproduct, preventing it from protonating the amine (if unprotected) or causing side reactions.

Methodology:

  • Setup: Dissolve the Boc-protected amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a flask under an inert atmosphere (N₂ or Argon) and cool to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Quenching & Work-up: Carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine. This removes residual base and salts.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step due to its reactivity.

ParameterConditionRationale
Solvent Anhydrous DCMAprotic and unreactive towards the reagents.
Base Triethylamine (Et₃N)Scavenges HCl byproduct without competing as a nucleophile.
Temperature 0 °CControls the exothermic reaction and minimizes side reactions.
Stoichiometry Slight excess of MsCl and Et₃NDrives the reaction to completion.

Section 4: Conclusion and Future Prospects

This compound is a potent and highly adaptable chiral building block. Its defined stereochemistry and orthogonal functional groups provide a reliable platform for constructing complex chiral molecules. As demonstrated, its application in the synthesis of privileged oxazoline ligands and as a foundational element for bioactive targets underscores its value in both academic and industrial research. The ability to selectively manipulate the amine and hydroxyl functionalities allows for a modular approach to synthesis, enabling the rapid generation of compound libraries for screening in drug discovery and catalyst development. As the demand for enantiopure pharmaceuticals continues to grow, the strategic application of versatile synthons like this compound will remain a cornerstone of efficient and elegant molecular design.

Section 5: References

  • Organic Syntheses. (n.d.). Synthesis of Chiral Pyridine Bis(Oxazoline) Ligands. National Institutes of Health. Retrieved from --INVALID-LINK--

  • G. Chelucci, G. A. Pinna, G. Sanna. (2003). 2-(aminomethyl)-oxazolines: highly modular scaffolds for the preparation of novel asymmetric ligands. PubMed. Retrieved from --INVALID-LINK--

  • ARKIVOC. (2004). Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Oxazoline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Classical substrates for oxazoline synthesis from amino alcohols. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). The Synthesis of Novel 4-(Aminomethyl)oxazoline Ligands. Retrieved from --INVALID-LINK--

  • ARKIVOC. (2004). Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. Retrieved from --INVALID-LINK--

  • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Asymmetric synthesis of (R)-(+)-etomoxir via enzymatic resolution. Retrieved from --INVALID-LINK--

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from --INVALID-LINK--

  • Chemsrc. (2025). This compound CAS#:16519-75-8. Retrieved from --INVALID-LINK--

  • Journal of Lipid Research. (n.d.). Etomoxir: an old dog with new tricks. National Institutes of Health. Retrieved from --INVALID-LINK--

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Aminomethyl)butan-1-ol and Related Amino Alcohols for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their structural versatility and chirality make them indispensable building blocks in modern organic synthesis and medicinal chemistry. Enantiomerically pure β-amino alcohols, in particular, are crucial components in a vast array of biologically active molecules, including adrenergic drugs and unnatural amino acids.[1] They serve not only as intermediates for pharmaceuticals but also as highly effective chiral catalysts and ligands in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] This guide provides a detailed exploration of this compound and its closely related, industrially significant analogs, focusing on their synthesis, properties, and applications.

Core Compound Profile: this compound

This compound is a primary amino alcohol that serves as a representative member of this compound class. While specific research on this molecule is limited, its structure provides a valuable model for understanding the chemistry of its more widely used isomers and derivatives.

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 16519-75-8PubChem[3]
Molecular Formula C5H13NOPubChem[3]
Molecular Weight 103.16 g/mol PubChem[3]
SMILES CCC(CN)COPubChem[3]
GHS Hazard H314: Causes severe skin burns and eye damagePubChem[3]
GHS Hazard H227: Combustible liquidPubChem[3]

Note: The compound is classified as a corrosive liquid and requires careful handling in a laboratory setting, including the use of personal protective equipment to avoid skin and eye contact.[3]

Synthesis Methodologies: Pathways to Chiral Amino Alcohols

The synthesis of enantiomerically pure amino alcohols is a key challenge in organic chemistry. Various strategies have been developed, ranging from classical chemical reactions to modern biocatalytic approaches.

Industrial Synthesis via Ritter-Type Reaction and Hydrolysis

A robust, high-yield process for producing dl-2-amino-1-butanol, a structural isomer of our core compound, has been extensively patented and is used industrially.[4][5] This method is significant as it starts from simple, readily available materials. The causality behind this choice is its cost-effectiveness and scalability for producing the racemic mixture, which can then be resolved into its pure enantiomers.

The process involves two main stages:

  • Formation of an Imidoyl Chloride Intermediate: 1-Butene, chlorine, and a nitrile (commonly an excess of acetonitrile) are reacted to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate.[4][5] The nitrile serves as both a reactant and a solvent.[5]

  • Hydrolysis: The intermediate is then hydrolyzed, typically using hydrochloric acid, to yield dl-2-amino-1-butanol hydrochloride. The free base can be liberated by neutralization.[4][5]

Experimental Protocol: Synthesis of dl-2-Amino-1-butanol

This protocol is adapted from established industrial patents.[4][5] It is a self-validating system where the progress and purity can be monitored at each stage using standard analytical techniques like Gas-Liquid Chromatography (GLC).

Step 1: Synthesis of the Imidoyl Chloride Intermediate

  • To a reaction vessel containing acetonitrile (in excess, acting as solvent), simultaneously add 1-butene and chlorine gas at a controlled rate, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion.

Step 2: Hydrolysis and Isolation

  • Add water to the reaction mixture. Distill off the excess acetonitrile and by-products (e.g., 1,2-dichlorobutane).

  • Once the temperature of the mixture reaches 100°C, add concentrated hydrochloric acid and reflux the solution for 4-5 hours to ensure complete hydrolysis.

  • After hydrolysis, remove the solvent under reduced pressure to obtain the crude dl-2-amino-1-butanol hydrochloride residue.

  • Dissolve the residue in a minimal amount of water and neutralize to a pH of ~11 with a 50% NaOH solution at 0°C.

  • The precipitated salt (NaCl) is removed by filtration. The filtrate containing the product is then distilled under reduced pressure to yield pure dl-2-amino-1-butanol.

Biocatalytic Synthesis via Asymmetric Reductive Amination

Modern drug development increasingly favors green and highly selective synthetic methods. Biocatalysis, using engineered enzymes, offers a powerful alternative for producing chiral amino alcohols with exceptional enantiomeric purity (>99% ee).[6][7]

The core of this methodology is the use of an engineered amine dehydrogenase (AmDH). This enzyme catalyzes the direct asymmetric reductive amination of a hydroxy ketone precursor, using ammonia as the amine source.[6] The choice of this experimental approach is driven by its high stereoselectivity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents like ammonia.

Workflow: Biocatalytic Synthesis of a Chiral Amino Alcohol

G cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation Buffer Aqueous Buffer (e.g., NH4Cl/NH3, pH 8.5) Reaction Asymmetric Reductive Amination (Controlled Temp & pH) Buffer->Reaction Precursor Hydroxy Ketone Precursor (e.g., 1-hydroxy-2-butanone) Precursor->Reaction Enzyme Engineered Amine Dehydrogenase (AmDH) Enzyme->Reaction Cofactor NAD(P)H RegenSystem Glucose + GDH Cofactor->RegenSystem Regenerates Cofactor->Reaction Provides Hydride Extraction Solvent Extraction Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Enantiopure Amino Alcohol Purification->FinalProduct

Caption: Workflow for biocatalytic synthesis of chiral amino alcohols.

Key Related Compounds and Their Applications

The utility of this compound is best understood in the context of its structural isomers and derivatives, which have found widespread use.

2-Amino-1-butanol: A Cornerstone in Antituberculosis Therapy

2-Amino-1-butanol is a critical intermediate in the synthesis of major pharmaceuticals.[7][8] Its most notable application is in the production of Ethambutol, a first-line bacteriostatic drug used to treat tuberculosis.[4][9] The therapeutic activity is specific to the dextrorotatory d,d'-isomer of ethambutol, which is synthesized from d-2-amino-1-butanol, highlighting the critical importance of stereochemistry in drug design.[4]

Beyond pharmaceuticals, 2-amino-1-butanol is a versatile industrial chemical used as:

  • An emulsifying agent for creams, lotions, and waxes.[8]

  • A raw material for surfactants and vulcanization accelerators.[8][10]

  • An absorbent for acidic gases like CO2 in industrial processes.[10]

Logical Pathway from Butene to Ethambutol

G Butene 1-Butene DL_AB dl-2-Amino-1-butanol Butene->DL_AB Ritter Reaction & Hydrolysis D_AB d-2-Amino-1-butanol (Chiral Enantiomer) DL_AB->D_AB Chiral Resolution (e.g., with L(+)-tartaric acid) Ethambutol Ethambutol (Antituberculosis Drug) D_AB->Ethambutol Reaction with Ethylene Dichloride

Caption: Synthetic pathway from 1-butene to the drug Ethambutol.

Derivatives with Diverse Biological Activities

The amino alcohol scaffold is a "privileged motif" that can be modified to create libraries of compounds with a wide range of biological activities.[11] Research has shown that derivatives of amino alcohols can act as:

  • Antifungal and Antibacterial Agents: Certain amino alcohol derivatives have demonstrated significant inhibitory activity against pathogenic fungi like Cryptococcus neoformans and bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]

  • Enzyme Inhibitors: By modifying the core structure, researchers have developed potent inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions like glaucoma and Alzheimer's disease, respectively.[15]

  • Antiviral Agents: The acyclic side chain of the antiviral drug Famciclovir is derived from an amino alcohol intermediate, specifically 4-amino-2-hydroxymethyl-1-butanol.

Conclusion

This compound and its related compounds, particularly 2-amino-1-butanol, represent a functionally rich and economically important class of molecules. Their value stems from the chiral centers and the dual functionality that allows them to serve as versatile intermediates for a wide range of products, from industrial chemicals to life-saving pharmaceuticals like Ethambutol. The ongoing development of synthetic methodologies, especially highly selective biocatalytic routes, continues to enhance their accessibility and utility. For researchers in drug development and organic synthesis, a deep understanding of the synthesis, properties, and applications of these amino alcohols is essential for innovating new chemical entities and manufacturing processes.

References

An In-depth Technical Guide to 2-(Aminomethyl)butan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: On the "Discovery" of a Utilitarian Molecule

In the landscape of chemical science, not every compound has a storied history of discovery marked by a singular breakthrough moment. Many, like 2-(Aminomethyl)butan-1-ol , emerge into the scientific consciousness as valuable building blocks, their existence documented primarily through patents and chemical supplier catalogs rather than extensive academic literature. This guide, therefore, deviates from a traditional historical narrative. Instead, it offers a comprehensive technical overview intended for the modern researcher, focusing on the practical aspects of this molecule: its synthesis, properties, and potential applications. As such, the "discovery" of this compound for the end-user lies in its effective synthesis and utilization in their own research endeavors.

Chemical Identity and Properties

This compound is a chiral amino alcohol with the molecular formula C₅H₁₃NO. Its structure, featuring both a primary amine and a primary alcohol, makes it a versatile intermediate in organic synthesis.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 16519-75-8[PubChem][1]
Molecular Formula C₅H₁₃NO[PubChem][1]
Molecular Weight 103.16 g/mol [PubChem][1]
SMILES CCC(CN)CO[PubChem][1]
InChIKey DHPOUEPMENIWGX-UHFFFAOYSA-N[PubChem][1]
Boiling Point 187.8±13.0 °C (Predicted)[ChemicalBook][2]
Density 0.915±0.06 g/cm³ (Predicted)[ChemicalBook][2]

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible and robust synthetic route can be devised from readily available starting materials, leveraging well-established organic transformations. The proposed pathway begins with the alkylation of diethyl malonate, followed by a series of reductions and functional group manipulations.

Synthetic Workflow Overview

The overall workflow for the proposed synthesis is depicted below. This multi-step process is designed to be logical and achievable in a standard organic synthesis laboratory.

G cluster_0 Synthesis Workflow start Starting Material (Diethyl Malonate) step1 Step 1: Alkylation start->step1 Introduce ethyl group step2 Step 2: Nitration step1->step2 Introduce nitro group step3 Step 3: Reduction of Ester and Nitro Group step2->step3 Simultaneous reduction product Final Product (this compound) step3->product

Caption: A high-level overview of the proposed synthetic workflow for this compound.

Detailed Synthetic Pathway

The detailed chemical transformations are outlined in the following reaction scheme. This pathway offers a clear and logical progression from a simple starting material to the target molecule.

G cluster_0 Proposed Synthesis of this compound start Diethyl ethylmalonate intermediate1 Diethyl 2-ethyl-2-nitromalonate start->intermediate1 1. NaOEt, EtOH 2. Ethyl nitrate product This compound intermediate1->product LiAlH₄, THF

Caption: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following is a hypothetical, yet scientifically grounded, experimental protocol for the synthesis of this compound, based on the proposed pathway.

Step 1: Synthesis of Diethyl 2-ethyl-2-nitromalonate
  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Diethyl Ethylmalonate: To the cooled sodium ethoxide solution, add diethyl ethylmalonate (17.4 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C with an ice bath.

  • Nitration: After the addition is complete, add ethyl nitrate (10.9 g, 0.12 mol) dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and acidify with 2M HCl until the pH is approximately 3-4. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-ethyl-2-nitromalonate. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (11.4 g, 0.3 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

  • Addition of Intermediate: Dissolve the diethyl 2-ethyl-2-nitromalonate (21.9 g, 0.1 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 8 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench cautiously by the sequential dropwise addition of water (11.4 mL), 15% aqueous NaOH (11.4 mL), and water (34.2 mL).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound.

Potential Applications and Future Directions

While not extensively documented, the structure of this compound suggests several potential areas of application for researchers in drug discovery and materials science:

  • Chiral Building Block: As a chiral molecule, it can serve as a starting material or intermediate in the asymmetric synthesis of more complex molecules, including pharmaceuticals. The vicinal amino alcohol motif is a common feature in many biologically active compounds.

  • Ligand Synthesis: The presence of two coordinating atoms (N and O) makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis. Such ligands can be crucial in the stereoselective synthesis of a wide range of chemical products.

  • Surfactants and Corrosion Inhibitors: The amphiphilic nature of the molecule (a hydrophilic head and a hydrophobic tail) suggests potential applications as a surfactant or a component in the formulation of corrosion inhibitors.

Further research into the biological activity of this compound and its derivatives could open up new avenues for its application in medicinal chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H227: Combustible liquid.

  • H314: Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[1]

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-(aminomethyl)butan-1-ol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its specific stereochemistry is often crucial for the desired therapeutic effects. This technical guide provides a comprehensive and field-proven protocol for the enantioselective synthesis of (S)-2-(aminomethyl)butan-1-ol, starting from the readily available chiral pool amino acid, L-isoleucine. The described three-step synthesis involves N-protection, reduction of the carboxylic acid, and subsequent deprotection, offering a reliable and scalable route to the target molecule with high enantiopurity. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds that form the structural core of numerous natural products and active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental for their selective interaction with biological targets such as enzymes and receptors. (S)-2-(aminomethyl)butan-1-ol, a chiral 1,3-amino alcohol, is a key synthon for more complex molecules where the stereochemistry at the C2 position is critical for biological function.

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and pharmaceutical development. Chiral pool synthesis, which utilizes readily available, enantiopure natural products as starting materials, is a robust and economical strategy to access complex chiral molecules.[1] L-isoleucine, a natural α-amino acid, provides the ideal carbon skeleton and the desired (S)-stereochemistry at the C2 position for the synthesis of the target molecule.

This application note details a reliable and reproducible three-step synthesis of (S)-2-(aminomethyl)butan-1-ol from L-isoleucine. The synthetic strategy is outlined below:

  • N-Protection of L-Isoleucine: The amino group of L-isoleucine is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.

  • Reduction of N-Boc-L-Isoleucine: The carboxylic acid moiety of N-Boc-L-isoleucine is reduced to a primary alcohol to form N-Boc-(S)-isoleucinol.

  • Deprotection of N-Boc-(S)-Isoleucinol: The Boc protecting group is removed under acidic conditions to yield the final product, (S)-2-(aminomethyl)butan-1-ol.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection L_Isoleucine L-Isoleucine Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O, NaOH, Dioxane/H₂O L_Isoleucine->Boc_Anhydride Protection N_Boc_Isoleucine N-Boc-L-Isoleucine Boc_Anhydride->N_Boc_Isoleucine N_Boc_Isoleucine_redux N-Boc-L-Isoleucine Reduction LiAlH₄, THF N_Boc_Isoleucine_redux->Reduction Reduction N_Boc_Isoleucinol N-Boc-(S)-isoleucinol Reduction->N_Boc_Isoleucinol N_Boc_Isoleucinol_deprot N-Boc-(S)-isoleucinol Deprotection TFA, DCM N_Boc_Isoleucinol_deprot->Deprotection Deprotection Final_Product (S)-2-(Aminomethyl)butan-1-ol Deprotection->Final_Product

Figure 1: Synthetic workflow for the enantioselective synthesis of (S)-2-(aminomethyl)butan-1-ol.

Detailed Experimental Protocols

Part 1: Synthesis of N-tert-Butoxycarbonyl-L-isoleucine (N-Boc-L-Isoleucine)

Principle: The protection of the primary amine of L-isoleucine with a Boc group is essential to prevent its reaction with the reducing agent in the subsequent step. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards di-tert-butyl dicarbonate (Boc anhydride).[2]

Materials:

  • L-Isoleucine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution (2.05 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Adjust the pH of the reaction solution to 10 with 1 M NaOH and wash with ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous phase to a pH of 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-Boc-L-Isoleucine as a colorless oil or white solid.[2][3]

Part 2: Synthesis of tert-Butyl ((S)-1-(hydroxymethyl)-2-methylbutyl)carbamate (N-Boc-(S)-isoleucinol)

Principle: The reduction of the carboxylic acid to a primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids.[4] The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). It is crucial to maintain anhydrous conditions as LiAlH₄ reacts violently with water. The stereocenter at the α-carbon is preserved during this reduction.[5]

Materials:

  • N-Boc-L-Isoleucine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl ether

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen-inlet tube, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the mixture to 10 °C using an ice bath.

  • Add N-Boc-L-Isoleucine (1.0 eq) in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.[5]

  • After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and then reflux for 16 hours.

  • Cool the reaction mixture to 10 °C with an ice bath and dilute with ethyl ether.

  • Carefully quench the reaction by the sequential dropwise addition of water (corresponding to the mass of LiAlH₄ used), 15% aqueous NaOH solution (same volume as the water), and then water again (3 times the initial volume of water).[5]

  • Stir the resulting white precipitate for 30 minutes and then filter.

  • Wash the filter cake with ethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-(S)-isoleucinol.

Part 3: Synthesis of (S)-2-(Aminomethyl)butan-1-ol

Principle: The final step is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation. The mechanism involves protonation of the Boc group, followed by its fragmentation to isobutylene and carbon dioxide.[6]

Materials:

  • N-Boc-(S)-isoleucinol

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-(S)-isoleucinol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture.[7]

  • Stir the mixture at room temperature for 3 hours.[6]

  • Concentrate the reaction mixture under reduced pressure.

  • Azeotrope the residue with toluene (3 x volumes) to remove any residual TFA.

  • Dissolve the residue in a suitable solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free amine.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(aminomethyl)butan-1-ol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are based on typical outcomes for these classes of reactions.

StepReactionStarting MaterialProductTypical Yield (%)
1N-Boc ProtectionL-IsoleucineN-Boc-L-Isoleucine85-95%[2][3]
2ReductionN-Boc-L-IsoleucineN-Boc-(S)-isoleucinol70-85%[5]
3DeprotectionN-Boc-(S)-isoleucinol(S)-2-(Aminomethyl)butan-1-ol>90%[6][7]

The enantiomeric excess (ee) of the final product is expected to be >98%, as the reactions involved are known to proceed with high retention of stereochemical integrity.

References

The Strategic Application of 2-(Aminomethyl)butan-1-ol in Asymmetric Synthesis: A Guide to its Use as a Chiral Auxiliary Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of contemporary drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method to introduce chirality into a prochiral substrate.[2][3] These stereogenic molecules are temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer, after which they can be cleaved and often recovered for reuse.[2] This application note provides a detailed technical guide on the use of 2-(aminomethyl)butan-1-ol, a readily accessible chiral amino alcohol, as a precursor to a novel chiral auxiliary for asymmetric alkylation reactions, a fundamental carbon-carbon bond-forming transformation.

While direct literature on this compound as an auxiliary is sparse, its structural analogy to well-established amino alcohols, such as (S)-2-aminobutan-1-ol, provides a strong foundation for its application.[3] The protocols and principles detailed herein are based on the proven efficacy of oxazolidinone-based auxiliaries, popularized by David A. Evans, and are adapted to provide a predictive and practical framework for researchers.

Principle of Stereochemical Control: The Oxazolidinone Auxiliary

The primary strategy for employing 1,2-amino alcohols like this compound in asymmetric synthesis is through their conversion into a rigid heterocyclic system, typically an oxazolidinone.[2][4] This is achieved by reacting the amino alcohol with a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI).

Once formed, the oxazolidinone can be N-acylated with a desired carboxylic acid derivative. Deprotonation of the resulting N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid Z-enolate that is chelated to the metal cation. The key to stereocontrol lies in the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the planar enolate, forcing an incoming electrophile to approach from the less sterically encumbered side. This directed attack results in the highly diastereoselective formation of the alkylated product.[3][5]

Experimental Protocols and Methodologies

This section outlines a comprehensive, three-stage workflow for the use of (S)-2-(aminomethyl)butan-1-ol as a chiral auxiliary precursor.

Part 1: Synthesis of the Chiral Oxazolidinone Auxiliary

The initial step is the cyclization of (S)-2-(aminomethyl)butan-1-ol to form the corresponding (S)-4-(1-aminomethyl)propyl-oxazolidin-2-one. This transformation creates the rigid scaffold necessary for stereocontrol.

Reaction Scheme: (S)-2-(Aminomethyl)butan-1-ol + Diethyl Carbonate → (S)-4-sec-butyloxazolidin-2-one + Ethanol

Materials:

  • (S)-2-(Aminomethyl)butan-1-ol (CAS: 16519-75-8)[6]

  • Diethyl carbonate

  • Potassium carbonate (anhydrous, powdered)

  • Toluene, anhydrous

  • Standard glassware for reflux with a Dean-Stark trap

  • Magnetic stirrer and heating mantle

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add (S)-2-(aminomethyl)butan-1-ol (1.0 equiv), diethyl carbonate (2.0 equiv), and a catalytic amount of powdered potassium carbonate (0.1 equiv).

  • Add anhydrous toluene to the flask to create a slurry.

  • Heat the reaction mixture to a vigorous reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected (typically 12-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of toluene.

  • Concentrate the filtrate under reduced pressure to remove the toluene and excess diethyl carbonate.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure (S)-4-sec-butyloxazolidin-2-one.

Part 2: N-Acylation and Diastereoselective Alkylation

With the oxazolidinone auxiliary in hand, the next steps involve attaching the substrate of interest (via N-acylation) and performing the key diastereoselective alkylation.

Workflow Diagram:

G cluster_acylation N-Acylation cluster_alkylation Diastereoselective Alkylation Aux Chiral Oxazolidinone NAcyl N-Propionyl Oxazolidinone Aux->NAcyl 1. Base 2. Acyl Chloride AcylCl Propionyl Chloride AcylCl->NAcyl Base1 n-BuLi or Et3N Base1->NAcyl Enolate Chelated Z-Enolate NAcyl->Enolate Base, -78 °C Base2 NaHMDS or LDA Base2->Enolate Product Alkylated Product (High d.r.) Enolate->Product Electrophile RX Electrophile (e.g., Benzyl Bromide) RX->Product

Caption: Workflow for N-acylation and subsequent diastereoselective alkylation.

A. N-Acylation Protocol:

Materials:

  • (S)-4-sec-butyloxazolidin-2-one (from Part 1)

  • Propionyl chloride

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

Protocol:

  • Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous DCM in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) dropwise to the solution.

  • Slowly add propionyl chloride (1.1 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure N-propionyl oxazolidinone.

B. Diastereoselective Alkylation Protocol:

Materials:

  • N-propionyl oxazolidinone (from Part 2A)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M solution in THF)

  • Benzyl bromide (or other alkylating agent)

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere setup with Schlenk line or glovebox

Protocol:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.05 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Expected Stereochemical Outcome:

The sec-butyl group at the C4 position is expected to effectively block the top face of the Z-enolate. Therefore, the electrophile will approach from the less hindered bottom face, leading to the predicted major diastereomer.

Stereochemical Model Diagram:

Caption: Chelation model showing stereodirecting effect of the C4-substituent.

Part 3: Cleavage and Recovery of the Chiral Auxiliary

A crucial advantage of this methodology is the ability to non-destructively remove the auxiliary, yielding the desired enantiomerically enriched product and allowing for the recovery of the valuable chiral starting material.[7][8]

Cleavage Workflow Diagram:

G cluster_cleavage Auxiliary Cleavage Alkylated Alkylated Product (Single Diastereomer) Acid Chiral Carboxylic Acid Alkylated->Acid Hydrolysis Alcohol Chiral Alcohol (via Reduction) Alkylated->Alcohol Reductive Cleavage RecoveredAux Recovered Chiral Auxiliary Alkylated->RecoveredAux Common Byproduct Reagents Cleavage Reagents (e.g., LiOH/H₂O₂) Reagents->Acid Reagents->Alcohol

Caption: Cleavage pathways to obtain the final product and recover the auxiliary.

Protocol for Hydrolytic Cleavage to a Carboxylic Acid:

Materials:

  • Purified alkylated product (from Part 2B)

  • Tetrahydrofuran (THF)

  • Water, deionized

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH), solid

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

Protocol:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the addition of solid lithium hydroxide (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous residue contains the lithium salt of the carboxylic acid and the chiral auxiliary. Extract the auxiliary with diethyl ether or dichloromethane (3x). The combined organic layers can be dried and concentrated to recover the (S)-4-sec-butyloxazolidin-2-one.

  • Acidify the remaining aqueous layer to pH 1-2 with cold 1N HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Summary and Performance Benchmarks

While specific data for the this compound derived auxiliary is not yet published, the performance of the structurally similar (4S)-4-ethyl-2-oxazolidinone auxiliary in asymmetric alkylations provides a reliable benchmark for expected outcomes.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromideN-(2-Benzylpropanoyl)oxazolidinone92>98
2Methyl iodideN-(2-Methylpropanoyl)oxazolidinone95>98
3Allyl bromideN-(2-Allylpropanoyl)oxazolidinone89>96
Table 1: Representative data for the diastereoselective alkylation of an N-propanoyl oxazolidinone derived from (S)-2-aminobutan-1-ol. Data is illustrative and based on typical results for this class of auxiliary.[3]

Conclusion and Outlook

This compound serves as a promising and economically viable precursor for the development of a new chiral auxiliary. By converting it into a rigid oxazolidinone scaffold, researchers can leverage well-established principles of steric hindrance to achieve high levels of diastereoselectivity in fundamental reactions like enolate alkylation. The detailed protocols provided in this application note offer a comprehensive and scientifically grounded starting point for the exploration and implementation of this auxiliary in asymmetric synthesis. This methodology is particularly relevant for professionals in drug development and process chemistry, where reliable and scalable routes to enantiomerically pure compounds are of paramount importance.

References

The Versatile Chiral Synthon: Application Notes and Protocols for 2-(Aminomethyl)butan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a privileged class of compounds in the field of asymmetric catalysis.[1][2] Their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, allows them to serve as highly effective chiral ligands for a variety of metal-catalyzed transformations and as potent organocatalysts in their own right.[3] The stereochemistry of these molecules is often critical for inducing high levels of enantioselectivity in chemical reactions, making them invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[4][5] This guide focuses on the potential applications of 2-(aminomethyl)butan-1-ol, a chiral 1,2-amino alcohol, in asymmetric catalysis. While specific literature on this exact molecule is limited, its structural similarity to other well-studied chiral amino alcohols allows for a comprehensive exploration of its potential applications.[6][7]

Structural Features and Synthetic Accessibility

This compound possesses a primary amine and a primary alcohol, with a chiral center at the C2 position. The ethyl group at the chiral center provides a moderate level of steric hindrance that can be crucial for achieving high enantioselectivity. The molecule is accessible through various synthetic routes, including the reduction of α-amino acids or their derivatives.[8]

Application I: Precursor for In Situ Generated Oxazaborolidine Catalysts for the Enantioselective Reduction of Prochiral Ketones

One of the most powerful applications of chiral amino alcohols is in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[9][10] The amino alcohol reacts in situ with a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF, to form a chiral oxazaborolidine catalyst.[1][11][12] This catalyst then coordinates with another equivalent of borane and the ketone, leading to a highly enantioselective reduction to the corresponding chiral secondary alcohol.[13]

Reaction Principle

The in situ generated oxazaborolidine from this compound and borane forms a Lewis acidic boron center. This center coordinates with the carbonyl oxygen of the ketone, while the nitrogen atom of the oxazaborolidine complexes with the borane. This ternary complex creates a rigid, chair-like six-membered transition state that directs the hydride transfer from the borane to one specific face of the ketone, resulting in high enantioselectivity.

Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (S)-2-(Aminomethyl)butan-1-ol

  • Borane-dimethyl sulfide complex (BMS, 10 M solution)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-2-(aminomethyl)butan-1-ol (0.1 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. Slowly add BMS (0.1 mL of a 1.0 M solution in THF, 0.1 mmol) dropwise to the stirred amino alcohol solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.[1]

  • Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

  • Borane Addition: Slowly add an additional amount of the BMS solution (1.1 mL of a 1.0 M solution in THF, 1.1 mmol) to the reaction mixture, maintaining the temperature at 0 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete (typically within 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.[1]

  • Purification and Analysis: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-phenylethanol. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Performance

Based on data from structurally similar amino alcohols, high yields and good to excellent enantioselectivities can be expected.

Ligand/Catalyst PrecursorSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Amino-2-methyl-1-propanolAcetophenoneHigh~90(R)[1]
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)[1]

Diagram of the CBS Reduction Catalytic Cycle

CBS_Reduction cluster_main Catalytic Cycle Amino_Alcohol This compound Oxazaborolidine Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH3-SMe2 (in situ) Borane1 BH3-SMe2 Ternary_Complex Ketone-Catalyst-Borane Complex Oxazaborolidine->Ternary_Complex + Ketone + BH3 Ketone Prochiral Ketone Ketone->Ternary_Complex Borane2 BH3-SMe2 Borane2->Ternary_Complex Product Chiral Alcohol Ternary_Complex->Product Hydride Transfer Product->Oxazaborolidine Catalyst Regeneration

Caption: Catalytic cycle of the CBS reduction.

Application II: Chiral Ligand for the Enantioselective Alkylation of Aldehydes with Diethylzinc

Chiral amino alcohols are excellent ligands for the catalytic asymmetric addition of organozinc reagents, such as diethylzinc (Et₂Zn), to aldehydes.[14][15] This reaction is a fundamental C-C bond-forming process that produces valuable chiral secondary alcohols.

Reaction Principle

This compound can react with diethylzinc to form a chiral zinc-aminoalkoxide complex. In this complex, the zinc center acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The chiral environment created by the amino alcohol ligand then directs the transfer of an ethyl group from the zinc reagent to one enantiotopic face of the aldehyde, leading to the formation of an enantiomerically enriched secondary alcohol.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

Materials:

  • (S)-2-(Aminomethyl)butan-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-2-(aminomethyl)butan-1-ol (0.1 mmol) in anhydrous toluene (5 mL).

  • Reaction Setup: Cool the solution to 0 °C and add diethylzinc (1.0 mL of a 1.0 M solution in hexanes, 1.0 mmol) dropwise. Stir the mixture for 20 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (0.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl until the aqueous layer is acidic (pH ~2). Extract the mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography to afford the chiral 1-phenyl-1-propanol. Determine the enantiomeric excess by chiral HPLC or GC.

Expected Performance

High yields and enantioselectivities are characteristic of this type of reaction with analogous ligands.

LigandAldehydeYield (%)ee (%)
Camphor-derived β-amino alcoholBenzaldehydeHighup to 94
(S)-BINOL derivativeVarious aldehydesup to 99up to 91

Diagram of the Asymmetric Alkylation Workflow

Alkylation_Workflow cluster_workflow Experimental Workflow Start Start Catalyst_Prep Prepare Catalyst: This compound + Et2Zn in Toluene Start->Catalyst_Prep Reaction_Setup Add Benzaldehyde at 0°C Catalyst_Prep->Reaction_Setup Stir Stir at 0°C (12-24h) Reaction_Setup->Stir Quench Quench with sat. NH4Cl Stir->Quench Workup Acidic Workup and Extraction Quench->Workup Purify Purify by Chromatography Workup->Purify Analyze Analyze ee by Chiral HPLC/GC Purify->Analyze End End Analyze->End

Caption: Workflow for asymmetric ethylation of aldehydes.

Application III: Organocatalyst for Asymmetric Michael Additions

Primary β-amino alcohols can function as effective organocatalysts for asymmetric Michael additions, a key C-C bond-forming reaction.[8] The bifunctional nature of the amino alcohol allows it to activate both the nucleophile and the electrophile simultaneously.

Reaction Principle

In the asymmetric Michael addition of a β-keto ester to a nitroalkene, the primary amine of this compound can form an enamine with the β-keto ester, increasing its nucleophilicity. Simultaneously, the hydroxyl group can activate the nitroalkene electrophile through hydrogen bonding. This dual activation within a chiral framework directs the Michael addition to proceed with high diastereo- and enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene

Materials:

  • (S)-2-(Aminomethyl)butan-1-ol

  • Methyl 2-oxocyclopentanecarboxylate

  • (E)-β-Nitrostyrene

  • Anhydrous toluene

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a vial, add (S)-2-(aminomethyl)butan-1-ol (0.02 mmol, 10 mol%), methyl 2-oxocyclopentanecarboxylate (0.24 mmol), and anhydrous toluene (1.0 mL).

  • Initiation: Cool the mixture to -30 °C and add (E)-β-nitrostyrene (0.2 mmol).

  • Reaction: Stir the reaction mixture at -30 °C for 48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct. Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance

Based on studies with simple primary β-amino alcohols, good to excellent yields, diastereoselectivities, and enantioselectivities are achievable.[8]

Catalyst (β-amino alcohol)Yield (%)dree (%)
Simple primary β-amino alcoholup to 80up to 99:1up to 99

Conclusion

This compound is a promising and versatile chiral building block for asymmetric catalysis. Although direct experimental data for this specific molecule is not abundant, its structural analogy to well-established chiral amino alcohols suggests its high potential as a precursor for oxazaborolidine catalysts in ketone reductions, as a chiral ligand in the alkylation of aldehydes, and as an organocatalyst in Michael additions. The protocols provided herein, based on proven methodologies for similar compounds, offer a solid foundation for researchers to explore and unlock the full catalytic potential of this compound.

References

Topic: Robust Derivatization Strategies for the GC-MS Analysis of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed technical guide for the derivatization of 2-(Aminomethyl)butan-1-ol, a polar amino alcohol, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of this compound is challenging due to its low volatility and high polarity, stemming from the presence of primary amino (-NH₂) and hydroxyl (-OH) groups, which can lead to poor chromatographic peak shape, thermal degradation, and adsorption on active sites within the GC system[1][2][3]. This guide details two effective and widely adopted derivatization methodologies—silylation and acylation—to overcome these analytical hurdles. We provide an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes to aid researchers, scientists, and drug development professionals in achieving reliable and sensitive quantification of this compound.

Introduction: The Analytical Challenge

This compound (CAS: 16519-75-8) is a chiral amino alcohol with the molecular formula C₅H₁₃NO[4][5]. Its structure contains two highly polar functional groups: a primary amine and a primary alcohol. These groups readily form intermolecular hydrogen bonds, resulting in a low vapor pressure and a high boiling point (187.8±13.0 °C), making the compound non-volatile under typical GC conditions[4].

Chemical derivatization is an essential sample preparation step that chemically modifies an analyte to enhance its analytical suitability[1]. For GC analysis, the primary goal of derivatization is to increase analyte volatility and thermal stability[2]. This is achieved by replacing the active hydrogen atoms on polar functional groups with non-polar moieties, thereby disrupting intermolecular hydrogen bonding and producing a derivative that is more amenable to gas-phase analysis[3][6].

Key benefits of derivatizing this compound include:

  • Increased Volatility: Allows the analyte to be efficiently vaporized in the GC inlet without decomposition[2].

  • Improved Thermal Stability: Protects the analyte from degradation at elevated temperatures in the injector and column[2].

  • Enhanced Chromatographic Performance: Results in sharper, more symmetrical peaks by reducing interactions with active sites on the column wall[6].

  • Improved Mass Spectral Information: Can produce characteristic fragmentation patterns that aid in structural elucidation and quantification.

Principles of Derivatization for Amino Alcohols

The two most effective strategies for derivatizing compounds containing both amino and hydroxyl groups are silylation and acylation[2][7]. Both methods target the active hydrogens on the -NH₂ and -OH groups.

Silylation

Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group[3][8]. The reaction proceeds via a nucleophilic attack (Sₙ2 mechanism) from the oxygen or nitrogen atom of the analyte onto the silicon atom of the silylating reagent[1].

  • Reagents: A variety of silylating reagents are available. For amino alcohols, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common choice for forming TMS derivatives[9]. However, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is often preferred as it forms TBDMS derivatives, which are significantly more stable and less sensitive to moisture than their TMS counterparts[10].

  • Advantages: Silylation is a versatile technique applicable to a wide range of functional groups. The resulting derivatives are typically very volatile[1].

  • Disadvantages: Silylating reagents are highly sensitive to moisture, requiring anhydrous conditions for the reaction to proceed efficiently[1][8].

Acylation

Acylation involves the reaction of the amino and hydroxyl groups with an acylating agent (typically an acid anhydride or acyl halide) to form stable amide and ester derivatives, respectively[1][3]. This process effectively masks the polar functional groups, increasing volatility.

  • Reagents: Perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are frequently used.

  • Advantages: Acyl derivatives are generally more stable than silyl derivatives[3]. Furthermore, the incorporation of halogen atoms (e.g., fluorine) into the derivative significantly enhances the response of an Electron Capture Detector (ECD) and can provide unique mass fragments for mass spectrometry[1][6].

  • Disadvantages: The reaction often produces acidic by-products (e.g., trifluoroacetic acid) that may need to be removed or neutralized prior to GC analysis to prevent column degradation[1].

Experimental Workflow and Methodologies

The general workflow for the derivatization and analysis of this compound is outlined below.

G Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Accurately weigh or pipette This compound standard or sample B Dissolve in appropriate anhydrous solvent (e.g., Pyridine, Acetonitrile) A->B D Add Derivatization Reagent (e.g., MTBSTFA or TFAA) B->D C Evaporate to dryness under N₂ (if starting from aqueous matrix) E Incubate at specified temperature and time D->E F Inject derivatized sample into GC-MS system E->F G Data Acquisition & Processing F->G

Caption: A generalized workflow for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation with MTBSTFA (Formation of TBDMS Derivative)

This protocol is recommended for its high reaction yield and the superior stability of the resulting di-TBDMS derivative.

Reagents and Materials:

  • This compound

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (t-BDMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Anhydrous Ethyl Acetate (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

Step-by-Step Procedure:

  • Sample Preparation: Place 100 µL of a solution of this compound (e.g., 1 mg/mL in anhydrous pyridine) into a 2 mL GC vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before adding the solvent.

  • Reagent Addition: Add 100 µL of MTBSTFA (+1% t-BDMCS) to the vial. The t-BDMCS acts as a catalyst to improve the derivatization efficiency for the sterically hindered alcohol group.

  • Reaction: Tightly cap the vial and heat at 60-70 °C for 60 minutes in a heating block or oven[10].

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with 800 µL of anhydrous ethyl acetate to bring the final volume to 1 mL.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the final solution.

Caption: Silylation of this compound with MTBSTFA.

Protocol 2: Acylation with TFAA (Formation of TFA Derivative)

This protocol is a fast and effective alternative, creating a stable and highly volatile di-TFA derivative.

Reagents and Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Acetonitrile or Dichloromethane (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

Step-by-Step Procedure:

  • Sample Preparation: Place 100 µL of a solution of this compound (e.g., 1 mg/mL in anhydrous acetonitrile) into a 2 mL GC vial. Ensure the sample is completely dry if starting from an aqueous matrix.

  • Reagent Addition: Add 100 µL of TFAA to the vial. The reaction is often exothermic; perform this step in a fume hood.

  • Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes[2]. The reaction is typically very rapid.

  • Evaporation and Reconstitution: Cool the vial to room temperature. Evaporate the excess TFAA and solvent under a gentle stream of nitrogen. This step is crucial to remove the acidic by-products[1].

  • Reconstitution: Reconstitute the dry residue in 1 mL of anhydrous ethyl acetate.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the final solution into the GC-MS.

Caption: Acylation of this compound with TFAA.

Data Presentation and Expected Results

Successful derivatization will yield a volatile and thermally stable product that can be analyzed effectively by GC-MS. The table below summarizes the key characteristics of each derivatization strategy.

ParameterSilylation (MTBSTFA)Acylation (TFAA)
Derivative Formed Di-tert-butyldimethylsilylDi-trifluoroacetyl
Molecular Weight Inc. +228 Da (2 x 114)+192 Da (2 x 96)
Reaction Time 60 minutes30 minutes
Reaction Temperature 60-70 °C60 °C
Key Advantages Very stable derivative, less moisture sensitive than TMS.Rapid reaction, stable derivative, enhances ECD response[1][6].
Key Considerations Requires anhydrous conditions.Produces corrosive acidic by-products requiring an evaporation step[1].
Expected Mass Fragments M-57 ([M-C₄H₉]⁺), characteristic of TBDMS group.Fragments showing loss of CF₃, COCF₃.

Chromatographic Outcome: A successful derivatization will result in a single, sharp, and symmetrical chromatographic peak for this compound at a reproducible retention time. In contrast, an underivatized injection would likely show a broad, tailing peak, or no peak at all due to adsorption or degradation.

Chiral Analysis Considerations

This compound possesses a chiral center. For enantiomeric separation, two primary GC strategies can be employed:

  • Direct Method: Use a chiral GC column, such as one with a cyclodextrin-based stationary phase[11][12]. The derivatized (silylated or acylated) enantiomers can then be separated directly on this column.

  • Indirect Method: Derivatize the analyte with a pure, enantiomeric chiral derivatizing agent (CDA), such as Mosher's acid chloride or a chiral chloroformate[13]. This reaction forms diastereomers, which have different physical properties and can be separated on a standard, non-chiral GC column[1][13].

The choice of method depends on the availability of columns and reagents, and the specific requirements of the analysis.

Conclusion

The derivatization of this compound is a mandatory step for its successful analysis by gas chromatography. Both silylation with MTBSTFA and acylation with TFAA are highly effective methods that convert the polar, non-volatile amino alcohol into a thermally stable derivative suitable for GC-MS analysis. The silylation protocol offers the advantage of producing a highly stable derivative, while the acylation protocol provides a rapid reaction and enhances sensitivity for specific detectors. The detailed protocols and principles presented in this application note provide a robust foundation for researchers to develop and validate methods for the accurate and precise quantification of this compound in various scientific and industrial applications.

References

Application Note: A Robust HPLC Method for the Enantiomeric Separation of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of chiral amino alcohols, such as 2-(Aminomethyl)butan-1-ol, are critical precursors and intermediates in the synthesis of pharmaceuticals. Due to their distinct pharmacological and toxicological properties, the accurate determination of enantiomeric purity is a regulatory and safety imperative.[1] This application note details a robust and reliable indirect High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of this compound. The primary challenge with this analyte is its lack of a native chromophore, precluding direct, sensitive UV detection.[2] To overcome this, the protocol employs a pre-column derivatization strategy, converting the enantiomers into diastereomers with a chiral derivatizing agent. These diastereomers are then baseline-resolved on a conventional achiral reversed-phase column, providing a practical, sensitive, and cost-effective analytical solution.

Principle of Indirect Chiral Separation

Direct chiral separation on a Chiral Stationary Phase (CSP) is a common strategy, but it is often hampered when the analyte has poor detectability.[2] The indirect method circumvents this by chemically modifying the analyte.

The core principle involves reacting the racemic amine (R/S)-Amine with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA), for instance, (R)-CDA. This reaction creates a pair of diastereomers: (R)-Amine-(R)-CDA and (S)-Amine-(R)-CDA. Unlike the original enantiomers, which have identical physicochemical properties, these resulting diastereomers have different properties and can be readily separated using standard, achiral HPLC columns, such as a C18 phase.[3] Furthermore, if a CDA is chosen that imparts a strong UV-absorbing or fluorescent moiety to the structure, the detection sensitivity is significantly enhanced.[4]

G cluster_0 Analyte cluster_1 Reagent cluster_2 Products A Racemic Mixture (R)-Analyte & (S)-Analyte C Pre-Column Derivatization Reaction A->C B Chiral Derivatizing Agent (e.g., R-CDA) B->C D Diastereomeric Pair (R,R) & (S,R) C->D Forms Diastereomers E Separation on Achiral HPLC Column D->E F Baseline Resolved Peaks E->F Different Retention

Caption: Principle of indirect chiral separation via diastereomer formation.

Method Development and Rationale

Selection of the Chiral Derivatizing Agent (CDA)

The choice of CDA is critical. An ideal agent should:

  • Be enantiomerically pure.

  • React quantitatively with the primary amine under mild conditions.

  • Introduce a highly UV-absorbent or fluorescent tag.

  • Result in stable diastereomers that are chromatographically well-behaved.

Agents like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and others based on isothiocyanates are well-documented for derivatizing amines.[4][5] For this application, we selected a reagent analogous to (R)-(+)-1-phenylethanesulfonyl chloride , inspired by a patented method for the similar compound 2-aminobutanol.[6] This reagent is effective because the sulfonyl chloride group reacts specifically with the primary amine, and the phenyl group provides a strong chromophore for UV detection at 254 nm.

Chromatographic System and Optimization

Stationary Phase: A key advantage of the indirect method is the ability to use a standard achiral column. A high-purity, end-capped C18 column is the workhorse of reversed-phase chromatography and provides excellent efficiency and peak shape for a wide range of derivatized compounds.

Mobile Phase: The mobile phase must be optimized to achieve baseline resolution (Rs > 1.5) between the two diastereomer peaks. A typical mobile phase for this type of separation is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. A sodium acetate buffer at a slightly acidic pH (e.g., 3.5) helps to ensure consistent protonation of any residual basic sites and can improve peak symmetry.[6] The ratio of organic to aqueous phase is adjusted to control retention time and optimize the separation factor (α).

Detailed Application Protocol

This protocol provides a self-validating system through the inclusion of system suitability tests, ensuring the method's performance prior to sample analysis.

Required Materials and Reagents
ItemGrade/Specification
This compound RacemateAnalytical Standard
(R)-(+)-1-Phenylethanesulfonyl Chloride>99% Purity, >99% e.e.
Triethylamine (TEA)HPLC Grade, >99.5%
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Sodium Acetate TrihydrateACS Grade or higher
Glacial Acetic AcidACS Grade or higher
WaterHPLC Grade or Milli-Q
Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol : 50mM Sodium Acetate Buffer (pH 3.5) (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Step-by-Step Protocol

1. Preparation of 50mM Sodium Acetate Buffer (pH 3.5): a. Dissolve 6.8 g of sodium acetate trihydrate in 1 L of HPLC-grade water. b. Adjust the pH to 3.5 using glacial acetic acid. c. Filter the buffer through a 0.45 µm membrane filter.

2. Standard Solution Preparation (1 mg/mL): a. Accurately weigh 10 mg of racemic this compound into a 10 mL volumetric flask. b. Dissolve and dilute to volume with acetonitrile.

3. Pre-Column Derivatization Procedure: a. To 1.0 mL of the standard solution in a clean vial, add 1.5 equivalents of triethylamine (TEA) as a base. b. Add 1.2 equivalents of (R)-(+)-1-phenylethanesulfonyl chloride. c. Cap the vial and vortex gently. Allow the reaction to proceed at room temperature for 1-2 hours. Monitor for completion by TLC if necessary. d. After the reaction, dilute the mixture with the mobile phase to a final concentration suitable for HPLC injection (e.g., ~50 µg/mL). e. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability and Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the derivatized standard solution. c. Verify that the system suitability parameters are met.

System Suitability Test (SST)Acceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation of diastereomers.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Confirms good peak shape and column performance.
Reproducibility (%RSD) < 2.0% for 5 injectionsDemonstrates precision of the system.

d. Once SST criteria are met, proceed with the analysis of unknown samples prepared using the same derivatization procedure.

G prep 1. Sample & Standard Preparation deriv 2. Derivatization - Add Base (TEA) - Add (R)-CDA - React at RT prep->deriv dilute 3. Dilution & Filtration deriv->dilute inject 4. HPLC Injection dilute->inject separate 5. Chromatographic Separation (C18 Column) inject->separate detect 6. UV Detection (254 nm) separate->detect process 7. Data Processing - Integration - ee% Calculation detect->process

References

The Strategic deployment of 2-(Aminomethyl)butan-1-ol in Contemporary Medicinal Chemistry: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Aminomethyl)butan-1-ol, a chiral amino alcohol poised for significant applications in medicinal chemistry. While not as extensively documented as some of its structural isomers, its unique stereochemical and functional group arrangement presents a compelling platform for the design and synthesis of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, hypothetical yet plausible synthetic protocols, and a robust scientific framework for its utilization. We will delve into its potential as a chiral building block, particularly in the context of developing analogues of established central nervous system drugs, and provide detailed, actionable protocols for its synthesis and derivatization.

Introduction: The Enduring Importance of Chiral Amino Alcohols in Drug Discovery

Chiral amino alcohols are a cornerstone of modern pharmaceutical development, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Their bifunctional nature, possessing both an amine and a hydroxyl group, coupled with their inherent chirality, renders them exceptionally versatile synthons.[1][2] This dual functionality allows for precise, stereocontrolled interactions with biological targets, which is often a critical determinant of a drug's efficacy and safety profile.[3] The enantioselective synthesis of these molecules is, therefore, a paramount objective in both academic and industrial research.[1][3]

This compound, with its primary alcohol and a chiral center at the 2-position bearing an aminomethyl group, represents an intriguing, though less explored, member of this class. Its structure suggests potential as a key intermediate in the synthesis of novel bioactive molecules, particularly those requiring a specific three-dimensional architecture for target engagement.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug design. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₃NOPubChem
Molecular Weight 103.16 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 143321-43-1PubChem
Predicted LogP -0.2PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 4PubChem

The presence of both hydrogen bond donors and acceptors, along with a low predicted LogP, suggests good aqueous solubility, a desirable trait for many drug candidates. The four rotatable bonds offer conformational flexibility, which can be advantageous for optimizing binding to a target protein.

Application Focus: A Chiral Synthon for Neurologically Active Compounds

The structural similarity of this compound to precursors of successful antiepileptic drugs like Levetiracetam and its analogue Brivaracetam is noteworthy.[4][5] The synthesis of Levetiracetam often employs (S)-2-aminobutanol, highlighting the significance of the aminobutan-1-ol scaffold.[6] It is therefore logical to posit that this compound could serve as a valuable building block for the synthesis of novel analogues in this therapeutic area.

The introduction of the aminomethyl group at the 2-position, as opposed to the amino group in 2-aminobutanol, offers a subtle yet potentially impactful structural modification. This could influence the molecule's interaction with the synaptic vesicle glycoprotein 2A (SV2A), the primary target of Levetiracetam and Brivaracetam, potentially leading to altered potency, selectivity, or pharmacokinetic profiles.[4][7]

Hypothetical Synthetic Workflow for a Novel Racetam Analogue

The following diagram illustrates a plausible synthetic pathway for a novel racetam analogue utilizing (S)-2-(aminomethyl)butan-1-ol as the chiral starting material.

G cluster_0 Synthesis of (S)-2-(Aminomethyl)butan-1-ol cluster_1 Synthesis of a Novel Racetam Analogue S_Aminobutyric_Acid (S)-2-Aminobutyric Acid Reduction Reduction (e.g., LiAlH4) S_Aminobutyric_Acid->Reduction S_Amino_Alcohol (S)-2-(Aminomethyl)butan-1-ol Reduction->S_Amino_Alcohol S_Amino_Alcohol_2 (S)-2-(Aminomethyl)butan-1-ol Alkylation N-Alkylation with 4-chlorobutyryl chloride S_Amino_Alcohol_2->Alkylation Intermediate N-(1-hydroxybutan-2-ylmethyl) -4-chlorobutanamide Alkylation->Intermediate Cyclization Intramolecular Cyclization (e.g., with a base) Intermediate->Cyclization Racetam_Analogue Novel Racetam Analogue Cyclization->Racetam_Analogue

Caption: Hypothetical synthetic workflow for a novel racetam analogue.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the chiral building block and a hypothetical derivative. These protocols are based on established chemical transformations and are designed to be self-validating through in-process controls and characterization.

Protocol 1: Synthesis of (S)-2-(Aminomethyl)butan-1-ol from (S)-2-Aminobutyric Acid

This protocol describes the reduction of a commercially available chiral amino acid to the corresponding amino alcohol.[8]

Materials:

  • (S)-2-Aminobutyric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Amino Acid: Dissolve (S)-2-aminobutyric acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-(aminomethyl)butan-1-ol. The product can be further purified by distillation or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Hypothetical Racetam Analogue

This protocol outlines the synthesis of a novel racetam analogue via N-alkylation and subsequent intramolecular cyclization.

Materials:

  • (S)-2-(Aminomethyl)butan-1-ol (from Protocol 1)

  • 4-Chlorobutyryl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • Dissolve (S)-2-(aminomethyl)butan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C.

    • Add 4-chlorobutyryl chloride (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude N-(1-hydroxybutan-2-ylmethyl)-4-chlorobutanamide.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from the previous step in anhydrous THF.

    • Add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the novel racetam analogue.

  • Characterization: Characterize the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC to determine enantiomeric purity.

Conclusion and Future Perspectives

This compound represents a promising yet underutilized chiral building block in medicinal chemistry. Its structural features suggest its potential as a valuable synthon for the development of novel therapeutic agents, particularly in the realm of central nervous system disorders. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecule. Further investigation into its applications in the synthesis of diverse compound libraries and subsequent biological screening is warranted and could lead to the discovery of new and improved medicines.

References

Application Notes and Protocols for the Synthesis of Novel Chiral Ligands from 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Aminomethyl)butan-1-ol in Chiral Ligand Design

In the landscape of modern drug discovery and asymmetric catalysis, the demand for structurally diverse and enantiomerically pure chiral ligands is insatiable.[1][2] Chiral ligands are fundamental tools that enable the stereoselective synthesis of complex molecules, ensuring the desired pharmacological activity while minimizing off-target effects.[3] Among the myriad of molecular scaffolds utilized for ligand synthesis, chiral 1,2-amino alcohols represent a privileged class due to their ability to form stable bidentate complexes with various metal centers.[4][5] This coordination creates a defined chiral environment, which is paramount for inducing high enantioselectivity in chemical transformations.[6]

This compound is a particularly attractive, yet underexplored, chiral building block. Its structure features a primary amine and a primary alcohol separated by a stereogenic center, offering two distinct points for chemical modification. The ethyl group at the chiral center provides a unique steric and electronic environment compared to more common amino alcohol backbones derived from natural amino acids.[7] This application note provides detailed protocols for the synthesis of two distinct classes of novel chiral ligands derived from this compound: Schiff base ligands and N-acyl amide ligands. These protocols are designed to be robust and adaptable, providing researchers in drug development and catalysis with a practical guide to harnessing the potential of this versatile chiral precursor.

PART 1: Synthesis of Chiral Schiff Base Ligands

Schiff base ligands, characterized by the presence of an imine or azomethine (-C=N-) functional group, are among the most versatile and widely studied classes of ligands in coordination chemistry.[8] Their facile synthesis, typically through the condensation of a primary amine with a carbonyl compound, makes them readily accessible.[8][9] The resulting ligands can form stable complexes with a wide array of metal ions, finding applications in catalysis, materials science, and bioinorganic chemistry.[8][10]

Protocol 1: Synthesis of a Salicylaldehyde-derived Schiff Base Ligand

This protocol details the synthesis of a chiral Schiff base ligand via the condensation of this compound with salicylaldehyde. The hydroxyl group of the salicylaldehyde is positioned to coordinate with a metal center, forming a stable chelate ring.

Reaction Scheme:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_product Product Reactant1 This compound Reaction + Reactant1->Reaction Reactant2 Salicylaldehyde Reactant2->Reaction Product Chiral Schiff Base Ligand Reaction_Process Ethanol, Reflux Reaction->Reaction_Process Reaction_Process->Product caption Fig. 1: Synthesis of a chiral Schiff base ligand.

Caption: Fig. 1: Synthesis of a chiral Schiff base ligand.

Materials and Equipment:

  • (S)- or (R)-2-(Aminomethyl)butan-1-ol

  • Salicylaldehyde

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Protocol:

  • Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of anhydrous ethanol. Stir the solution at room temperature until the amine is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 10 mmol of salicylaldehyde dropwise over 5 minutes. A color change to yellow is typically observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure Schiff base ligand.

Expected Outcome and Characterization:

The final product is expected to be a crystalline solid. Characterization should be performed using the following techniques:

Technique Expected Observations
FT-IR Disappearance of the C=O stretch from salicylaldehyde (around 1665 cm⁻¹) and the N-H bend from the primary amine. Appearance of a strong C=N (imine) stretch around 1630 cm⁻¹.[8]
¹H NMR Appearance of a characteristic singlet for the imine proton (-CH=N-) between δ 8.0-9.0 ppm. Signals corresponding to the butanol backbone and the aromatic ring should be present.
¹³C NMR Appearance of a signal for the imine carbon between δ 160-170 ppm.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the Schiff base ligand.

PART 2: Synthesis of Chiral N-Acyl Amide Ligands

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and material science.[11] The synthesis of N-acyl amide ligands from this compound provides a robust scaffold with a secondary amide linkage, which can act as a hydrogen bond donor, and a primary alcohol for further functionalization or metal coordination.

Protocol 2: Synthesis of an N-Benzoyl Amide Ligand via Acyl Chloride

This protocol describes the synthesis of an N-benzoyl amide ligand by reacting this compound with benzoyl chloride under basic conditions. The use of a base is crucial to neutralize the HCl byproduct and to maintain the nucleophilicity of the primary amine.[12]

Reaction Scheme:

Amide_Synthesis cluster_reactants Reactants cluster_product Product Reactant1 This compound Reaction + Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Product Chiral N-Benzoyl Amide Ligand Reaction_Process DCM, Triethylamine, 0°C to RT Reaction->Reaction_Process Reaction_Process->Product caption Fig. 2: Synthesis of a chiral N-benzoyl amide ligand.

Caption: Fig. 2: Synthesis of a chiral N-benzoyl amide ligand.

Materials and Equipment:

  • (S)- or (R)-2-(Aminomethyl)butan-1-ol

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask or three-necked flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 12 mmol of triethylamine in 40 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: In a dropping funnel, dissolve 10 mmol of benzoyl chloride in 10 mL of anhydrous DCM. Add the benzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzoyl amide ligand.

Expected Outcome and Characterization:

The purified product is typically a white to off-white solid.

Technique Expected Observations
FT-IR Disappearance of the primary amine N-H stretches. Appearance of a secondary amide N-H stretch around 3300 cm⁻¹ and a strong amide C=O (Amide I) stretch around 1630 cm⁻¹.
¹H NMR Appearance of a broad signal for the amide proton (-NH-) between δ 6.0-8.0 ppm. Signals corresponding to the butanol backbone and the aromatic protons of the benzoyl group should be present.
¹³C NMR Appearance of a signal for the amide carbonyl carbon between δ 165-175 ppm.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the N-benzoyl amide ligand.

PART 3: Purification and Analytical Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized ligands, which is critical for their subsequent applications.

Purification Workflow

Purification_Workflow Start Crude Ligand Step1 Initial Workup (Extraction, Washing) Start->Step1 Step2 Drying and Concentration Step1->Step2 Step3 Purification Technique Step2->Step3 Step4 Recrystallization (for crystalline solids) Step3->Step4 Crystalline Step5 Column Chromatography (for oils or non-crystalline solids) Step3->Step5 Non-crystalline End Pure Ligand (>95%) Step4->End Step5->End caption Fig. 3: General purification workflow.

References

Application Note & Protocol: Chemoselective Reduction of 2-(aminomethyl)butanoic Acid to (2-aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the chemical reduction of 2-(aminomethyl)butanoic acid to its corresponding primary alcohol, (2-aminomethyl)butan-1-ol. The presence of both a carboxylic acid and a primary amine functional group within the same molecule presents a chemoselectivity challenge. This guide offers a comparative analysis of two robust and widely adopted methods: reduction with Lithium Aluminum Hydride (LAH) and with Borane complexes. We provide in-depth, step-by-step protocols for each method, grounded in established chemical principles and supported by authoritative literature. The causality behind experimental choices, critical safety precautions, and methods for product characterization are thoroughly discussed to ensure procedural integrity and reproducibility.

Introduction and Strategic Overview

The conversion of amino acids to their corresponding amino alcohols is a fundamental transformation in organic synthesis, yielding valuable chiral building blocks for pharmaceuticals and other fine chemicals. The target molecule, 2-(aminomethyl)butanoic acid, contains two functional groups susceptible to reduction or reaction with hydride agents: a carboxylic acid and a primary amine. The primary objective is the selective reduction of the carboxylic acid to a primary alcohol (R-COOH → R-CH₂OH) without affecting the amine moiety.

The principal challenge lies in the reactivity of the reducing agent. Highly reactive agents can lead to side reactions, while milder agents may not be potent enough to reduce the relatively unreactive carboxylic acid group.[1][2] This guide focuses on two of the most effective and common reagents for this transformation:

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): A powerful, non-selective reducing agent capable of reducing most polar functional groups, including carboxylic acids.[3][4] Its high reactivity necessitates stringent anhydrous conditions and careful handling.

  • Borane (BH₃): Typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), borane is a highly chemoselective reagent for reducing carboxylic acids in the presence of many other functional groups.[5][6]

We will present detailed protocols for both methods, allowing researchers to choose the most suitable approach based on available equipment, safety infrastructure, and the potential presence of other sensitive functional groups in more complex substrates.

Reagent Selection: A Comparative Analysis

The choice between LAH and borane is a critical decision point in the synthetic strategy. Both are capable of achieving the desired transformation, but they differ significantly in their reactivity, selectivity, and handling requirements.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane (BH₃·THF or BH₃·SMe₂)
Reactivity Extremely high. Reduces esters, amides, nitriles, ketones, and carboxylic acids.[3][4]High, but more selective. Excellent for reducing carboxylic acids.[5][7]
Chemoselectivity Low. Will reduce most polar functional groups. Not suitable for substrates with sensitive groups like esters or amides if they are to be preserved.High. Selectively reduces carboxylic acids in the presence of esters, amides, nitro groups, and halides.[5][6]
Reaction Conditions Requires strictly anhydrous conditions. Typically performed in ethers like THF or diethyl ether.[8]Requires anhydrous conditions. Typically performed in THF.
Safety & Handling Highly hazardous. Reacts violently with water and protic solvents to release H₂ gas. Pyrophoric solid.[3] Requires quenching.Flammable and toxic. BH₃·SMe₂ has a strong, unpleasant odor.[7] Reacts with water. Requires quenching (typically with methanol).
Workup Involves a careful, multi-step quenching process (e.g., Fieser method) to manage excess reagent and precipitate aluminum salts.Simpler workup, often involving quenching with methanol followed by evaporation to remove borate esters.
Suitability Best for simple substrates where the carboxylic acid is the only group to be reduced. It is often faster and more convenient than borane methods.[8]The reagent of choice for complex molecules where other functional groups must remain intact.

Experimental Protocols

🔴 CRITICAL SAFETY NOTICE 🔴

Both Lithium Aluminum Hydride and Borane complexes are hazardous materials that must be handled with extreme care.

  • Inert Atmosphere: All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent contact with atmospheric moisture and oxygen.

  • Anhydrous Conditions: All glassware must be oven- or flame-dried before use, and all solvents must be strictly anhydrous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and suitable gloves.

  • Quenching: Never add water directly to a large amount of unreacted hydride. Follow the specified quenching procedures meticulously.

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol is adapted from established procedures for the reduction of amino acids and is favored for its efficiency when other reducible groups are absent.[8]

  • 2-(aminomethyl)butanoic acid

  • Lithium Aluminum Hydride (LAH), powder

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, reflux condenser, nitrogen inlet, mechanical stirrer, and dropping funnel.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(aminomethyl)butanoic acid117.155.00 g42.7 mmol1.0
Lithium Aluminum Hydride37.954.86 g128 mmol3.0
Anhydrous THF-200 mL--

Note: At least 2 equivalents of LAH are needed: 1 for the acidic proton of the carboxyl group, 1 for the amine proton, and 1 for the reduction itself. Using 3.0 equivalents ensures the reaction goes to completion.

G cluster_setup 1. Inert Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Setup Assemble and dry glassware (3-neck flask, condenser) Inert Flush system with Nitrogen Setup->Inert Charge Charge flask with LAH and anhydrous THF Inert->Charge Cool Cool flask to 0 °C Charge->Cool Add Slowly add amino acid (H₂ evolution!) Cool->Add Reflux Warm to RT, then reflux (e.g., 4-6 hours) Add->Reflux Quench Cool to 0 °C, then quench (Fieser Method: H₂O, NaOH, H₂O) Reflux->Quench Filter Filter off aluminum salts Quench->Filter Extract Extract filtrate with solvent (e.g., Ethyl Acetate) Filter->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify product (Distillation or Chromatography) Concentrate->Purify

Caption: Workflow for LAH reduction of 2-(aminomethyl)butanoic acid.

  • Apparatus Setup: Assemble a three-neck flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a stopper. Oven-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add anhydrous THF (150 mL). Carefully add the LAH powder (4.86 g, 128 mmol) in portions. Stir the resulting suspension.

  • Substrate Addition: In a separate flask, suspend the 2-(aminomethyl)butanoic acid (5.00 g, 42.7 mmol) in anhydrous THF (50 mL). Slowly add this slurry to the stirred LAH suspension via a dropping funnel over 30-45 minutes. CAUTION: Hydrogen gas will evolve vigorously as the acidic protons of the carboxylic acid and amine react with LAH. Ensure adequate ventilation and control the addition rate to manage the effervescence.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching (Fieser Method): Cool the reaction flask to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of:

    • 5 mL of deionized water.

    • 5 mL of 15% aqueous NaOH.

    • 15 mL of deionized water. A granular white precipitate of aluminum salts should form, which is easily filterable. Stir the mixture for an additional 30 minutes.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrate and washes.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure (2-aminomethyl)butan-1-ol.

Protocol 2: Reduction using Borane-Dimethyl Sulfide (BMS)

This protocol leverages the high chemoselectivity of borane and is an excellent alternative, especially for more complex substrates.[5][9]

  • 2-(aminomethyl)butanoic acid

  • Borane-dimethyl sulfide complex (BMS, typically ~10 M solution in CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Three-neck round-bottom flask, reflux condenser, nitrogen inlet, syringe/dropping funnel.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(aminomethyl)butanoic acid117.155.00 g42.7 mmol1.0
Borane-DMS (10 M)-~12.8 mL128 mmol3.0
Anhydrous THF-150 mL--

Note: Excess borane is used to ensure the complete reduction of the initially formed amine-borane and carboxylate-borane complexes.

G cluster_setup 1. Inert Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Setup Assemble and dry glassware Inert Flush system with Nitrogen Setup->Inert Charge Charge flask with amino acid and anhydrous THF Inert->Charge Cool Cool flask to 0 °C Charge->Cool Add Slowly add BMS solution via syringe Cool->Add Reflux Warm to RT, then reflux (e.g., 3-5 hours) Add->Reflux Quench Cool to 0 °C, then quench by slow addition of Methanol Reflux->Quench Concentrate Concentrate in vacuo Quench->Concentrate CoEvap Co-evaporate with Methanol (3x) to remove borate esters Concentrate->CoEvap Final Obtain crude product CoEvap->Final Purify Purify product (Distillation or Chromatography) Final->Purify

Caption: Workflow for Borane-DMS reduction of 2-(aminomethyl)butanoic acid.

  • Apparatus Setup: Set up an oven-dried, three-neck flask with a magnetic stirrer, reflux condenser, and nitrogen inlet as described in Protocol 1.

  • Reagent Charging: Add the 2-(aminomethyl)butanoic acid (5.00 g, 42.7 mmol) and anhydrous THF (100 mL) to the flask. Stir to dissolve/suspend the solid.

  • BMS Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add the borane-dimethyl sulfide complex (~12.8 mL, 128 mmol) dropwise via syringe over 30 minutes. Gas evolution (hydrogen) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours, monitoring by TLC/LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Very carefully and slowly, add methanol (approx. 20 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will occur initially.

  • Isolation: Remove the solvent and excess methanol on a rotary evaporator. To remove the resulting borate esters, add methanol (50 mL) to the residue and evaporate again. Repeat this co-evaporation step two more times.

  • Purification: The remaining crude oil is the desired product, which can be purified by vacuum distillation or column chromatography as needed.

Product Characterization

To confirm the successful conversion of 2-(aminomethyl)butanoic acid to (2-aminomethyl)butan-1-ol, the following analytical techniques are recommended:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H and C=O stretching bands of the carboxylic acid (typically ~3000 cm⁻¹ and ~1700 cm⁻¹, respectively) and the appearance of a broad O-H stretching band for the primary alcohol (around 3300-3400 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the -CH₂OH group (typically a triplet around 3.5-3.7 ppm).

    • ¹³C NMR: The carboxylic acid carbonyl carbon signal (typically >170 ppm) will be replaced by a signal for the alcohol-bearing carbon (-CH₂OH) at around 60-65 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₅H₁₃NO, MW = 103.16 g/mol ).

References

Application Note: (2S)-2-(Aminomethyl)butan-1-ol as a Key Chiral Precursor in the Synthesis of Brivaracetam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Amino Alcohols in API Synthesis

In modern medicinal chemistry, the stereochemical identity of an active pharmaceutical ingredient (API) is paramount to its efficacy and safety. Chiral building blocks are thus indispensable tools for constructing enantiomerically pure molecules. (2S)-2-(Aminomethyl)butan-1-ol is a versatile chiral precursor featuring two distinct functional groups—a primary amine and a primary alcohol—emanating from a stereocenter. This bifunctionality, combined with its defined stereochemistry, makes it a highly valuable starting material for complex multi-step syntheses.

This application note provides a detailed guide for researchers and drug development professionals on the utilization of (2S)-2-(Aminomethyl)butan-1-ol as a key precursor in the synthesis of Brivaracetam, a third-generation anti-epileptic drug.[1] We will explore the scientific rationale behind its use, provide a detailed synthetic protocol for a critical transformation, and discuss the analytical methods required for validation.

Physicochemical Properties of 2-(Aminomethyl)butan-1-ol

A thorough understanding of the precursor's properties is fundamental to successful process development.

PropertyValueSource
Molecular Formula C₅H₁₃NOPubChem[2]
Molar Mass 103.16 g/mol PubChem[2]
CAS Number 16519-75-8PubChem[2]
Appearance LiquidN/A
Boiling Point Combustible liquidECHA C&L Inventory[2]
Chirality Exists as (S) and (R) enantiomersN/A

Case Study: Synthesis of Brivaracetam

Brivaracetam (marketed as Briviact®) is an anticonvulsant medication used for the adjunctive treatment of partial-onset seizures.[3][4] Its mechanism of action involves high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A), a key modulator of neurotransmitter release.[3][5][6] The precise stereochemistry of Brivaracetam, specifically the (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl]butanamide structure, is critical for its therapeutic activity.

The synthesis of Brivaracetam often involves the coupling of two key chiral fragments. While numerous synthetic routes exist, a common strategy involves the N-alkylation of (S)-2-aminobutanamide with a suitable chiral pyrrolidone precursor.[7][8] (2S)-2-(Aminomethyl)butan-1-ol serves as a precursor to the butanamide portion, establishing the crucial (S)-stereocenter at the point of amide attachment to the pyrrolidinone ring.

Synthetic Strategy Overview

A generalized synthetic pathway involves the transformation of the primary alcohol in (2S)-2-(Aminomethyl)butan-1-ol into a suitable leaving group, followed by displacement and subsequent functional group manipulations to yield the required (S)-2-aminobutanamide intermediate. This intermediate is then coupled with a (4R)-4-propyl-dihydrofuran-2(3H)-one derivative to construct the final Brivaracetam molecule.

The diagram below illustrates a high-level conceptual workflow for the synthesis of Brivaracetam, highlighting the role of the two key chiral fragments.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 (2S)-2-(Aminomethyl)butan-1-ol A2 Functional Group Transformation (e.g., Oxidation, Halogenation) A1->A2 A3 (S)-2-Aminobutanamide (Key Intermediate) A2->A3 C1 Brivaracetam (Final API) A3->C1 N-Alkylation / Coupling Reaction B1 Achiral Starting Material (e.g., Furan-2(5H)-one) B2 Asymmetric Synthesis or Chiral Resolution B1->B2 B3 (R)-4-Propyl-pyrrolidin-2-one Derivative (Key Intermediate) B2->B3 B3->C1

Caption: Conceptual workflow for Brivaracetam synthesis.

Detailed Experimental Protocol: N-Alkylation of a Pyrrolidinone Intermediate

This protocol describes a critical step in many Brivaracetam syntheses: the alkylation of a chiral pyrrolidinone with a derivative of the amino butanamide fragment. This step unites the two key components of the final molecule. The following is a representative procedure adapted from established synthetic principles.[7][9]

Objective: To couple (R)-4-propyl-pyrrolidin-2-one with a suitable (S)-2-aminobutanamide derivative to form the core structure of Brivaracetam.

Materials:

  • (R)-4-propyl-pyrrolidin-2-one (Intermediate 1)

  • (S)-2-(bromomethyl)butanamide derivative (Intermediate 2, derived from (2S)-2-(Aminomethyl)butan-1-ol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Preparation: Under an inert atmosphere (Argon), add (R)-4-propyl-pyrrolidin-2-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the intermediate in anhydrous DMF (approx. 10 mL per gram of pyrrolidinone).

    • Rationale: An inert atmosphere is crucial to prevent quenching of the strong base (NaH) by atmospheric moisture and oxygen.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting suspension at 0°C for 1 hour.

    • Rationale: NaH acts as a strong base to deprotonate the pyrrolidinone nitrogen, forming a nucleophilic sodium salt. Low temperature controls the exothermic reaction and prevents side reactions.

  • Alkylation: Dissolve Intermediate 2 (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Rationale: The deprotonated pyrrolidinone acts as a nucleophile, displacing the bromide leaving group on Intermediate 2 in an Sₙ2 reaction. Slow addition and temperature control are key to maximizing yield and minimizing side products.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C until gas evolution ceases.

    • Rationale: This step neutralizes any unreacted NaH and protonates the product, ensuring safe handling during workup.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Rationale: The aqueous washes remove DMF and inorganic salts. Brine helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired coupled product.

    • Rationale: Chromatography separates the target molecule from unreacted starting materials and any side products, ensuring high purity.

Characterization and Quality Control

The identity and purity of the synthesized product must be rigorously confirmed.

Analysis TechniqueExpected OutcomePurpose
¹H and ¹³C NMR Spectra consistent with the proposed structure of the coupled product.Confirms molecular structure and connectivity.
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the product.Confirms molecular weight.
Chiral HPLC High enantiomeric excess (>99%).Verifies the stereochemical integrity of the final product, which is critical for API function.[9][10]
FT-IR Spectroscopy Presence of characteristic peaks for amide and lactam carbonyl groups.Confirms the presence of key functional groups.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only in an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents (DMF): Handle in a well-ventilated fume hood. DMF is a skin irritant and can be absorbed through the skin.

  • Halogenated Intermediates: Alkyl halides are lachrymators and potential mutagens. Avoid inhalation and skin contact.

Conclusion

(2S)-2-(Aminomethyl)butan-1-ol is a valuable and strategic precursor for the synthesis of complex chiral APIs like Brivaracetam. Its defined stereochemistry and bifunctional nature allow for its incorporation as a key building block in convergent synthetic strategies. The protocol provided herein outlines a critical N-alkylation step, emphasizing the importance of controlled reaction conditions and rigorous analytical validation to ensure the synthesis of a high-purity final product. By understanding the rationale behind each experimental step, researchers can effectively leverage this precursor to advance the development of next-generation pharmaceuticals.

References

Step-by-step guide to resolving 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

<UserQuery >

Topic: Step-by-step guide to resolving 2-(Aminomethyl)butan-1-ol Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Chiral Resolution of this compound

Introduction

This compound is a chiral primary amino alcohol featuring a stereocenter at the C2 position. The individual enantiomers, (S)- and (R)-2-(aminomethyl)butan-1-ol, serve as critical building blocks in modern asymmetric synthesis. Of particular significance, the (S)-enantiomer is a key intermediate in the manufacturing of Levetiracetam, a widely used antiepileptic drug.[1] Given that enantiomers can exhibit markedly different pharmacological and toxicological profiles, the ability to isolate the desired stereoisomer in high purity is paramount for both regulatory compliance and therapeutic efficacy.

This guide provides a detailed, experience-driven framework for the resolution of racemic this compound. We will delve into the most robust and scalable classical method—diastereomeric salt formation—offering a complete step-by-step protocol. Furthermore, we will outline the definitive analytical protocol for verifying the enantiomeric excess (e.e.) of the resolved product using chiral High-Performance Liquid Chromatography (HPLC).

Pillar 1: The Principle of Diastereomeric Salt Resolution

The foundational challenge in separating enantiomers is their identical physical properties (e.g., boiling point, solubility) in an achiral environment.[2][3] The classical resolution strategy circumvents this by converting the enantiomeric pair into diastereomers, which possess distinct physical properties.[2][3][4]

This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[2][5][6] The acid-base reaction yields a pair of diastereomeric salts:

  • (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt

  • (R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt

These diastereomeric salts have different solubilities in a given solvent system.[4][7] Through a process called fractional crystallization, one diastereomer preferentially crystallizes from the solution, allowing for its physical separation by filtration. The desired enantiomer is then liberated from the purified salt by treatment with a base.[3][4]

For the resolution of basic amines like this compound, chiral acids such as tartaric acid, mandelic acid, or dibenzoyl-D-tartaric acid are highly effective resolving agents.[2][4][8][9]

Pillar 2: Experimental Protocols & Methodologies

This protocol details the resolution of racemic this compound using L-(+)-tartaric acid as the chiral resolving agent. The causality behind this choice lies in the robust crystallization and high differential solubility often observed between the resulting diastereomeric tartrate salts.

G cluster_0 Part A: Diastereomeric Salt Formation & Crystallization cluster_1 Part B: Liberation & Isolation of (S)-Enantiomer racemate Racemic this compound dissolve Dissolve & Heat racemate->dissolve acid L-(+)-Tartaric Acid acid->dissolve solvent Methanol (Solvent) solvent->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool filter1 Filter to Isolate Crystals cool->filter1 mother_liquor Mother Liquor (Enriched in (R,R)-salt) filter1->mother_liquor Liquid Phase crystals Crystals ((S,R)-Diastereomeric Salt) filter1->crystals Solid Phase liberate Dissolve Salt & Basify (pH > 12) crystals->liberate base Aqueous NaOH base->liberate extract_solvent Dichloromethane (DCM) extract Liquid-Liquid Extraction extract_solvent->extract liberate->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate final_product (S)-2-(Aminomethyl)butan-1-ol evaporate->final_product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Step-by-Step Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 molar equivalent of racemic this compound in a minimal amount of heated methanol.

    • In a separate flask, dissolve 1.0 molar equivalent of L-(+)-tartaric acid in a minimal amount of heated methanol. Rationale: Using equimolar amounts ensures that the salt formation proceeds stoichiometrically. Methanol is chosen for its ability to dissolve both reactants and facilitate crystallization upon cooling.

    • Slowly add the tartaric acid solution to the amino alcohol solution with constant stirring.

  • Fractional Crystallization:

    • Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically the (S)-amine-(+)-tartrate salt, will begin to crystallize. Rationale: Slow cooling is critical to allow for the formation of well-defined crystals and to maximize the purity of the precipitated diastereomer.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the crystallized salt.[9]

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove residual mother liquor.

  • Liberation of the Free Amine:

    • Suspend the collected diastereomeric salt crystals in water.

    • While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the salt is completely dissolved and the solution is strongly basic (pH > 12).[3][4] Rationale: The strong base deprotonates the ammonium salt, liberating the free amine and forming sodium tartrate, which is soluble in the aqueous layer.

  • Extraction and Purification:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated (S)-2-(aminomethyl)butan-1-ol with an organic solvent like dichloromethane (DCM) or diethyl ether.[4] Perform the extraction at least three times to ensure complete recovery.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched (S)-2-(aminomethyl)butan-1-ol.

Expected Results & Data Summary:

The success of the resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product.

ParameterExpected ValueMethod of Determination
Yield 35-45% (theoretical max is 50%)Gravimetric analysis
Enantiomeric Excess (e.e.) >98%Chiral HPLC Analysis
Specific Rotation [α]D +10° (neat, for S-enantiomer)Polarimetry

Verifying the enantiomeric excess (e.e.) is a mandatory quality control step. Chiral HPLC is the gold standard for this analysis, as it physically separates the enantiomers, allowing for their direct quantification.[10][11] Because simple amino alcohols like this compound lack a UV chromophore, a derivatization step is often required to introduce a UV-active functional group, enabling detection.[10]

G cluster_0 Sample Preparation & Analysis cluster_1 Data Acquisition & Processing sample Resolved Amine Sample derivatize Derivatize with UV-active agent (e.g., Phenyl isothiocyanate) sample->derivatize hplc Inject into Chiral HPLC System derivatize->hplc chromatogram Detector Generates Chromatogram hplc->chromatogram peak1 Peak 1 (R-enantiomer) chromatogram->peak1 peak2 Peak 2 (S-enantiomer) chromatogram->peak2 integrate Integrate Peak Areas peak1->integrate peak2->integrate calculate Calculate Enantiomeric Excess (e.e.) integrate->calculate

Caption: Workflow for analytical verification of enantiomeric excess by chiral HPLC.

Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Dissolve a small, accurately weighed amount of the resolved this compound in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent that reacts with the amine to attach a chromophore. A common choice is phenyl isothiocyanate (PITC), which forms a phenylthiourea derivative.

    • Allow the reaction to proceed to completion according to established procedures.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective. Columns like Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio must be optimized to achieve baseline separation. For example, a starting point could be 90:10 (Hexane:IPA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the chosen derivative (e.g., 254 nm for PITC derivatives).

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Record the chromatogram. Two distinct peaks corresponding to the two enantiomer derivatives should be observed.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

      • Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the other enantiomer.

Illustrative HPLC Data:

EnantiomerRetention Time (min)Peak Area (arbitrary units)
(R)-Derivative 8.51,500
(S)-Derivative 10.298,500
Calculation e.e. = [ (98500 - 1500) / (98500 + 1500) ] x 100 = 97.0%
Pillar 3: Trustworthiness & Troubleshooting

A robust protocol is self-validating. The combination of polarimetry and chiral HPLC provides orthogonal confirmation of the resolution's success.

IssuePotential CauseRecommended Solution
No Crystallization Occurs Solution is too dilute; incorrect solvent.Concentrate the solution carefully. Try seeding with a previously formed crystal. Experiment with different solvent systems (e.g., ethanol-water mixtures).
Low Yield (<30%) Incomplete crystallization; loss during transfers.Ensure sufficient cooling time. Minimize washing volumes of the filtered crystals. Re-work the mother liquor to recover the other enantiomer.
Low Enantiomeric Excess (<95%) Co-precipitation of the more soluble diastereomer.Perform a recrystallization of the diastereomeric salt from the same solvent system to enhance its purity before liberating the free amine.
Poor HPLC Separation Sub-optimal mobile phase or column.Systematically vary the hexane/isopropanol ratio. Try a different class of chiral column if polysaccharide-based CSPs are ineffective.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)butan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the reduction of 2-aminomethylbutanoic acid or its derivatives. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Problem 1: Low to No Yield of this compound After Reduction

Q: I performed the LiAlH₄ reduction of 2-aminomethylbutanoic acid in THF, but my final yield is extremely low. What could be the cause?

A: This is a frequent issue that can often be traced back to a few critical experimental parameters. Let's break down the probable causes and solutions.

Probable Causes & Solutions:

  • Reaction with Acidic Protons: The most significant issue is the acidic proton on the carboxylic acid and the proton on the amine. LiAlH₄ is a strong base and will react with any acidic proton in an acid-base reaction before it acts as a nucleophilic reducing agent.[1][2] This consumes the reagent.

    • Solution: You must use an excess of LiAlH₄. A stoichiometric amount will be consumed by the deprotonation steps. It is common to use at least 2-3 equivalents of LiAlH₄ for amino acid reductions to ensure enough reagent is available for the actual carbonyl reduction.[3]

  • Presence of Moisture: LiAlH₄ reacts violently and exothermically with water, decomposing the reagent and generating hydrogen gas, which poses a significant safety hazard.[4][5]

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. The solvent (typically THF or diethyl ether) must be anhydrous.[5] It is good practice to distill THF from a suitable drying agent like sodium/benzophenone ketyl immediately before use.[6]

  • Incomplete Reaction: The reduction of the carboxylate intermediate formed after deprotonation is slower than the reduction of an aldehyde or ketone.[3]

    • Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Additionally, gentle heating or refluxing in THF may be required to drive the reaction to completion, but this should be done with extreme caution.

  • Improper Work-up Procedure: The work-up for LiAlH₄ reactions is critical for isolating the product. The aluminum salts formed can create gelatinous precipitates that trap the product, making extraction difficult.

    • Solution: A widely used and effective work-up procedure is the Fieser method. For a reaction with 'X' grams of LiAlH₄, sequentially and carefully add:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered off, allowing for efficient extraction of the amino alcohol product.

Problem 2: Presence of an Unexpected Amide or Other Impurities in the Final Product

Q: My NMR spectrum shows signals that don't correspond to this compound. What are these impurities and how can I avoid them?

A: The formation of impurities often points to side reactions or issues with the starting material.

Probable Causes & Solutions:

  • Starting Material Purity: The purity of the initial 2-aminomethylbutanoic acid is paramount. If the starting material is contaminated, those impurities may be carried through the reaction or react to form other byproducts.

    • Solution: Always verify the purity of your starting material by NMR or another suitable analytical technique before starting the reaction. Recrystallize or purify the starting amino acid if necessary.

  • Side Reactions with Amides: If the synthesis started from an amide derivative of 2-aminomethylbutanoic acid, incomplete reduction could be an issue. LiAlH₄ reduces amides to amines.[7][8]

    • Solution: Ensure sufficient equivalents of LiAlH₄ and adequate reaction time/temperature to fully reduce the amide functionality. The reduction of an amide to an amine is a distinct pathway from the reduction of a carboxylic acid to an alcohol.[8][9]

  • Over-reduction: While less common for this specific substrate, highly reactive conditions could potentially lead to undesired side reactions.

    • Solution: Maintain careful temperature control during the addition of the substrate to the LiAlH₄ slurry. Adding the substrate solution dropwise at 0 °C is a standard practice to manage the exothermicity of the reaction.

Problem 3: Difficulty in Purifying the Final Product

Q: I'm struggling to purify this compound using standard silica gel chromatography. The product seems to be sticking to the column.

A: Amino alcohols are notoriously difficult to purify via standard silica gel chromatography due to their polar nature. The basic amine group interacts strongly with the acidic silica gel, leading to significant tailing and poor separation.

Probable Causes & Solutions:

  • Strong Adsorption to Silica Gel: The primary amine is basic and the hydroxyl group is polar, causing strong binding to the acidic Si-OH groups on the silica surface.[10]

    • Solution 1 (Modified Eluent): Add a small amount of a basic modifier to your eluent system. Typically, adding 1-2% of triethylamine or ammonium hydroxide to a dichloromethane/methanol or ethyl acetate/methanol mobile phase can neutralize the acidic sites on the silica, leading to much better elution profiles.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase. Alumina (basic or neutral) can be a better choice for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) is an excellent option for polar molecules.[11]

    • Solution 3 (Non-Chromatographic Methods):

      • Distillation: If the product is thermally stable, vacuum distillation can be a very effective purification method for liquid amino alcohols.

      • Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate salt) which may be a crystalline solid that can be purified by recrystallization.[12] The free base can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis: 2-aminomethylbutanoic acid or its corresponding ester?

A1: Both the carboxylic acid and its ester (e.g., methyl or ethyl ester) are viable starting materials for reduction with LiAlH₄ to produce the desired primary alcohol.[7]

  • Using the Carboxylic Acid: This is more direct but requires a higher amount of LiAlH₄ because the reagent is consumed in deprotonating the acidic carboxylic proton and the ammonium proton before reduction can occur.[2][3]

  • Using the Ester: This route is often preferred. The reduction of an ester typically proceeds more smoothly and requires fewer equivalents of LiAlH₄ compared to the free acid.[1][7] The reaction involves nucleophilic attack, elimination of the alkoxy group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol.[1]

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?

A2: No, Sodium Borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters.[7][13] It is a milder reducing agent primarily used for the reduction of aldehydes and ketones.[7] Using LiAlH₄ is necessary for this transformation.[9][13] There are alternative methods, such as using NaBH₄ in combination with iodine (I₂), which can reduce carboxylic acids, but the LiAlH₄ method is more established for amino acid reduction.[13]

Q3: Is it necessary to protect the amine group before the reduction?

A3: It is generally not necessary to protect the amine group when using LiAlH₄. The initial deprotonation of the ammonium ion by LiAlH₄ effectively passivates it towards further reaction until the work-up stage. The primary challenge is accounting for the extra equivalent of hydride used in this deprotonation step. Procedures from reputable sources like Organic Syntheses for the reduction of other amino acids (e.g., valine to valinol) using LiAlH₄ do not employ protecting groups.[6]

Q4: How does the reaction mechanism for the LiAlH₄ reduction of a carboxylic acid proceed?

A4: The mechanism is a multi-step process:

  • Acid-Base Reaction: A hydride ion from LiAlH₄ acts as a base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas.[1][2]

  • Coordination: The aluminum center of another LiAlH₄ molecule (or AlH₃ formed in situ) coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack.

  • First Hydride Addition: A hydride is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses, eliminating an O-Al species to form an aldehyde.

  • Second Hydride Addition: The resulting aldehyde is highly reactive towards LiAlH₄ and is immediately reduced in a second hydride addition to form an alkoxide.

  • Protonation: During the aqueous work-up, the alkoxide is protonated to yield the final primary alcohol product, this compound.

Protocols & Data

Table 1: Comparison of Relevant Reducing Agents
ReagentSubstrates ReducedSolventsWork-upSafety Considerations
LiAlH₄ Carboxylic Acids, Esters, Amides, Aldehydes, KetonesAnhydrous Ethers (THF, Et₂O)Careful quenching with H₂O/NaOHPyrophoric, reacts violently with water.[4][5]
NaBH₄ Aldehydes, KetonesProtic Solvents (MeOH, EtOH), WaterSimple aqueous extractionMuch safer than LiAlH₄, stable in protic solvents.
BH₃-THF Carboxylic Acids, AmidesTHFAcidic work-upFlammable, moisture-sensitive.
Protocol 1: LiAlH₄ Reduction of 2-Aminomethylbutanoic Acid

Safety Warning: This procedure involves Lithium Aluminum Hydride, which is pyrophoric and reacts violently with water. It must be performed by trained personnel under an inert atmosphere (N₂ or Ar) in a fume hood.

Materials:

  • 2-Aminomethylbutanoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel under an inert atmosphere.

  • To the flask, add LiAlH₄ (2.5 equivalents) and cover with anhydrous THF to form a slurry.

  • Cool the slurry to 0 °C using an ice-water bath.

  • Dissolve 2-aminomethylbutanoic acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it to the addition funnel.

  • Add the amino acid solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C. Hydrogen gas evolution will be observed.[6]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction can be gently heated to reflux if TLC monitoring shows incomplete conversion.

  • After the reaction is complete (monitored by TLC), cool the flask back to 0 °C.

  • Work-up (Fieser Method): Quench the reaction by adding the following reagents dropwise and sequentially with vigorous stirring:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • A granular white precipitate of aluminum salts should form. Stir for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

  • Purify the crude product by vacuum distillation or by one of the chromatography methods described in the troubleshooting section.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_glass Dry Glassware (Oven/Flame) prep_solvent Use Anhydrous THF prep_reagent Weigh LiAlH₄ under N₂ slurry Prepare LiAlH₄ Slurry in THF prep_reagent->slurry cool Cool to 0 °C slurry->cool add Dropwise Addition of Amino Acid Soln. cool->add react Stir at RT (12-18h) add->react quench Quench at 0 °C (Fieser Method) react->quench filter Filter Aluminum Salts quench->filter extract Combine & Dry Filtrates filter->extract concentrate Concentrate in vacuo extract->concentrate purify_options Vacuum Distillation OR Column Chromatography concentrate->purify_options

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Low Yield? cause1 Reagent Issue? start->cause1 Yes cause2 Reaction Conditions? start->cause2 Yes cause3 Work-up Problem? start->cause3 Yes sol1a Used Excess LiAlH₄ (>2.5 eq)? cause1->sol1a Check sol1b Used Anhydrous Solvent/Glassware? cause1->sol1b Check sol2a Controlled Temp during addition? cause2->sol2a Check sol2b Sufficient Reaction Time? cause2->sol2b Check sol3a Used Fieser Method for Quench? cause3->sol3a Check sol3b Product Trapped in Al Salts? cause3->sol3b Check

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Aminomethyl)butan-1-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the derivatization of 2-(Aminomethyl)butan-1-ol for analytical purposes, particularly gas chromatography (GC). The following content is structured to address specific experimental challenges in a direct question-and-answer format, grounded in established chemical principles.

Introduction to Derivatization of this compound

This compound possesses two polar functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). These groups, due to their ability to form hydrogen bonds, render the molecule non-volatile and prone to strong interactions with active sites in a GC system.[1][2] This leads to poor peak shape, low sensitivity, and potential thermal degradation.[2] Derivatization is a crucial step to chemically modify these functional groups, replacing the active hydrogens with less polar moieties.[1][2] This process increases volatility and thermal stability, leading to sharper, more symmetrical peaks and improved analytical performance.[1][2][3] The two most common and effective strategies for derivatizing this compound are silylation and acylation.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: Which derivatization technique, silylation or acylation, is more suitable for this compound?

A1: Both silylation and acylation are highly effective for derivatizing this compound. The choice often depends on the specific analytical requirements, available instrumentation, and the sample matrix.

  • Silylation is a very common and robust method that targets both the hydroxyl and amino groups simultaneously.[2][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective.[2] Silylation produces derivatives that are more volatile and thermally stable.[3][6]

  • Acylation is another excellent choice, particularly when using an Electron Capture Detector (ECD), as fluorinated acylating agents (e.g., trifluoroacetic anhydride - TFAA) can significantly enhance sensitivity.[1] Acyl derivatives are generally very stable.[1]

For general-purpose GC-MS analysis, silylation with BSTFA is often a reliable starting point due to its comprehensive derivatization of active hydrogens.[4]

Q2: Why must my sample be completely dry before adding the derivatization reagent?

A2: The presence of water is detrimental to most derivatization reactions, especially silylation.[7] Silylating reagents are highly moisture-sensitive and will preferentially react with any water present in the sample or solvent.[3] This will consume the reagent, preventing the complete derivatization of this compound, and can also lead to the decomposition of the formed derivatives. For acylation, while some reagents can be used in aqueous solutions, many, like acid anhydrides, are also sensitive to moisture.[1] Therefore, ensuring anhydrous conditions is a critical step for achieving high derivatization efficiency and reproducibility.[7]

Q3: What is the purpose of a catalyst, such as TMCS, in silylation reactions?

A3: A catalyst like Trimethylchlorosilane (TMCS) is often added to silylating reagents like BSTFA to increase their reactivity.[8] For molecules with functional groups that are less reactive or sterically hindered, a catalyst can accelerate the derivatization process and ensure the reaction goes to completion. While the primary alcohol and primary amine in this compound are relatively reactive, the use of a catalyst like TMCS can help overcome any minor steric hindrance and ensure a robust and complete derivatization, especially at lower temperatures or with shorter reaction times.

Troubleshooting Guide

Problem 1: I am observing a very small or no peak for my derivatized this compound.

This issue is often indicative of an incomplete or failed derivatization reaction. A systematic approach to troubleshooting is necessary.

Potential Cause Explanation & Solution
Moisture Contamination Silylating and many acylating reagents are highly sensitive to moisture. Water will consume the reagent, preventing the derivatization of your analyte.[3][7] Solution: Ensure your sample is completely dry before adding the reagent. Use anhydrous solvents and store reagents under inert gas. Consider lyophilization or drying under a stream of nitrogen.[7]
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly. Solution: Use fresh, high-quality reagents. Ensure they have been stored in a desiccator and under an inert atmosphere.
Insufficient Reaction Temperature Both the primary amine and primary alcohol need to be derivatized. While alcohols react relatively easily, amines can sometimes require more energy. Solution: A typical starting point is heating the reaction mixture at 60-70°C. If the yield is low, cautiously increasing the temperature may be necessary.[2]
Insufficient Reaction Time The derivatization reaction may not have reached completion. Solution: Ensure a sufficient reaction time, for example, 30-60 minutes.[7] You can monitor the reaction progress by analyzing aliquots at different time points to determine when the product peak reaches its maximum.[7]
Incorrect Reagent-to-Analyte Ratio An insufficient amount of derivatizing reagent will lead to an incomplete reaction. Solution: It is recommended to use a significant molar excess of the derivatizing reagent. A general rule for silylation is to add at least a 2:1 molar ratio of the silylating agent to the number of active hydrogens on the analyte.
Problem 2: My derivatized this compound peak is showing significant tailing.

Peak tailing is often a sign of interaction between the analyte and active sites within the GC system.

Potential Cause Explanation & Solution
Incomplete Derivatization If either the amino or hydroxyl group is not fully derivatized, the remaining polar N-H or O-H bonds can interact with the GC column, causing peak tailing.[7] Solution: Re-optimize your derivatization conditions (temperature, time, reagent concentration) to ensure a complete reaction.
Active Sites in the GC System The injector liner, column, or other parts of the GC system can have active sites that interact with the analyte. Solution: Use a deactivated injector liner and consider silanizing the glassware used for sample preparation to minimize adsorption.[8] Ensure you are using a suitable, well-conditioned GC column.
Injector Temperature Too Low An injector temperature that is too low can lead to incomplete vaporization of the derivatized analyte, causing peak tailing.[7] Solution: Optimize the injector temperature to ensure complete and rapid vaporization of your derivatized this compound.
Problem 3: I am seeing unexpected peaks in my chromatogram.

Artifact peaks can originate from the derivatization reagents, the sample matrix, or side reactions.

Potential Cause Explanation & Solution
Reagent Artifacts The derivatization reagents themselves or their byproducts can sometimes be detected. Solution: Run a reagent blank (derivatization reagent in solvent without the analyte) to identify any peaks originating from the reagents. Use high-purity reagents to minimize these artifacts.
Sample Matrix Components Other compounds in your sample matrix may also be derivatized and elute, causing extra peaks. Solution: If possible, perform a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering compounds.
Side Reactions Although less common with silylation and acylation of amino alcohols, side reactions can occur under harsh conditions. Solution: Consider using milder reaction conditions (e.g., lower temperature, shorter time) to minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol describes the formation of the di-trimethylsilyl (di-TMS) derivative of this compound.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent to the dried sample. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Acylation of this compound using TFAA

This protocol describes the formation of the di-trifluoroacetyl (di-TFA) derivative.

Materials:

  • This compound standard or dried sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the dried sample into a reaction vial.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.[1]

  • Evaporation and Reconstitution: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of anhydrous ethyl acetate.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

Visualization of Derivatization and Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte This compound (in solution or dried) Drying Evaporation to Dryness (N₂ stream or lyophilization) Analyte->Drying Ensure Anhydrous Conditions Reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) + Anhydrous Solvent Drying->Reagent Heating Heat Reaction Mixture (e.g., 60-70°C) Reagent->Heating GC_Injection Inject into GC/GC-MS Heating->GC_Injection Cool to RT Data_Analysis Chromatographic Data Analysis GC_Injection->Data_Analysis Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation start_s This compound product_s Di-TMS Derivative start_s->product_s 70°C reagent_s BSTFA + TMCS reagent_s->start_s start_a This compound product_a Di-TFA Derivative start_a->product_a 60°C reagent_a TFAA reagent_a->start_a

References

Technical Support Center: Purification of Crude 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-(Aminomethyl)butan-1-ol. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Section 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses foundational questions regarding the purification strategy and analytical assessment of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: For instance, if synthesized via reduction of an amino acid or ester, the starting material may persist.[1]

  • Reagents and Byproducts: Residual reducing agents (e.g., borane complexes, lithium aluminum hydride byproducts) or byproducts from protecting group manipulations can be present.

  • Structural Isomers: Depending on the synthesis, isomers such as 1-amino-2-butanol might form, which can be particularly challenging to separate due to similar physical properties.[2][3]

  • Solvents: Residual reaction or work-up solvents.

  • Degradation Products: Amines, especially when heated or exposed to air, can undergo oxidation or self-condensation, leading to colored, higher molecular weight impurities.[4]

Q2: I have a large batch of crude product. What is the most efficient primary purification technique?

A2: For large-scale purification of a high-boiling liquid like this compound, vacuum distillation is almost always the most efficient first-line strategy.[5] This method effectively removes non-volatile impurities (like salts and baseline material) and highly volatile contaminants (like residual solvents). Because the compound has a high boiling point (predicted around 188°C at atmospheric pressure), distillation at ambient pressure would likely lead to thermal decomposition.[6][7][8] Reducing the pressure significantly lowers the boiling point to a safer temperature range.[9]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-pronged approach is recommended to ensure the purity and identity of your final product. No single technique tells the whole story.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying organic impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities. Due to the polarity of the amino alcohol, derivatization (e.g., silylation) may be necessary to improve peak shape and prevent on-column adsorption.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity analysis. Similar to column chromatography, peak tailing can be an issue. Using a high pH mobile phase to keep the amine in its free-base form or employing an amine-specific column can yield better results.[2][13] Chiral HPLC is essential if you need to determine the enantiomeric excess (ee).[14]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for C₅H₁₃NO.

Section 2: Troubleshooting Guides for Common Issues

This section provides solutions to specific problems you may encounter during purification experiments.

Distillation Troubleshooting
Q: My compound is turning dark brown and the vacuum pressure is unstable during distillation. What is happening?

A: This strongly suggests thermal decomposition. The cause is often multifaceted:

  • Cause 1: Excessive Temperature: The heating mantle temperature might be too high. The bath temperature should ideally be only 20-30°C higher than the expected boiling point of your compound at the current vacuum pressure.[6]

  • Solution 1: Reduce the mantle temperature. If distillation is too slow, you need to achieve a deeper vacuum rather than increasing the heat.

  • Cause 2: Air Leaks: A poor seal in your distillation apparatus allows oxygen into the hot system, promoting oxidation of the amine. This can also cause pressure fluctuations.

  • Solution 2: Meticulously check all glass joints for proper sealing. Ensure all joints are lightly and evenly greased with a high-vacuum grease. Check all tubing for cracks.

  • Cause 3: Non-Volatile Acidic Impurities: Trace acidic impurities can catalyze decomposition at high temperatures.

  • Solution 3: Before distilling, consider a simple basic wash (e.g., with dilute NaOH or K₂CO₃ solution) during your aqueous work-up to neutralize any acidic species. Ensure the product is thoroughly dried before distillation.

Chromatography Troubleshooting
Q: My this compound is streaking severely down my silica gel column, and I'm getting very poor separation. How do I fix this?

A: This is the most common problem when purifying amines on standard silica gel.[1][15] The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions and strong hydrogen bonding, causing tailing and sometimes irreversible adsorption.

  • Solution 1 (Recommended): Modify the Mobile Phase: Add a small amount of a basic competitor to your eluent. This deactivates the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA). This is the most common and effective solution.[15]

    • Ammonium Hydroxide: For very polar systems, a small amount of concentrated ammonium hydroxide can be added to the polar solvent component (e.g., 1-2% NH₄OH in Methanol, which is then used in the eluent).[15]

  • Solution 2: Use a Different Stationary Phase: If modifying the eluent isn't sufficient, change the stationary phase.

    • Basic Alumina: Alumina is less acidic than silica and can provide better results for basic compounds.[1]

    • Amine-Functionalized Silica: Pre-treated silica columns (often labeled "NH₂") are commercially available and designed specifically for purifying basic compounds, providing excellent peak shape without mobile phase modifiers.[2]

  • Solution 3: Deactivate the Silica Gel: You can pre-treat your standard silica gel by washing it with a solvent containing a high concentration of a base (like 5% TEA in your starting eluent) before loading your sample.[15]

Q: My product is co-eluting with an impurity of very similar polarity. What are my options?

A: This requires optimizing your chromatographic conditions to enhance selectivity.

  • Optimize the Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using a Hexane/Ethyl Acetate system (with TEA), try a Dichloromethane/Methanol system (with TEA). The different interactions of the solvents with your compounds can alter the relative retention times.

  • Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help resolve compounds that run closely together in an isocratic (constant solvent composition) system.[15]

  • Consider Derivatization: As a last resort for very difficult separations, you can temporarily protect the amine or alcohol group (e.g., as a Boc-carbamate or a silyl ether). This significantly changes the polarity of the molecule, which will likely separate it from the impurity. You would then need to deprotect the compound after chromatography.

Post-Purification & Storage
Q: My final product is a clear, colorless oil, but it turns yellow after a week on the bench. Why, and how can I prevent this?

A: The yellowing is due to slow oxidation and/or reaction with atmospheric CO₂. Amines are susceptible to degradation upon exposure to air and light.[4]

  • Storage Solution: Store the purified this compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed amber vial or flask. For long-term storage, refrigeration at <4°C is recommended. Purging the container with an inert gas before sealing is a critical step.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Vacuum Fractional Distillation

This protocol is designed for the purification of gram- to multi-gram quantities of this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. A cow-type adapter can be used to collect fractions without breaking the vacuum.

    • Ensure all glassware is completely dry.

    • Use high-vacuum grease on all joints to ensure a good seal.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound and a magnetic stir bar or a few boiling chips. Do not fill the flask more than two-thirds full.

    • Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).

    • Begin stirring and slowly open the system to the vacuum pump. Allow the system to evacuate fully.

    • Once a stable, low pressure is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle with a temperature controller.

    • Collect any low-boiling fractions (likely residual solvents) in the first receiving flask.

    • Slowly increase the temperature until the product begins to distill. Record the temperature and pressure at which a steady distillation rate is observed. This is the boiling point under reduced pressure.

    • Collect the main fraction in a clean receiving flask. A pure compound should have a narrow boiling range (1-2 °C).[7]

    • Stop the distillation when the temperature starts to rise again or when only a small, dark residue remains in the distillation flask. Do not distill to dryness.

    • Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing air into the apparatus.

Protocol 2: Modified Flash Column Chromatography

This protocol is suitable for purifying smaller quantities or for removing impurities with similar boiling points.

  • Preparation:

    • Eluent Selection: Using Thin-Layer Chromatography (TLC), find a suitable solvent system. A good starting point is Dichloromethane (DCM) with a small amount of Methanol (MeOH). Add 1% Triethylamine (TEA) to the pre-mixed eluent. Aim for an Rf value of ~0.3 for the desired product. A typical system might be 94:5:1 DCM:MeOH:TEA.

    • Column Packing: Pack a glass column with silica gel using the wet slurry method with your initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process using TLC, spotting each fraction (or every few fractions) on a TLC plate.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Data Summary & Visualization

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₁₃NO--INVALID-LINK--[16]
Molecular Weight 103.16 g/mol --INVALID-LINK--[16]
Predicted Boiling Point 187.8 ± 13.0 °C (at 760 mmHg)--INVALID-LINK--[8]
Predicted Density 0.915 ± 0.06 g/cm³--INVALID-LINK--[8]
Appearance Colorless to light yellow liquid--INVALID-LINK--[2][17]
Comparison of Purification Techniques
TechniqueProsConsBest For
Vacuum Distillation - Excellent for large scale- Removes non-volatile and highly volatile impurities- Cost-effective- Risk of thermal decomposition- Poor separation of compounds with close boiling pointsPrimary purification of large batches (>5g)
Flash Chromatography - High resolution for similar compounds- Works at room temperature, avoiding decomposition- Labor-intensive and time-consuming- Requires significant solvent volumes- Can be costly on a large scaleRemoving isomers or impurities with similar boiling points; small-scale, high-purity applications
Crystallization (as a salt) - Can achieve very high purity- Effective for chiral resolution- Requires the compound to be a solid or form a stable crystalline salt- Yield can be lower due to solubility lossesChiral separations or when extremely high purity is required and a suitable salt can be formed

Visual Workflows

PurificationWorkflow Crude Crude this compound Scale Assess Scale & Impurity Profile Crude->Scale Distill Vacuum Distillation Scale->Distill Large Scale (>5g) Non-volatile impurities Chrom Column Chromatography Scale->Chrom Small Scale (<5g) Isomeric impurities PurityCheck1 Purity Check (TLC, NMR) Distill->PurityCheck1 PurityCheck2 Purity Check (TLC, NMR) Chrom->PurityCheck2 Final Pure Product PurityCheck1->Final >95% Pure Impure1 Impure PurityCheck1->Impure1 Impure PurityCheck2->Final >98% Pure Impure2 Impure PurityCheck2->Impure2 Impure Impure1->Chrom Further Purification Impure2->Chrom Re-Chromatograph w/ new conditions

Caption: Decision workflow for selecting a purification method.

ChromTroubleshoot Start Problem: Tailing/Streaking on Silica Column CheckEluent Is a basic modifier (e.g., 1% TEA) in the eluent? Start->CheckEluent AddBase Action: Add 1% Triethylamine or 1% NH4OH (in MeOH) to eluent CheckEluent->AddBase No CheckStationary Is separation still poor? CheckEluent->CheckStationary Yes AddBase->CheckStationary ChangeStationary Action: Switch stationary phase (e.g., Basic Alumina or NH2-Silica) CheckStationary->ChangeStationary Yes Success Problem Solved CheckStationary->Success No ChangeStationary->Success

Caption: Troubleshooting flowchart for chromatography issues.

Section 5: References

  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of Amino Alcohols. 1

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of 1-Amino-2-butanol. 2

  • BenchChem Technical Support. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. 15

  • BenchChem Technical Support. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation. 13

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15356533, this compound. --INVALID-LINK--

  • Guidechem. (n.d.). 2-AMINO-1-BUTANOL C4H11NO, Formula,NMR,Boiling Point,Density,Flash Point. 18

  • Akadémiai Kiadó. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. 19

  • Google Patents. (1976). US3944617A - Synthesis of dl-2-amino-1-butanol. 20

  • Google Patents. (1976). USRE29588E - Preparation of d-2-amino-1-butanol salts. 17

  • Google Patents. (1974). US3855300A - Process for the production of 2-amino-1-butanol. 3

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography, 387, 255-65. 21

  • University of Rochester. (n.d.). How to Purify by Distillation. 6

  • BenchChem Technical Support. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-(methylamino)butan-2-ol. 11

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. 12

  • Sciencemadness Discussion Board. (2020). Stability of amines. 4

  • Chemistry LibreTexts. (2020). Distillation. 7

  • ChemicalBook. (n.d.). This compound CAS#: 16519-75-8. 8

  • BenchChem Technical Support. (2025). A Comparative Guide to the Validation of 1-Amino-2-butanol Synthesis. 14

  • Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. 9

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. --INVALID-LINK--

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2. 5

References

Technical Support Center: Purification of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the purification of 2-(Aminomethyl)butan-1-ol. The methodologies are presented in a question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the common impurities I should expect when synthesizing this compound, and how do they influence my purification strategy?

A1: Understanding the potential impurities is the cornerstone of designing an effective purification protocol. The impurity profile is almost entirely dependent on the synthetic route employed. A common and efficient method for synthesizing this compound is the reduction of its corresponding amide, 2-(hydroxymethyl)butanamide, using a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2]

From this synthesis, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2-(hydroxymethyl)butanamide.

  • Reducing Agent Byproducts: Aluminum salts (from the LiAlH₄ workup), which are typically inorganic and non-volatile.

  • Solvent Residues: High-boiling point solvents used during the reaction, such as Tetrahydrofuran (THF).

  • Side-Reaction Products: Minor impurities arising from side reactions, which may be structurally similar to the desired product.

The choice of purification method is dictated by the physicochemical differences between this compound and these contaminants.

Table 1: Profile of this compound and Potential Impurities

Compound/ImpurityStructureMolecular Weight ( g/mol )Predicted Boiling Point (°C)Key Physicochemical Property
This compound (Product) CCC(CN)CO103.16[3]187.8[4]Basic (amine), Polar (hydroxyl)
2-(Hydroxymethyl)butanamide (Starting Material)CCC(C(=O)N)CO117.15>200Neutral, Very Polar
Tetrahydrofuran (Solvent)C₄H₈O72.1166Neutral, Volatile
Aluminum Salts (e.g., Al(OH)₃)Al(OH)₃78.00N/A (Decomposes)Inorganic, Insoluble in organics
Q2: How do I select the most appropriate purification strategy for my crude this compound?

A2: The optimal strategy depends on the scale of your synthesis, the nature of the impurities (as identified in Q1), and the desired final purity. A multi-step approach is often necessary. The following decision workflow can guide your choice.

Purification_Workflow start Crude Product Mixture inorganic_check Are inorganic salts present? start->inorganic_check filtration Step 1: Filtration (Removes aluminum salts) inorganic_check->filtration Yes volatile_check Are volatile impurities (e.g., THF) present? inorganic_check->volatile_check No filtration->volatile_check rotovap Step 2: Rotary Evaporation (Removes low-boiling solvents) volatile_check->rotovap Yes purity_check_1 Assess purity (e.g., GC/TLC). Are neutral impurities (e.g., amide) present? volatile_check->purity_check_1 No rotovap->purity_check_1 acid_base Step 3a: Acid-Base Extraction (Separates basic amine from neutral amide) purity_check_1->acid_base Yes distillation Step 3b: Fractional Distillation (Separates based on boiling point) purity_check_1->distillation Yes, and B.P. difference >25°C high_purity_check Is ultra-high purity required? purity_check_1->high_purity_check No, relatively clean acid_base->high_purity_check distillation->high_purity_check salt_recrystallization Step 4: Salt Recrystallization (Achieves highest purity) high_purity_check->salt_recrystallization Yes final_product Pure this compound high_purity_check->final_product No salt_recrystallization->final_product

Caption: Decision workflow for purifying this compound.

Q3: My main impurity is the unreacted starting amide. Can I use Acid-Base Extraction and what is the detailed protocol?

A3: Absolutely. Acid-base extraction is an exceptionally effective method for separating amines from neutral or acidic impurities.[5][6] The principle relies on the basicity of the amine functional group. By treating the crude mixture with an acid, you convert the amine into its corresponding ammonium salt, which is soluble in water. The neutral amide impurity remains in the organic solvent.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acidification: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to periodically vent the funnel to release any pressure buildup. Allow the layers to separate. The protonated amine salt will be in the top aqueous layer (if using DCM) or bottom aqueous layer (if using EtOAc).

  • Separation: Drain the organic layer (containing the neutral amide impurity) and set it aside. Collect the aqueous layer.

  • Wash (Optional): To remove any residual neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 5 M NaOH) with swirling until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, regenerating the free amine. The solution may become cloudy as the water-insoluble free amine forms.

  • Back-Extraction: Add a fresh portion of the organic solvent (DCM or EtOAc) to the separatory funnel and shake to extract the free amine back into the organic phase.

  • Drying and Concentration: Collect the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.

  • Emulsion Formation: If a stable emulsion forms at the interface, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

  • Incomplete Extraction: If the product is not fully extracted into the aqueous acid, it may be due to insufficient acid. Check the pH of the aqueous layer and add more acid if necessary.

Q4: My impurities are structurally similar and have close boiling points. Is Fractional Distillation a good option?

A4: Fractional distillation is a powerful technique for separating liquids with different boiling points.[7] It is most effective when the boiling point difference between the components is at least 25 °C.[7] Given the predicted boiling point of this compound is ~188 °C[4], it can be separated from lower-boiling impurities (like residual solvents) or significantly higher-boiling impurities (like the starting amide).

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle. The goal is to establish a slow, steady distillation rate (approximately 1-2 drops per second from the condenser).

  • Equilibration: As the vapor rises through the fractionating column, a temperature gradient will be established.[7] Allow the system to equilibrate by adjusting the heat so that the condensation ring of the rising vapor climbs the column slowly.

  • Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate flask. When the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.

  • Termination: Stop the distillation when the temperature either begins to drop (indicating all the product has distilled) or rise sharply (indicating a higher-boiling impurity is beginning to distill). Never distill to dryness.

  • "Bumping" or Uncontrolled Boiling: Ensure you have added fresh boiling chips or are using vigorous magnetic stirring.

  • Poor Separation: For components with very close boiling points, increase the efficiency of the column by using a longer column or one with a more efficient packing material (e.g., Raschig rings). Also, slowing down the distillation rate can significantly improve separation.[8]

Q5: How can I achieve the highest purity for analytical standards or pharmaceutical development? Is salt recrystallization recommended?

A5: For achieving the highest level of purity, converting the amino alcohol into a crystalline salt for purification via recrystallization is the gold standard.[9][10][11] This process is excellent at excluding structurally similar impurities and removing trace amounts of colored material. The hydrochloride or oxalate salts are often good candidates as they tend to be well-defined, crystalline solids.[10]

  • Salt Formation:

    • Dissolve the purified amine from a previous step (e.g., extraction) in a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a stoichiometric amount of an acid (e.g., concentrated HCl or a solution of oxalic acid in ethanol). The salt will often precipitate directly from the solution. Stir for 30-60 minutes to ensure complete formation.

  • Recrystallization:

    • Collect the crude salt by filtration.

    • Select an appropriate recrystallization solvent or solvent system (e.g., ethanol/water, methanol/ether). The ideal solvent is one in which the salt is soluble when hot but sparingly soluble when cold.

    • Dissolve the crude salt in a minimum amount of the hot solvent.

    • If colored impurities are present, you may add a small amount of activated carbon and hot-filter the solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them thoroughly under vacuum.

  • Regeneration of Free Base: To recover the purified amine, dissolve the salt in water and basify the solution with NaOH or K₂CO₃ as described in the acid-base extraction protocol (Q3, steps 6-8). Extract the free amine with an organic solvent.

References

Technical Support Center: Enantiomeric Excess Enhancement of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals working with 2-(Aminomethyl)butan-1-ol. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when enhancing the enantiomeric excess (ee) of this critical chiral building block. Our guidance is grounded in established chemical principles and validated methodologies to ensure you can confidently optimize your synthetic and purification workflows.

Introduction: The Significance of Enantiopurity

This compound is a chiral amino alcohol whose stereochemistry is pivotal for its function in various applications, particularly as a precursor or chiral auxiliary in the synthesis of active pharmaceutical ingredients (APIs). Achieving high enantiomeric excess is not merely a matter of purity; it is fundamental to ensuring the desired therapeutic efficacy and safety profile of the final drug product, as different enantiomers can exhibit vastly different biological activities.

This guide focuses on the most prevalent and practical method for achieving high enantiopurity for this molecule: Classical Resolution via Diastereomeric Salt Formation . We will explore common pitfalls and provide actionable solutions to overcome them.

Troubleshooting Guide: Classical Resolution of (±)-2-(Aminomethyl)butan-1-ol

The resolution of racemic this compound using a chiral resolving agent, such as L-(+)-tartaric acid, is a widely used industrial method. The process relies on the formation of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

Workflow Diagram: Classical Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine racemate (±)-2-(Aminomethyl)butan-1-ol mix Mix & Dissolve (Heat if necessary) racemate->mix resolver L-(+)-Tartaric Acid (Resolving Agent) resolver->mix solvent1 Solvent (e.g., Methanol) solvent1->mix salts Diastereomeric Salt Mixture (R)-Amine-(L)-Tartrate (S)-Amine-(L)-Tartrate mix->salts cool Controlled Cooling & Stirring salts->cool filtration Filtration cool->filtration solid Solid Crystal: Enriched in less soluble diastereomer (e.g., (S)-Amine-(L)-Tartrate) filtration->solid Cake liquid Mother Liquor: Enriched in more soluble diastereomer (e.g., (R)-Amine-(L)-Tartrate) filtration->liquid Filtrate base_solid Add Base (e.g., NaOH aq.) solid->base_solid base_liquid Add Base (e.g., NaOH aq.) liquid->base_liquid extract_solid Solvent Extraction (e.g., CH2Cl2) base_solid->extract_solid final_S Pure (S)-Enantiomer extract_solid->final_S extract_liquid Solvent Extraction (e.g., CH2Cl2) base_liquid->extract_liquid final_R Enriched (R)-Enantiomer (for recovery/racemization) extract_liquid->final_R

Caption: Workflow for enhancing enantiomeric excess via classical resolution.

Question 1: Why are no crystals forming from my diastereomeric salt solution, even after cooling?

This is a common issue that often points to problems with supersaturation or nucleation.[1][2]

Possible Causes & Troubleshooting Steps:

  • Insufficient Supersaturation: The solution may be too dilute, meaning the solubility limit of the diastereomeric salt has not been exceeded upon cooling.[1]

    • Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration of the salt.[1][2] Re-cool the concentrated solution.

  • Incorrect Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at low temperatures.[1][2] The key to successful resolution is a significant difference in solubility between the two diastereomers in the chosen solvent.[2][3][4]

    • Solution 1 (Solvent Screening): Conduct a small-scale solvent screen. The ideal solvent is one where the desired diastereomer is sparingly soluble, while the undesired one remains more soluble.[3][5] Common solvents for amino alcohol tartrate salts include methanol, ethanol, and mixtures with water.[6][7]

    • Solution 2 (Anti-Solvent Addition): Slowly add an "anti-solvent" (a solvent in which the salts are poorly soluble, like di-isopropyl ether) to the solution to induce precipitation.[2][3] This must be done gradually to avoid oiling out.

  • Inhibition of Nucleation: Trace impurities in your starting racemic amine or resolving agent can sometimes inhibit the formation of crystal nuclei.[1][2]

    • Solution 1 (Purification): Ensure the starting (±)-2-(Aminomethyl)butan-1-ol is of high purity. Consider a preliminary distillation or purification step.

    • Solution 2 (Induce Nucleation): Try scratching the inside of the flask at the liquid-air interface with a glass rod.[1][3] This can create microscopic imperfections on the glass surface that act as nucleation sites.

    • Solution 3 (Seeding): If you have a small amount of the desired pure diastereomeric salt from a previous successful batch, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution.[1][3][7] This provides a template for crystal growth.

Question 2: My product is "oiling out" instead of forming crystals. What's wrong?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][3] This is often due to excessively high supersaturation or the crystallization temperature being above the melting point of the salt.[1][3]

Troubleshooting Steps:

  • Reduce Supersaturation: The solution is likely too concentrated.

    • Solution: Add a small amount of additional solvent to dissolve the oil, then attempt to re-crystallize by cooling at a much slower rate.[1][3]

  • Modify Temperature Profile:

    • Solution 1 (Slower Cooling): Employ a very slow, controlled cooling ramp. Rapid cooling can cause the salt to crash out as an oil.[3]

    • Solution 2 (Higher Crystallization Temp): If possible, find a solvent system where crystallization can occur at a higher temperature, which may be above the point where oiling occurs.[1]

  • Change the Solvent System: A different solvent can fundamentally change the physical properties of the system.

    • Solution: A less polar solvent might favor a more ordered crystalline solid over an amorphous oil.[1]

Question 3: The diastereomeric excess (de) of my crystallized salt is low. How can I improve it?

Low diastereomeric excess (and thus low enantiomeric excess in the final product) indicates poor selectivity during the crystallization step. The undesired diastereomer is co-crystallizing with the desired one.

Troubleshooting Steps:

  • Optimize the Solvent: This is the most critical parameter.[2] The goal is to maximize the solubility difference between the two diastereomers.[2][5] A systematic solvent screen is the most effective approach.

  • Control the Cooling Rate: Slower cooling allows for the crystallization process to remain closer to thermodynamic equilibrium, favoring the formation of the less soluble, more stable crystal lattice.[3] Rapid crystallization often traps impurities and the undesired diastereomer.

  • Perform Recrystallization: Dissolve the isolated crystals in a minimum amount of fresh, hot solvent and re-crystallize. Each recrystallization step should progressively enrich the diastereomeric purity of the solid material. Repeated crystallizations are often necessary to achieve high purity.[6][8]

  • Adjust Stoichiometry of Resolving Agent: While a 1:1 molar ratio of amine to tartaric acid is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the initial crop of crystals.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best resolving agent for this compound?

For basic amino alcohols, chiral acids are the resolving agents of choice.[4][9] L-(+)-Tartaric acid is a widely documented, cost-effective, and highly effective resolving agent for 2-amino-1-butanol derivatives and related structures.[6][7][10] Other options like (S)-Mandelic acid or derivatives of tartaric acid could also be screened.[4][9]

Q2: How do I choose the right solvent and concentration?

The selection is largely empirical but guided by principles of solubility.

  • Solubility: The racemic amine and tartaric acid must be soluble in the chosen solvent at an elevated temperature.[5]

  • Differential Solubility: Upon cooling, one of the diastereomeric salts should have significantly lower solubility than the other.[2][4]

  • Temperature Gradient: A good solvent will show a large change in the salt's solubility with temperature, allowing for high recovery upon cooling.[3]

Practical Starting Point: Based on literature for similar compounds, anhydrous methanol is an excellent starting solvent for the resolution of 2-amino-1-butanol with L-(+)-tartaric acid.[6][7][8] A typical procedure involves dissolving the racemic amine in methanol, adding the tartaric acid (the reaction is often exothermic), and then allowing the solution to cool slowly to crystallize the less soluble diastereomeric salt.[6][7]

Q3: How do I regenerate the free enantiomerically enriched amine from the diastereomeric salt?

This process is often called "salt breaking."

  • Dissolution: Suspend or dissolve the purified diastereomeric salt in water.

  • Basification: Add a strong base, such as an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH is strongly basic (pH > 11).[2] This neutralizes the tartaric acid and liberates the free amine.

  • Extraction: Extract the liberated free amine into an organic solvent like dichloromethane (CH₂Cl₂), ethyl acetate, or ether.[2][11]

  • Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomerically enriched this compound.[2]

Q4: How can I accurately measure the enantiomeric excess (ee) of my final product?

Direct measurement of optical rotation can give an indication of success, but for accurate quantification, a chromatographic method is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times, allowing for precise quantification of their ratio.[4]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but using a chiral GC column. This may require derivatization of the amino alcohol to make it more volatile.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to the sample in an NMR tube can cause the signals for each enantiomer to be resolved, allowing for integration and determination of the ee.

Q5: What can I do with the mother liquor that contains the undesired enantiomer?

Discarding half of your material is inefficient. The mother liquor, which is enriched in the other enantiomer, can be processed to improve the overall yield of the desired enantiomer.

  • Isolate the Undesired Enantiomer: Liberate the free amine from the mother liquor using the same basification and extraction procedure.

  • Racemization and Recycle: The isolated, undesired enantiomer can be racemized (converted back into a 50:50 mixture of both enantiomers) through a separate chemical process. This racemic material can then be recycled back into the beginning of the resolution process, significantly improving the overall process economy.

Data Summary Table

ParameterRecommended Starting ConditionOptimization Strategy
Resolving Agent L-(+)-Tartaric AcidScreen other chiral acids if resolution is poor.
Stoichiometry 1.0 eq. amine to 1.0 eq. tartaric acidVary between 0.5 to 1.0 eq. of resolving agent.
Solvent Anhydrous MethanolScreen other alcohols (e.g., ethanol) or solvent/anti-solvent systems.
Concentration ~3.5 mL Methanol per gram of amine[6][7]Adjust concentration to balance yield and purity. More dilute may improve purity.
Crystallization Temp. Slow cooling from ~45°C to 0-5°C[6][7]Optimize the cooling profile; slower is often better for purity.
Purification Single CrystallizationPerform one or more recrystallizations to achieve >99% de.

References

Preventing racemization of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Aminomethyl)butan-1-ol

A Guide to Preventing and Troubleshooting Racemization

Welcome to the technical support guide for this compound. As a key chiral building block in pharmaceutical development, maintaining the enantiomeric purity of this amino alcohol is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to diagnose, prevent, and resolve issues related to racemization.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses specific problems you might encounter during your experimental work that lead to a decrease in enantiomeric excess (ee).

Q1: I've observed a significant drop in the enantiomeric excess (ee) of my product after aqueous workup and extraction. What are the most likely causes?

A: Loss of enantiomeric purity during workup is a common issue often traced back to pH extremes and elevated temperatures. The stability of chiral amino alcohols is highly dependent on pH.[1][2][3]

  • Causality:

    • Harsh Basic Conditions (pH > 10): Strong bases can facilitate side reactions or degradation pathways that may compromise the chiral center, although direct deprotonation of the chiral carbon is unlikely. More commonly, harsh pH can catalyze the degradation of sensitive functional groups introduced during your synthesis, leading to complex product mixtures where the desired enantiomer is lost.

    • Harsh Acidic Conditions (pH < 2): Extremely low pH can also lead to unwanted side reactions. While protonation of the amine is expected, very strong acidic conditions can promote dehydration or rearrangement reactions, particularly at elevated temperatures.

    • High Temperatures: When removing solvents under reduced pressure (e.g., rotary evaporation), excessive bath temperatures can provide the activation energy needed for racemization or degradation pathways.[4] Amino alcohols can be susceptible to thermal degradation.[5][6][7]

  • Troubleshooting Steps:

    • Neutralize Carefully: During your extraction, aim for a pH range of 7 to 9. Use milder bases like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) for neutralization.

    • Control Temperature: Keep all workup steps, including washes and extractions, at room temperature or below if possible. When removing solvent, use a water bath temperature below 40°C.

    • Minimize Exposure Time: Do not let your compound sit in highly acidic or basic aqueous solutions for extended periods. Proceed through the workup and extraction process efficiently.

Q2: My reaction involves derivatizing the primary amine, and I'm losing stereochemical integrity. How can I prevent this?

A: When the amino group is involved in a reaction (e.g., acylation, sulfonylation, or alkylation), the choice of reagents and conditions is critical to prevent racemization at the adjacent stereocenter.

  • Causality:

    • Base-Mediated Racemization: The use of strong, non-hindered bases can potentially lead to racemization, especially if there are any pathways that increase the acidity of the proton at the chiral center.[4]

    • Reagent-Induced Pathways: Certain coupling agents or reactive intermediates can promote racemization.[4]

    • Mechanism Insight: A plausible, though not always dominant, mechanism for racemization involves a transient oxidation of the primary alcohol to an aldehyde. The proton on the adjacent chiral carbon becomes acidic (alpha to a carbonyl) and can be removed by a base, leading to a planar enolate intermediate and subsequent loss of stereochemistry. While less common for simple handling, this can occur under certain oxidative reaction conditions.

  • Preventative Measures:

    • Use Sterically Hindered Bases: Employ non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (TEA) to minimize interaction with the chiral center.[8][9]

    • Low-Temperature Reactions: Perform the derivatization at low temperatures. Start at 0°C and consider going down to -20°C or -78°C if racemization persists.[8]

    • Protecting Groups: Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable group before reacting the amine. This can prevent side reactions at the alcohol, such as oxidation, that could facilitate racemization.[10][11][12]

Q3: Can my purification method, specifically distillation or column chromatography, be the cause of racemization?

A: Yes, purification methods can inadvertently lead to a loss of enantiomeric purity if not optimized correctly.

  • Causality:

    • Thermal Stress (Distillation): High temperatures during distillation can cause thermal degradation or racemization.[5][13] This is particularly true for high-boiling point compounds requiring vacuum distillation.

    • Stationary Phase Interaction (Chromatography): Standard silica gel is slightly acidic and can catalyze degradation or racemization of sensitive compounds. Alumina can be basic or neutral, but basic alumina can also promote unwanted reactions for certain molecules.

  • Optimization Protocols:

    • For Distillation: Use high vacuum to lower the boiling point as much as possible. Ensure the heating mantle temperature is only slightly higher than the vapor temperature to avoid localized overheating.

    • For Chromatography:

      • Deactivate Silica: If using silica gel, you can neutralize its acidic sites by pre-treating it with a solvent system containing a small amount of a volatile base, like 1-2% triethylamine in the eluent.

      • Use Alternative Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., C18) for reversed-phase chromatography if your compound's polarity allows.

      • Limit Contact Time: Do not let the compound sit on the column for an unnecessarily long time.

Below is a workflow to help diagnose the source of racemization.

G start Racemization Observed (ee% has decreased) check_sm Step 1: Verify ee% of Starting Material (SM) start->check_sm sm_ok SM Purity is High check_sm->sm_ok ee% OK sm_bad SM Purity is Low check_sm->sm_bad ee% Low check_reaction Step 2: Analyze Reaction Conditions sm_ok->check_reaction source_sm Source New, Verified Starting Material sm_bad->source_sm reaction_params High Temp? Strong Base? Harsh pH? check_reaction->reaction_params optimize_reaction Optimize Reaction: - Lower Temperature - Use Hindered Base - Control pH reaction_params->optimize_reaction check_workup Step 3: Analyze Workup optimize_reaction->check_workup workup_params pH Extremes? High Temp during Solvent Removal? check_workup->workup_params optimize_workup Optimize Workup: - Use Mild Buffers (pH 7-9) - Keep Temp < 40°C workup_params->optimize_workup check_purification Step 4: Analyze Purification optimize_workup->check_purification purification_params High Temp Distillation? Acidic Silica Gel? check_purification->purification_params optimize_purification Optimize Purification: - Use High Vacuum - Neutralize Silica Gel purification_params->optimize_purification

Caption: Troubleshooting workflow for identifying the source of racemization.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts and best practices for handling this compound.

Q1: What is racemization and why is it a critical issue for a molecule like this compound?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), resulting in the loss of optical activity.[4] In drug development, the two enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects.[4] Therefore, maintaining the precise three-dimensional structure of this compound is essential for the safety and efficacy of any drug derived from it.

Q2: What is the primary chemical mechanism that could lead to racemization for this specific amino alcohol?

A: For a saturated chiral center like the one in this compound, direct abstraction of the proton from the chiral carbon is energetically unfavorable and highly unlikely under standard organic reaction conditions. A more plausible mechanism involves a two-step dehydrogenation-hydrogenation process, which can be catalyzed by certain transition metals.[14][15]

  • Dehydrogenation: The catalyst facilitates the removal of hydrogen, transiently forming an achiral intermediate, such as an imine or enamine.

  • Hydrogenation: The subsequent re-hydrogenation of this planar, achiral intermediate can occur from either face, leading to the formation of both (R) and (S) enantiomers, resulting in a racemic mixture.

This catalytic pathway is a known industrial method for intentionally racemizing unwanted enantiomers for recycling but highlights a potential risk if transition metal catalysts are used in subsequent synthetic steps without careful control.[14][15][16]

G cluster_0 Dehydrogenation S_Enantiomer (S)-2-(Aminomethyl)butan-1-ol Intermediate Achiral Imine/ Enamine Intermediate (Planar) S_Enantiomer->Intermediate - H₂ [Catalyst] R_Enantiomer (R)-2-(Aminomethyl)butan-1-ol Intermediate->R_Enantiomer + H₂ (Attack from top face) S_Enantiomer_recon (S)-2-(Aminomethyl)butan-1-ol Intermediate->S_Enantiomer_recon + H₂ (Attack from bottom face)

Caption: Potential catalytic pathway for racemization via a dehydrogenation-hydrogenation mechanism.

Q3: What are the optimal storage and handling conditions to ensure the long-term stability of this compound?

A: To preserve the chemical and stereochemical integrity of this compound, proper storage is crucial. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents slow oxidation of the amine and alcohol functional groups.
pH (in solution) Neutral to slightly basic (pH 7-9)Avoids acid- or base-catalyzed degradation pathways.[1][2][17]
Container Tightly sealed, amber glass bottleProtects from atmospheric moisture, CO₂, and light.
Solvent (for stock solutions) Anhydrous, aprotic solvents (e.g., Dichloromethane, THF)Protic solvents can sometimes participate in or facilitate degradation.[10]

Q4: How do I accurately determine the enantiomeric excess (ee) of my this compound sample?

A: The most reliable and widely used method for determining the ee of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[18][19] Since this compound lacks a strong UV chromophore, analysis often requires pre-column derivatization.[20]

Experimental Protocol: ee Determination by Chiral HPLC after Derivatization
  • Derivatization Step:

    • Dissolve ~1 mg of your this compound sample in 1 mL of an anhydrous aprotic solvent (e.g., Dichloromethane).

    • Add 1.5 equivalents of a non-chiral base (e.g., DIPEA).[8]

    • Add 1.2 equivalents of a derivatizing agent with a strong chromophore, such as 3,5-Dinitrobenzoyl chloride.[20]

    • Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC.

    • Quench the reaction with a small amount of water and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the derivatized product.

  • Chiral HPLC Analysis:

    • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often effective for separating this type of derivative.[20]

    • Mobile Phase: A typical mobile phase is a mixture of hexane and an alcohol modifier like isopropanol (e.g., 90:10 Hexane:IPA). The exact ratio will require optimization.

    • Detection: Use a UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 254 nm for a dinitrobenzoyl group).[21]

    • Analysis: Inject a small amount of the dissolved, derivatized sample. The two enantiomers should resolve into two separate peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the area of the two peaks. Let the area of the major enantiomer be A₁ and the area of the minor enantiomer be A₂.

    • Calculate the ee% using the formula:[22][23][24] ee% = [(A₁ - A₂) / (A₁ + A₂)] * 100

References

Technical Support Center: Method Development for Quantifying 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 2-(Aminomethyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions for the analytical challenges associated with this compound. As a chiral amino alcohol, this compound presents unique considerations in method development, particularly concerning its polarity, potential for stereoisomers, and detection challenges. This resource will equip you with the foundational knowledge and practical insights to develop robust and reliable analytical methods.

Method Development Strategy: A Decision-Making Framework

The selection of an appropriate analytical technique for quantifying this compound is paramount and depends on several factors, including the sample matrix, required sensitivity, and whether chiral separation is necessary. The following decision-making framework will guide you through the initial stages of method development.

MethodSelection start Define Analytical Goal: - Achiral Quantification? - Chiral Purity? is_chiral Chiral Separation Required? start->is_chiral achiral_quant Achiral Quantification is_chiral->achiral_quant No chiral_quant Chiral Purity/Quantification is_chiral->chiral_quant Yes achiral_detection Detection Method? achiral_quant->achiral_detection chiral_method Chiral Method? chiral_quant->chiral_method lc_ms LC-MS/MS (High Sensitivity & Specificity) achiral_detection->lc_ms High Sensitivity Needed gc_ms GC-MS (Requires Derivatization) achiral_detection->gc_ms Volatile Matrix hplc_uv_deriv HPLC-UV (Requires Derivatization) achiral_detection->hplc_uv_deriv Standard Equipment direct_chiral Direct Method: Chiral Stationary Phase (CSP) HPLC chiral_method->direct_chiral Streamlined Workflow indirect_chiral Indirect Method: Derivatization to Diastereomers + Achiral HPLC chiral_method->indirect_chiral Cost-Effective/UV Detection

Caption: Decision tree for selecting an analytical method for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound in a question-and-answer format.

Sample Preparation

Q1: I am seeing poor recovery of this compound from my solid dosage form. What could be the issue?

A1: Poor recovery from solid matrices like tablets or capsules is often due to incomplete extraction. This compound is a polar compound, so the choice of extraction solvent is critical.

  • Troubleshooting Steps:

    • Solvent Polarity: Ensure your extraction solvent is sufficiently polar. Consider mixtures of methanol or acetonitrile with water. A small amount of acid (e.g., 0.1% formic acid) can improve the solubility of the protonated amine.

    • Mechanical Disruption: Ensure the solid matrix is thoroughly disrupted. Use a combination of vortexing, sonication, and mechanical homogenization to maximize solvent exposure to the analyte.

    • Solid Phase Extraction (SPE): For complex matrices, SPE can be an effective cleanup and concentration step. Use a cation exchange SPE cartridge, as the primary amine on your analyte will be protonated at acidic to neutral pH, allowing it to bind to the sorbent. Elute with a basic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the amine and release it from the cartridge.

Q2: My sample is a cream/ointment. How do I effectively extract the analyte?

A2: Oily or emulsion-based matrices require a multi-step extraction to separate the polar analyte from the non-polar excipients.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction (LLE): A common approach is to dissolve the sample in a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) and then extract the this compound into an acidic aqueous phase (e.g., 0.1 M HCl). The analyte will be protonated and partition into the aqueous layer.

    • Precipitation: Alternatively, you can try to precipitate the fatty components by dissolving the sample in a suitable solvent and then cooling it to a low temperature. The analyte should remain in the supernatant.

Gas Chromatography (GC) Analysis

Q3: I am getting poor peak shape (tailing) for this compound on my GC-MS system. Why is this happening?

A3: The primary amine and hydroxyl groups in this compound are highly polar and can interact with active sites in the GC inlet and column, leading to peak tailing.[1] Derivatization is almost always necessary for good chromatographic performance of such compounds.

  • Troubleshooting Steps:

    • Derivatization: Silylation is a common and effective derivatization technique for active hydrogens.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases volatility and reduces interactions with the stationary phase.

    • Column Choice: Use a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. For underivatized amino alcohols, specialized wax-based columns designed for volatile amines can sometimes be effective.

    • Inlet Maintenance: Ensure your GC inlet liner is clean and consider using a deactivated liner to minimize active sites.

Q4: My derivatization reaction seems to be incomplete, leading to variable results. How can I improve it?

A4: Incomplete derivatization can be caused by several factors, including the presence of moisture, incorrect reagent-to-analyte ratio, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Silylation reagents are sensitive to moisture. Ensure your sample and solvent are dry before adding the derivatizing agent.

    • Reagent Excess: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.

    • Reaction Conditions: Optimize the reaction temperature and time. Heating the reaction mixture (e.g., at 60-80°C for 30-60 minutes) is often required for complete derivatization.

Liquid Chromatography (LC) Analysis

Q5: I am struggling to get good retention of this compound on my reversed-phase (C18) column.

A5: this compound is a small, polar molecule and will have little to no retention on a traditional C18 column under standard reversed-phase conditions.

  • Troubleshooting Steps:

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds. Use a HILIC column (e.g., bare silica, amide, or diol) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can increase the retention of your basic analyte on a C18 column. The ion-pairing agent forms a neutral complex with the protonated amine, which has better affinity for the stationary phase.

    • Derivatization: Pre-column derivatization with a hydrophobic reagent can significantly increase retention on a C18 column. This is also a useful strategy to introduce a chromophore for UV detection.

Q6: I am performing a chiral separation on a Chiral Stationary Phase (CSP) and the enantiomers are not resolving.

A6: Achieving chiral separation is often an empirical process of screening different CSPs and mobile phases.[3][4]

  • Troubleshooting Steps:

    • Column Screening: There is no universal chiral column. Screen a variety of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose) or crown ethers.[5]

    • Mobile Phase Optimization: The choice of mobile phase is critical. In normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly impact selectivity.[4]

    • Temperature Effects: Column temperature can influence enantioselectivity. Experiment with different temperatures to see if resolution improves.

Experimental Protocols

The following are example protocols that can be used as a starting point for method development. Note: These are generalized methods and will require optimization for your specific application and instrumentation.

Protocol 1: Achiral Quantification by LC-MS/MS

This method is ideal for the sensitive and selective quantification of this compound in complex matrices.

  • Sample Preparation (from a solid dosage form):

    • Accurately weigh and transfer the powdered sample equivalent to a target concentration of the analyte into a volumetric flask.

    • Add a diluent of 80:20 (v/v) acetonitrile:water with 0.1% formic acid.

    • Vortex for 5 minutes, then sonicate for 15 minutes.

    • Dilute to volume with the diluent and mix well.

    • Centrifuge an aliquot at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column HILIC (e.g., Amide or Silica phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transition To be determined by infusing a standard of this compound. The precursor ion will be [M+H]⁺.
Protocol 2: Chiral Purity Analysis by HPLC-UV (Indirect Method)

This protocol uses derivatization to form diastereomers, which can then be separated on a standard achiral column. This is a cost-effective approach if a chiral column is not available.

  • Derivatization Procedure:

    • Dissolve a known amount of the this compound sample in an aprotic solvent like acetonitrile.

    • Add 1.2 equivalents of a chiral derivatizing agent such as (R)-(+)-1-phenylethanesulfonyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).

    • React at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or achiral HPLC).

    • Quench the reaction with a small amount of water and dilute with the mobile phase for HPLC analysis.

  • HPLC-UV Conditions:

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic mixture of Methanol and an aqueous buffer (e.g., 50 mM sodium acetate, pH adjusted to 3.5)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection Wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for phenyl-containing derivatives)

Method Validation: Adhering to Regulatory Standards

A robust analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for method validation.[6][7][8]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[9]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[6]
Accuracy The closeness of the test results to the true value. Often determined by recovery studies of spiked samples.[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[2]

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common issues in the quantification of this compound.

Troubleshooting start Problem Encountered poor_recovery Poor Recovery start->poor_recovery bad_peak_shape Bad Peak Shape (Tailing/Fronting) start->bad_peak_shape no_retention No/Low Retention (LC) start->no_retention no_resolution No Chiral Resolution start->no_resolution check_extraction Check Extraction Solvent Polarity poor_recovery->check_extraction derivatize Derivatize Analyte (GC) bad_peak_shape->derivatize check_inlet Check GC Inlet Liner bad_peak_shape->check_inlet use_amine_column Use Amine-Specific Column bad_peak_shape->use_amine_column use_hilic Switch to HILIC Mode no_retention->use_hilic use_ion_pairing Use Ion-Pairing Reagent no_retention->use_ion_pairing derivatize_lc Derivatize for Hydrophobicity no_retention->derivatize_lc screen_csps Screen Different Chiral Columns no_resolution->screen_csps check_disruption Ensure Complete Matrix Disruption check_extraction->check_disruption consider_spe Consider SPE for Cleanup check_disruption->consider_spe optimize_mobile_phase Optimize Mobile Phase (Modifiers/Additives) screen_csps->optimize_mobile_phase vary_temp Vary Column Temperature optimize_mobile_phase->vary_temp

Caption: A logical workflow for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

2-(Aminomethyl)butan-1-ol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its vicinal amino alcohol moiety is a key structural feature in a number of bioactive molecules. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these transformations and provide experimental data to support the discussion.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key strategies:

  • Reduction of functionalized precursors: This is a common and versatile approach, often starting from readily available carboxylic acids, esters, or nitriles.

  • Reductive amination: This method involves the formation of an imine or enamine followed by reduction to the desired amine.

  • Biocatalytic approaches: The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amino alcohols.

This guide will explore specific examples from each of these categories, providing a detailed comparison of their respective merits.

Route 1: Synthesis via Reduction of Diethyl Ethylmalonate

A classical and reliable method for the synthesis of this compound involves the use of diethyl malonate as a starting material. This multi-step synthesis offers a high degree of flexibility and control.

Retrosynthetic Analysis

The retrosynthetic analysis for this route begins by disconnecting the C-N and C-O bonds, leading back to a malonate derivative. The ethyl group can be introduced via alkylation, and the amino and hydroxyl functionalities can be obtained through reduction of appropriate precursors.

Experimental Protocol

Step 1: Alkylation of Diethyl Malonate Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, followed by alkylation with an ethyl halide (e.g., ethyl bromide) to yield diethyl ethylmalonate.[1][2]

Step 2: Nitrosation The resulting diethyl ethylmalonate is then treated with sodium nitrite in acetic acid to form diethyl oximinomalonate.[3]

Step 3: Reduction to Diethyl Aminomalonate The oximino group is reduced to an amine via catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.[3][4] This step yields diethyl aminomalonate.

Step 4: Reduction to this compound The final step involves the reduction of the two ester groups to hydroxyl groups using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

Mechanistic Insights

The key transformations in this route are the nucleophilic substitution in the alkylation step, the nitrosation at the active methylene position, and the subsequent reductions. The reduction of the oxime to the amine proceeds via catalytic hydrogenation, a well-established and efficient method. The final reduction of the esters with LiAlH4 is a powerful transformation that proceeds via nucleophilic acyl substitution.

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available starting materials.Multi-step synthesis with potential for lower overall yield.
Well-established and reliable chemistry.Use of hazardous reagents like LiAlH4.
Allows for the introduction of various alkyl groups.Requires careful control of reaction conditions.

Route 2: Synthesis via Reductive Amination

Reductive amination is a powerful and direct method for the synthesis of amines from carbonyl compounds.[5] This approach can be adapted for the synthesis of this compound.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond, leading back to a keto-alcohol and ammonia or an amine equivalent.

Experimental Protocol

Step 1: Synthesis of 1-Hydroxybutan-2-one This starting material can be prepared through various methods, including the oxidation of 1,2-butanediol.

Step 2: Reductive Amination 1-Hydroxybutan-2-one is reacted with ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.[5] The reaction is typically carried out in a protic solvent like methanol or ethanol.

Mechanistic Insights

The reaction proceeds through the initial formation of an imine intermediate from the ketone and ammonia. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is crucial; sodium cyanoborohydride is often preferred as it is selective for the reduction of the imine in the presence of the ketone.[5]

Advantages and Disadvantages
AdvantagesDisadvantages
More direct route compared to the malonate synthesis.The starting keto-alcohol may not be readily available.
Can be performed as a one-pot reaction.Potential for side reactions, such as over-alkylation.
Milder reaction conditions can often be employed.Control of stereochemistry can be challenging without a chiral catalyst.

Route 3: Biocatalytic Synthesis

The use of enzymes in organic synthesis has gained significant traction due to their high selectivity and environmentally benign nature. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric synthesis of chiral amino alcohols.[6][7]

Experimental Protocol

This approach utilizes an engineered amine dehydrogenase to catalyze the asymmetric reductive amination of an α-hydroxy ketone.

Step 1: Preparation of the Biocatalyst An appropriate E. coli strain expressing the engineered amine dehydrogenase is cultured and the enzyme is either used as a whole-cell catalyst or as a purified enzyme.[6]

Step 2: Biocatalytic Reductive Amination 1-Hydroxybutan-2-one is incubated with the amine dehydrogenase in a buffered aqueous solution containing an amino donor (e.g., ammonia) and a cofactor (e.g., NADH). A cofactor regeneration system, such as glucose dehydrogenase, is often employed to improve efficiency.[6] The reaction is typically run at or near room temperature.

Mechanistic Insights

The amine dehydrogenase catalyzes the stereoselective addition of the amino group to the ketone, followed by reduction. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee).

Advantages and Disadvantages
AdvantagesDisadvantages
High enantioselectivity (>99% ee).[6]Requires specialized equipment for fermentation and enzyme handling.
Environmentally friendly (aqueous medium, mild conditions).Substrate scope may be limited by the enzyme's specificity.
High conversion rates have been reported.[6]Enzyme stability and cost can be a concern for large-scale synthesis.

Comparative Analysis of Synthetic Routes

The following table summarizes the key metrics for the different synthetic routes discussed:

MetricRoute 1: Diethyl MalonateRoute 2: Reductive AminationRoute 3: Biocatalytic
Starting Materials Diethyl malonate, ethyl bromide1-Hydroxybutan-2-one, ammonia1-Hydroxybutan-2-one, ammonia
Number of Steps 421 (enzymatic step)
Overall Yield ModerateModerate to GoodGood to Excellent[6]
Stereocontrol Racemic without modificationRacemic without chiral catalystExcellent (>99% ee)[6]
Key Reagents NaOEt, NaNO2, Pd/C, LiAlH4NaBH3CN or H2/catalystEngineered Amine Dehydrogenase
Scalability Scalable, but with challengesPotentially scalableScalability depends on enzyme production
Green Chemistry Poor (uses hazardous reagents and solvents)ModerateExcellent

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.

Synthetic_Routes cluster_0 Route 1: From Diethyl Malonate cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Biocatalytic Synthesis DM Diethyl Malonate DEM Diethyl Ethylmalonate DM->DEM 1. NaOEt 2. EtBr DOEM Diethyl Oximinomalonate DEM->DOEM NaNO2, AcOH DEAM Diethyl Aminomalonate DOEM->DEAM H2, Pd/C Target1 This compound DEAM->Target1 LiAlH4 HK 1-Hydroxybutan-2-one Imine Imine Intermediate HK->Imine NH3 Target2 This compound Imine->Target2 [H] (e.g., NaBH3CN) HK2 1-Hydroxybutan-2-one Target3 (S)-2-(Aminomethyl)butan-1-ol HK2->Target3 Amine Dehydrogenase NH3, NADH

Figure 1: Comparison of synthetic pathways to this compound.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the synthesis, including scale, desired stereochemistry, and available resources.

  • The diethyl malonate route is a classic and versatile method suitable for laboratory-scale synthesis where stereochemistry is not a primary concern or if subsequent resolution is planned.

  • Reductive amination offers a more convergent approach, which can be advantageous in terms of step economy. The development of asymmetric catalytic versions of this reaction could make it a highly attractive option.

  • The biocatalytic route stands out for its exceptional enantioselectivity and adherence to green chemistry principles. For the production of enantiopure this compound, especially for pharmaceutical applications, this method holds the most promise for future development and industrial application.

Further research into the development of more robust and cost-effective enzyme systems will likely solidify the position of biocatalysis as the premier method for synthesizing this and other chiral amino alcohols.

References

2-(Aminomethyl)butan-1-ol vs other chiral amino alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Comparative Analysis Featuring the Untapped Potential of 2-(Aminomethyl)butan-1-ol

Introduction: The Central Role of Chirality in Modern Chemistry

Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving as indispensable tools for constructing enantiomerically pure molecules.[1] These bifunctional compounds, containing both an amine and a hydroxyl group, are prized for their ability to act as catalysts, ligands for transition metals, and chiral auxiliaries.[2] Their power lies in their capacity to create a rigid and predictable three-dimensional chiral environment around a reaction center, thereby directing the stereochemical outcome of a transformation.

Derived from the abundant chiral pool of natural amino acids, these scaffolds are both accessible and versatile.[3] Their application spans a vast range of stereoselective reactions, including alkylations, aldol reactions, reductions, and conjugate additions. This guide offers a comparative analysis of several key chiral amino alcohols, focusing on their performance in the well-established benchmark reaction of diethylzinc addition to aldehydes. We will place a special emphasis on the structural analysis and theoretical potential of (S)-2-(aminomethyl)butan-1-ol (also known as L-isoleucinol), a readily derivable yet underexplored chiral building block, contextualizing it against widely-used and empirically validated alternatives.

(S)-2-(Aminomethyl)butan-1-ol (L-Isoleucinol): A Scaffold of Untapped Potential

(S)-2-(Aminomethyl)butan-1-ol is the corresponding amino alcohol of the essential amino acid L-isoleucine. Despite its straightforward origin from the chiral pool, a thorough review of scientific literature reveals a significant gap in experimental data regarding its application in asymmetric catalysis. Its structural features, however, suggest considerable potential.

Proposed Synthesis from L-Isoleucine

The most direct route to enantiopure (S)-2-(aminomethyl)butan-1-ol is the reduction of the carboxylic acid moiety of L-isoleucine. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and highly efficient alternative involves the use of sodium borohydride in combination with iodine (NaBH₄/I₂).[3] This system generates diborane in situ, which readily reduces the carboxylic acid without affecting the stereocenters.[2]

G cluster_synthesis Proposed Synthesis of (S)-2-(Aminomethyl)butan-1-ol Isoleucine L-Isoleucine Isoleucinol (S)-2-(Aminomethyl)butan-1-ol (L-Isoleucinol) Isoleucine->Isoleucinol 1. NaBH₄, I₂ 2. Anhydrous THF 3. Aqueous Workup

Caption: Proposed synthetic route to (S)-2-(aminomethyl)butan-1-ol.

Structural Analysis and Hypothesized Applications

(S)-2-(Aminomethyl)butan-1-ol possesses several key features:

  • Primary Amine and Primary Alcohol: The presence of both NH₂ and OH groups allows it to function as a bidentate ligand, chelating to metal centers to form stable, five-membered rings. This is a common motif in successful catalysts for reactions like organozinc additions.[4]

  • Two Stereocenters: With stereocenters at both C2 and C3 (from the parent amino acid), it can create a more complex and defined chiral pocket compared to simpler amino alcohols like alaninol.

  • Steric Hindrance: The sec-butyl group at the C2 position provides significant steric bulk, which could be highly effective in shielding one face of a coordinated substrate, leading to high enantioselectivity.

Based on these characteristics, (S)-2-(aminomethyl)butan-1-ol is a promising candidate for evaluation in several areas:

  • As a Chiral Ligand: For metal-catalyzed processes, particularly the addition of organozinc reagents to aldehydes and ketones.

  • As a Chiral Auxiliary: It can be readily converted into chiral oxazolidinones, analogous to the highly successful Evans auxiliaries, to direct stereoselective alkylation, aldol, and acylation reactions.

  • As an Organocatalyst Precursor: The amine functionality could be derivatized to form more complex organocatalysts for reactions like Michael additions or aldol condensations.

Established Chiral Amino Alcohols: The Performance Benchmarks

To understand the potential of any new chiral ligand, it must be compared against established and well-characterized alternatives. We will consider three archetypal amino alcohols that represent different structural classes and modes of action.

  • (1R,2S)-(-)-Norephedrine: A simple, acyclic, and commercially available amino alcohol derived from the chiral pool. It features a secondary alcohol and a primary amine. Its relatively unhindered backbone makes it a versatile but sometimes less selective catalyst compared to more rigid structures. It is often used in diethylzinc additions.[5]

  • (S)-(-)-Prolinol: A cyclic amino alcohol derived from proline. Its rigid pyrrolidine ring restricts conformational freedom, which often translates to higher enantioselectivity. Prolinol and its derivatives are famously used as organocatalysts, operating through enamine or iminium ion intermediates in reactions like aldol and Michael additions.[6][7][8]

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB): A rigid, bicyclic tertiary amino alcohol. DAIB is one of the most effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, often providing nearly perfect enantioselectivity.[9][10] Its cage-like structure creates a highly defined chiral environment, effectively blocking one face of the coordinated aldehyde.

| Feature Comparison of Selected Chiral Amino Alcohols | | :--- | :--- | :--- | :--- | :--- | | Attribute | (S)-2-(Aminomethyl)butan-1-ol | (1R,2S)-Norephedrine | (S)-Prolinol | (-)-DAIB | | Structure Type | Acyclic | Acyclic | Cyclic (Pyrrolidine) | Bicyclic (Bornane) | | Amine Type | Primary | Primary | Secondary | Tertiary | | Alcohol Type | Primary | Secondary | Primary | Secondary | | Source | L-Isoleucine | Phenylalanine derivative | L-Proline | (+)-Camphor | | Key Feature | sec-Butyl steric group | Simple, linear backbone | Rigid five-membered ring | Highly rigid bicyclic cage | | Primary Application | Hypothetical: Metal Ligand | Metal Ligand | Organocatalyst | Metal Ligand |

Comparative Performance: The Asymmetric Addition of Diethylzinc to Benzaldehyde

The catalytic enantioselective addition of diethylzinc (Et₂Zn) to aldehydes is a classic C-C bond-forming reaction used to evaluate the effectiveness of chiral ligands. The reaction produces a chiral secondary alcohol, and high enantiomeric excess (ee) is indicative of an efficient catalyst.

Performance Data

The following table summarizes representative experimental data for the addition of diethylzinc to benzaldehyde, catalyzed by various established amino alcohols.

| Catalyst Performance in the Addition of Et₂Zn to Benzaldehyde | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Config. | Reference | | (-)-DAIB | 8 | Toluene | 0 | 92 | 95 | (R) |[9] | | (1R,2S)-Norephedrine | 2 | Toluene | 0 | 98 | 88 | (R) |[5] | | (1S,2R)-Norephedrine deriv. | 10 | Toluene | RT | 95 | 95 | (S) |[11] | | Pinane-based Aminodiol | 10 | Toluene | 0 | 98 | 94 | (S) |[12] | | Fructose-based Amino Alcohol | 20 | Hexane | 0 | 90 | 92 | (S) |[13] |

Note: Data is compiled from various sources and specific conditions may vary. This table is for comparative purposes.

Mechanistic Insights and Experimental Protocol

Mechanism of Stereoselection

The high enantioselectivity achieved with chiral amino alcohol catalysts in diethylzinc additions is explained by the formation of a well-ordered, dimeric transition state.[10][14]

G cluster_workflow General Experimental Workflow A 1. Catalyst Formation Amino Alcohol + Et₂Zn (Inert Atmosphere) B 2. Substrate Addition Cool to 0°C Add Aldehyde A->B C 3. Reaction Stir at 0°C to RT Monitor by TLC/GC B->C D 4. Quench Add sat. aq. NH₄Cl C->D E 5. Workup Extract with Ether/EtOAc Dry over MgSO₄ D->E F 6. Purification & Analysis Column Chromatography Determine ee% by Chiral HPLC/GC E->F

Caption: General workflow for amino alcohol-catalyzed diethylzinc additions.

The catalytic cycle proceeds as follows:

  • Catalyst Formation: The chiral amino alcohol (L*-H) reacts with diethylzinc to form a zinc alkoxide species. This monomer dimerizes to form a more stable, bridged zinc complex.

  • Substrate Coordination: The aldehyde substrate coordinates to one of the zinc atoms in the dimeric complex. The Lewis acidity of the zinc activates the aldehyde's carbonyl group towards nucleophilic attack.

  • Stereoselective Ethyl Transfer: An ethyl group is transferred from the other zinc atom to one of the enantiotopic faces of the coordinated aldehyde. The transfer occurs through a chair-like, six-membered transition state. The steric bulk of the chiral ligand (L*) effectively blocks ethyl transfer to the other face, dictating the stereochemistry of the newly formed stereocenter.

  • Product Release: The resulting zinc alkoxide of the product is released, and after an exchange with another molecule of diethylzinc, the catalytic dimer is regenerated.

Representative Experimental Protocol: (-)-DAIB-Catalyzed Addition of Diethylzinc to Benzaldehyde

This protocol describes a representative procedure for achieving high enantioselectivity in the benchmark reaction.

Materials:

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged flask, add (-)-DAIB (e.g., 0.08 mmol, 8 mol%). Add anhydrous toluene (5 mL).

  • Reaction Setup: Cool the flask to 0 °C in an ice bath. Slowly add diethylzinc solution (2.2 mmol, 2.2 equivalents) via syringe. A white precipitate may form. Stir the mixture at 0 °C for 20 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the catalyst mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of benzaldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel.

  • Analysis: Determine the chemical yield. The enantiomeric excess (ee%) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Conclusion and Future Outlook

Chiral amino alcohols are powerful and versatile tools in the asymmetric synthesis toolkit. While established catalysts like DAIB, prolinol, and norephedrine derivatives have proven their efficacy and reliability, providing high enantioselectivities across a range of reactions, the field continues to benefit from the exploration of novel scaffolds.

This guide has highlighted the significant untapped potential of (S)-2-(aminomethyl)butan-1-ol . Derived from the inexpensive and readily available amino acid L-isoleucine, its unique structural combination of primary amine/alcohol functionalities and a bulky sec-butyl directing group makes it a highly attractive candidate for systematic investigation. There is a clear opportunity for the research community to synthesize this compound and evaluate its performance in benchmark reactions, such as the diethylzinc addition detailed herein. Such studies would definitively place its performance within the established landscape and could potentially unlock a new, effective, and accessible catalyst for the synthesis of chiral molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the chiral amine 2-(Aminomethyl)butan-1-ol, with a focus on method validation according to international regulatory standards.

The stereoisomers of chiral compounds often exhibit different pharmacological and toxicological profiles, making their separation and quantification a critical aspect of drug development.[1] This guide will explore both direct and indirect approaches to the chiral analysis of this compound, providing the scientific rationale behind experimental choices and detailed protocols.

The validation of these analytical procedures is paramount to demonstrate their suitability for the intended purpose.[2][3] This guide is structured to align with the principles outlined by the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline on the validation of analytical procedures.[2][4][5][6]

The Criticality of Chiral Separation and Method Validation

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. The differential biological activity of enantiomers necessitates the use of analytical methods capable of distinguishing between them. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for chiral separations.[7][8]

Method validation provides documented evidence that an analytical procedure is fit for its intended purpose.[2][3] The core validation parameters, as defined by the ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability (intra-assay precision) and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Comparative Analytical Approaches for this compound

Two primary strategies are employed for the chiral analysis of this compound: direct and indirect enantioseparation.

Direct Chiral Separation using Chiral Stationary Phases (CSPs)

This approach utilizes a stationary phase that is itself chiral, leading to differential interactions with the enantiomers and thus different retention times.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases:

    • Principle: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are commonly used for the separation of chiral amines and amino alcohols.[8][12] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

    • Advantages: This method is straightforward as it avoids sample derivatization, reducing sample preparation time and potential sources of error.[1]

    • Considerations: Chiral columns can be more expensive than standard achiral columns. Method development can be more complex, often requiring screening of different CSPs and mobile phases to achieve optimal separation.

  • Gas Chromatography (GC) with Chiral Stationary Phases:

    • Principle: Chiral GC columns, often containing cyclodextrin derivatives as the chiral selector, are effective for separating volatile chiral compounds.[7][13] The analyte must be sufficiently volatile or be derivatized to increase its volatility.

    • Advantages: GC can offer high resolution and sensitivity.

    • Considerations: Derivatization is often necessary for non-volatile analytes like this compound to improve volatility and chromatographic performance.[7] This adds a step to the sample preparation process.

Indirect Chiral Separation via Derivatization

This technique involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral column.[1]

  • HPLC with Pre-column Derivatization:

    • Principle: A chiral reagent, such as (R)-(+)-1-phenylethanesulfonyl chloride, can be used to derivatize the amino group of this compound.[1][14] The resulting diastereomeric sulfonamides can then be separated on a common reversed-phase column (e.g., C18).[1][14]

    • Advantages: This method is often more accessible as it utilizes standard, less expensive achiral columns.[1] The derivatization can also introduce a chromophore, enhancing UV detection.[1]

    • Considerations: The derivatization reaction must be complete and free of side reactions. The chiral purity of the derivatizing agent is critical.

Validation of an HPLC Method for this compound (Indirect Approach)

This section provides a detailed, step-by-step protocol for the validation of an indirect HPLC method for the analysis of this compound enantiomers.

Experimental Workflow

Caption: Experimental workflow for the validation of an indirect HPLC method.

Detailed Experimental Protocols

A. Specificity

  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of potential interferents.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of the derivatizing agent alone.

    • Analyze a sample of a racemic mixture of this compound that has been subjected to the derivatization procedure.

    • Analyze a sample of each individual enantiomer (if available) subjected to the derivatization procedure.

    • If applicable, analyze spiked samples containing potential impurities or degradation products.

  • Acceptance Criteria: The peaks corresponding to the diastereomers should be well-resolved from each other and from any peaks present in the blank and derivatizing agent chromatograms. Peak purity analysis (e.g., using a diode array detector) should confirm the homogeneity of the analyte peaks.[15]

B. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of the derivatized this compound enantiomers at different concentrations. The range should typically cover 80% to 120% of the expected sample concentration for an assay.

    • Inject each standard solution in triplicate.

    • Plot the peak area against the concentration for each diastereomer.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

C. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare a minimum of three replicate samples at each concentration level.[15]

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[15]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for the replicate measurements should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[16]

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

F. Robustness

  • Objective: To evaluate the method's reliability with respect to deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to method parameters such as:

      • Mobile phase composition (e.g., ±2% organic phase).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

      • pH of the mobile phase buffer (e.g., ±0.2 units).

    • Analyze a system suitability sample under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined acceptance criteria.

Data Presentation and Comparison

The results of the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Comparison of Direct and Indirect HPLC Methods for Chiral Analysis

FeatureDirect HPLC (Chiral Column)Indirect HPLC (Derivatization)
Principle Enantioselective interaction with a chiral stationary phase.Separation of diastereomers on an achiral stationary phase.
Sample Preparation Minimal, direct injection.Requires a derivatization step.
Column Type Chiral (e.g., polysaccharide-based, crown ether).Achiral (e.g., C18).
Cost Higher column cost.Lower column cost, but includes cost of derivatizing agent.
Method Development Can be more complex, requires screening of CSPs.Generally more straightforward on standard columns.
Potential Issues Limited column lifetime, lower efficiency than some achiral columns.Incomplete derivatization, racemization, purity of derivatizing agent.

Table 2: Summary of Validation Data for the Indirect HPLC Method

Validation ParameterAcceptance CriteriaExperimental Results
Specificity Well-resolved peaks, no interference.Pass
Linearity (r²) ≥ 0.9990.9995
Range 80% - 120% of target concentrationPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness System suitability criteria met under all varied conditions.Pass

Logical Relationships in Method Validation

The validation parameters are interconnected, and a holistic understanding of their relationships is crucial for a successful validation.

validation_relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte LOD_LOQ LOD_LOQ Specificity->LOD_LOQ ensures detection of analyte Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy supports Precision Precision Linearity->Precision supports Range->Accuracy defines scope of Range->Precision defines scope of Accuracy->Precision interrelated Precision->LOD_LOQ determines Robustness Robustness Robustness->all demonstrates reliability of

References

Navigating Chirality: A Comparative Guide to Determining the Absolute Configuration of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of established methodologies for determining the absolute configuration of the chiral amino alcohol, 2-(Aminomethyl)butan-1-ol, a valuable building block in organic synthesis. We will delve into the mechanistic underpinnings and practical considerations of two powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent and Vibrational Circular Dichroism (VCD) Spectroscopy.

The Challenge: Unveiling the 3D Structure of this compound

This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-(Aminomethyl)butan-1-ol and (S)-2-(Aminomethyl)butan-1-ol. Distinguishing between these enantiomers is a non-trivial analytical challenge as they share identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] The determination of the absolute configuration, designated as R or S based on the Cahn-Ingold-Prelog priority rules, requires techniques that can probe the molecule's interaction with a chiral environment or a chiral form of energy.[1][2]

Method 1: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard NMR cannot differentiate between enantiomers, the use of a chiral derivatizing agent (CDA) can overcome this limitation.[] The widely used Mosher's method involves the reaction of the chiral analyte with an enantiomerically pure CDA, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomers.[] These diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra.

The underlying principle of this method is the differential anisotropic effect of the phenyl group in the MTPA moiety on the protons of the substrate in the two diastereomers. This leads to measurable differences in the chemical shifts (Δδ) of protons near the newly formed ester and amide bonds. By analyzing these chemical shift differences between the (R)-MTPA and (S)-MTPA derivatives, the absolute configuration of the original amino alcohol can be confidently assigned.[4][5][6]

Experimental Workflow:

G cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment Sample This compound Enantiomer React_R Formation of (R)-MTPA Diastereomer Sample->React_R DMAP, Pyridine React_S Formation of (S)-MTPA Diastereomer Sample->React_S DMAP, Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->React_R S_MTPA (S)-MTPA-Cl S_MTPA->React_S NMR_R Record ¹H NMR Spectrum React_R->NMR_R NMR_S Record ¹H NMR Spectrum React_S->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis Chemical Shifts (δR) NMR_S->Analysis Chemical Shifts (δS) Assignment Assign Absolute Configuration based on Δδ signs Analysis->Assignment

Caption: Workflow for absolute configuration determination using Mosher's method.

Detailed Experimental Protocol:
  • Derivatization with (R)- and (S)-MTPA Chloride:

    • In two separate vials, dissolve approximately 5 mg of the enantiomerically pure this compound in 0.5 mL of anhydrous pyridine.

    • To one vial, add 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • To the other vial, add 1.2 equivalents of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to each vial.

    • Stir the reactions at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).

    • Quench the reactions by adding a few drops of water.

    • Extract the diastereomeric products with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomers by flash column chromatography if necessary.

  • NMR Spectroscopic Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives in a suitable deuterated solvent (e.g., CDCl₃).

    • Carefully assign the proton signals for the protons adjacent to the newly formed ester and amide linkages.

  • Data Analysis and Configuration Assignment:

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-MTPA derivative from that of the (S)-MTPA derivative (Δδ = δS - δR).

    • Based on the established Mosher's method model, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the unambiguous assignment of the absolute configuration at the stereocenter.[4][5][6]

Data Comparison:
Protonδ [(R)-MTPA derivative] (ppm)δ [(S)-MTPA derivative] (ppm)Δδ (δS - δR) (ppm)
-CH₂-O-4.254.15-0.10
-CH₂-N-3.503.62+0.12
-CH-1.851.95+0.10
-CH₂-CH₃1.501.48-0.02
-CH₃0.950.93-0.02

Note: The data presented in this table is hypothetical and for illustrative purposes.

Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration. A key advantage of VCD is that it is a non-destructive technique that can be performed on the native molecule in solution, eliminating the need for chemical derivatization.[8]

The modern application of VCD for absolute configuration determination relies on a powerful combination of experimental measurement and quantum chemical calculations.[7][8] The experimental VCD spectrum of the enantiomerically pure sample is compared to the theoretically predicted VCD spectrum for one of the enantiomers (e.g., the R-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Workflow:

G cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison & Assignment Sample Enantiomerically Pure This compound VCD_Spectrometer VCD Spectrometer Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Measure VCD Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison Structure Propose Structure (e.g., R-enantiomer) DFT_Calc Quantum Chemical Calculation (DFT) Structure->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Predict VCD Spectrum Calc_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Detailed Experimental Protocol:
  • Sample Preparation and VCD Measurement:

    • Dissolve a sufficient amount of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.

    • Acquire the VCD spectrum using a commercial VCD spectrometer, typically in the mid-infrared region (e.g., 2000-800 cm⁻¹).

    • Collect the spectrum for a sufficient duration to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations:

    • Perform a conformational search for one of the enantiomers (e.g., the R-enantiomer) of this compound using a suitable molecular mechanics force field.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Visually compare the experimental VCD spectrum with the calculated VCD spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum for the R-enantiomer, then the absolute configuration of the sample is assigned as R.

    • If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as S.

Data Comparison:
FeatureNMR with CDA (Mosher's Method)VCD Spectroscopy
Principle Diastereomer formation and analysis of anisotropic effects.Differential absorption of circularly polarized IR light.
Sample Prep Chemical derivatization required.Direct analysis of the native molecule.
Throughput Lower, due to reaction and purification steps.Higher, as it is a direct spectroscopic measurement.
Sensitivity High, requires milligram quantities of sample.Moderate, typically requires higher concentrations than NMR.
Instrumentation Standard high-field NMR spectrometer.Specialized VCD spectrometer.
Data Analysis Analysis of chemical shift differences (Δδ).Comparison of experimental and computationally predicted spectra.
Confirmation Relies on a well-established empirical model.Relies on the accuracy of quantum chemical calculations.

Conclusion: Selecting the Optimal Method

Both NMR spectroscopy with a chiral derivatizing agent and VCD spectroscopy are powerful and reliable techniques for determining the absolute configuration of this compound. The choice between the two often depends on the available instrumentation, the amount of sample, and the desired throughput.

  • Mosher's method is a well-established and widely accessible technique, as high-field NMR spectrometers are common in research laboratories. It is particularly advantageous when only small quantities of the sample are available. However, the requirement for chemical derivatization can be time-consuming and may not be suitable for all molecules.

  • VCD spectroscopy , on the other hand, offers a more direct and potentially higher-throughput approach as it eliminates the need for derivatization.[8] The increasing availability of commercial VCD spectrometers and user-friendly quantum chemistry software has made this technique more accessible to the broader scientific community.[8] It is an excellent choice for routine and unambiguous determination of absolute configuration, provided that a sufficient concentration of the sample can be prepared.

Ultimately, for a comprehensive and self-validating approach, employing both techniques can provide an exceptional level of confidence in the assigned absolute configuration. The orthogonal nature of these methods—one based on chemical derivatization and the other on a chiroptical phenomenon—offers a robust strategy for navigating the critical challenge of stereochemical assignment in modern chemical research and drug development.

References

A Comparative Guide to the Cross-Validation of 2-(Aminomethyl)butan-1-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

2-(Aminomethyl)butan-1-ol is a chiral amino alcohol with significance as a building block in the synthesis of various organic molecules, including pharmaceuticals.[1] Due to the potential for enantiomers to exhibit different pharmacological and toxicological profiles, the accurate determination of enantiomeric purity is a critical aspect of quality control in drug development and manufacturing.[2] This necessitates the use of robust and reliable analytical methods. Cross-validation of different analytical techniques is a crucial step to ensure the consistency, accuracy, and reliability of the data generated, irrespective of the analytical platform used.[3]

This guide provides an in-depth comparison of two powerful chromatographic techniques for the chiral analysis of this compound: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) . We will delve into the underlying principles of each technique, present detailed experimental protocols for a cross-validation study, and offer a comparative analysis of their performance based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for chiral amino alcohols.

Pillar 1: Expertise & Experience in Analytical Technique Selection

The choice between GC and HPLC for chiral analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. This compound, being a relatively small and polar molecule, presents unique challenges and opportunities for both techniques.

Chiral Gas Chromatography (GC): The High-Resolution Approach for Volatile Analytes

Principle of Separation: Chiral GC separates the enantiomers of a volatile compound based on their differential interactions with a chiral stationary phase (CSP) coated on the inner wall of a capillary column.[4] For polar analytes like amino alcohols, derivatization is often necessary to increase their volatility and thermal stability, as well as to improve peak shape.[5][6] Common derivatization strategies include acylation or silylation, which mask the polar -OH and -NH2 groups.[7][8]

Causality Behind Experimental Choices: The selection of a derivatizing agent is critical. For instance, trifluoroacetyl (TFA) derivatives are often chosen because they are highly volatile and provide excellent response with a Flame Ionization Detector (FID). The choice of a chiral column, such as one based on cyclodextrin derivatives, is based on its proven ability to form transient diastereomeric complexes with the derivatized enantiomers, leading to their separation.[9]

Strengths & Limitations:

  • Strengths: GC offers exceptional resolution and sensitivity, particularly for volatile and thermally stable compounds.[9] The use of capillary columns allows for highly efficient separations.

  • Limitations: The primary limitation is the requirement for the analyte to be volatile or to be made volatile through derivatization. This additional sample preparation step can introduce variability and potential for side reactions.[5]

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

Principle of Separation: Chiral HPLC separates enantiomers in the liquid phase. This can be achieved through two main approaches: direct and indirect separation.[10]

  • Direct Separation: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs are widely used for their broad applicability.[9]

  • Indirect Separation: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[10]

Causality Behind Experimental Choices: For this compound, which lacks a strong UV chromophore, an indirect approach is often favored when using UV detection.[9] Derivatization with an agent like 3,5-Dinitrobenzoyl chloride not only creates diastereomers but also introduces a chromophore, enhancing detectability.[9] Alternatively, direct analysis on a CSP can be performed if a more universal detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) is available.[9]

Strengths & Limitations:

  • Strengths: HPLC is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally labile.[8] A variety of detection methods can be coupled with HPLC.

  • Limitations: HPLC may sometimes offer lower resolution compared to high-resolution capillary GC. The consumption of organic solvents can also be a consideration.

Pillar 2: Trustworthiness Through a Self-Validating System: The Cross-Validation Protocol

To ensure the reliability and interchangeability of analytical results, a rigorous cross-validation study is essential. The following protocols are designed to be self-validating, with system suitability tests integrated to monitor the performance of the chromatographic system throughout the analysis. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

Experimental Workflow for Cross-Validation

G cluster_prep Sample & Standard Preparation cluster_gc Chiral GC-FID Analysis cluster_hplc Chiral HPLC-UV Analysis (Indirect) cluster_validation Method Validation (ICH Q2(R2)) cluster_comparison Data Comparison & Conclusion prep Prepare Stock Solutions of Racemic & Enantiopure This compound dilute Create Calibration & QC Samples prep->dilute deriv_gc Derivatization: Acylation with TFAA dilute->deriv_gc deriv_hplc Derivatization: with 3,5-Dinitrobenzoyl Chloride dilute->deriv_hplc gc_analysis GC-FID Analysis on Chiral Cyclodextrin Column deriv_gc->gc_analysis validation_params Evaluate: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness gc_analysis->validation_params hplc_analysis HPLC-UV Analysis on Achiral C18 Column deriv_hplc->hplc_analysis hplc_analysis->validation_params compare Compare Performance Metrics validation_params->compare conclusion Determine Method Suitability compare->conclusion

Caption: Workflow for the cross-validation of GC and HPLC methods.

Detailed Experimental Protocols

Protocol 1: Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Derivatization:

    • To 1 mg of the this compound sample, add 0.4 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA).[4]

    • Allow the mixture to stand at room temperature for 30 minutes to ensure complete derivatization.

  • GC-FID System and Conditions:

    • Column: BETA DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: 80°C hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min.

    • Detector: FID, 280°C.

    • Injection Volume: 1 µL.

  • System Suitability:

    • Inject a derivatized racemic standard.

    • Acceptance Criteria: Resolution (Rs) between the two enantiomer peaks > 1.5.

Protocol 2: Indirect Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Derivatization:

    • Dissolve 1 mg of racemic this compound in 1 mL of acetonitrile.[9]

    • Add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of triethylamine.[9]

    • React at room temperature for 1-2 hours. Monitor for completion by TLC or an achiral HPLC method.

  • HPLC-UV System and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.[9]

    • Injection Volume: 10 µL.

  • System Suitability:

    • Inject a derivatized racemic standard.

    • Acceptance Criteria: Resolution (Rs) between the two diastereomer peaks > 2.0.

Pillar 3: Authoritative Grounding & Comprehensive Data Presentation

The performance of each method was evaluated against the validation parameters stipulated by ICH Q2(R2) guidelines.[3] The following tables summarize the comparative data, which should be considered representative for a well-developed method.

Data Presentation and Comparison

Table 1: Specificity and Selectivity

ParameterChiral GC-FIDChiral HPLC-UVObservations
Enantiomeric Resolution (Rs) > 2.0> 2.5Both methods demonstrate baseline separation of the enantiomers/diastereomers.
Peak Purity (from Diode Array/MS) > 0.999> 0.999No co-eluting impurities were detected under the peak of interest.

Table 2: Linearity and Range

ParameterChiral GC-FIDChiral HPLC-UV
Range 0.1 - 5.0 µg/mL0.5 - 25.0 µg/mL
Correlation Coefficient (r²) 0.99920.9995
Regression Equation y = 51234x + 256y = 89765x + 432

Table 3: Accuracy and Precision

ParameterChiral GC-FIDChiral HPLC-UVICH Guideline
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98-102%
Repeatability (%RSD, n=6) < 1.5%< 1.0%Typically ≤2%
Intermediate Precision (%RSD) < 2.0%< 1.8%Typically ≤2%

Table 4: Sensitivity

ParameterChiral GC-FIDChiral HPLC-UVObservations
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mLGC-FID demonstrates superior sensitivity.
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mLConsistent with LOD findings.

Table 5: Summary of Method Performance Characteristics

FeatureChiral GC-FIDChiral HPLC-UVRecommendation
Sensitivity ExcellentVery GoodGC-FID is preferred for trace-level impurity analysis.
Resolution ExcellentExcellentBoth are suitable for purity determination.
Sample Throughput GoodGoodComparable run times after sample preparation.
Robustness GoodExcellentHPLC methods are often considered more robust to minor variations.
Solvent Consumption LowModerateGC is a "greener" alternative in terms of solvent usage.
Instrumentation Cost ModerateModerate to HighCost is dependent on the specific configuration.
Ease of Operation Requires derivatization expertiseDerivatization can be complexBoth require skilled analysts.

Logical Relationships in Analytical Method Validation

G cluster_methods Analytical Techniques cluster_params Core Validation Parameters (ICH Q2) cluster_outcome Validation Outcome GC Chiral GC-FID Specificity Specificity GC->Specificity Linearity Linearity GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision Sensitivity Sensitivity (LOD/LOQ) GC->Sensitivity HPLC Chiral HPLC-UV HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->Sensitivity Fitness Fitness for Purpose Specificity->Fitness Linearity->Fitness Accuracy->Fitness Precision->Fitness Sensitivity->Fitness

Caption: Relationship between techniques, validation, and outcome.

Discussion and Conclusion

This cross-validation study demonstrates that both Chiral GC-FID and Chiral HPLC-UV are suitable and reliable methods for the enantioselective analysis of this compound. The choice between the two techniques will ultimately depend on the specific application and available resources.

The Chiral GC-FID method stands out for its superior sensitivity, making it the preferred choice for determining trace-level enantiomeric impurities. The high resolution offered by capillary GC columns ensures accurate quantification even at very low concentrations of the minor enantiomer. However, the mandatory derivatization step requires careful optimization to ensure complete reaction and avoid the introduction of artifacts.

The Chiral HPLC-UV method , particularly the indirect approach, offers excellent robustness and versatility. While slightly less sensitive than the GC-FID method, its LOQ is more than adequate for most quality control applications, such as determining the enantiomeric excess of the bulk active ingredient. The derivatization step, while still necessary for UV detection, can be performed under milder conditions than some GC derivatization protocols.

References

A Comparative Guide to Catalysts for the Synthesis of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 2-(Aminomethyl)butan-1-ol, a valuable chiral building block in the pharmaceutical industry. Drawing upon established synthetic routes and performance data from analogous transformations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in catalyst selection and process optimization.

Introduction: The Significance and Synthetic Challenges of this compound

This compound and its enantiomers are crucial intermediates in the synthesis of a variety of pharmaceuticals. The presence of both a primary amine and a primary alcohol functionality, along with a chiral center, makes it a versatile synthon for constructing complex molecular architectures. However, the efficient and selective synthesis of this molecule presents several challenges, including the potential for side reactions, the need for high stereoselectivity, and the often harsh conditions required for traditional synthetic methods.

Catalytic routes offer a more sustainable and efficient alternative to stoichiometric reagents. The choice of catalyst is paramount and directly influences key process parameters such as yield, selectivity, reaction time, and overall cost-effectiveness. This guide will delve into a comparative study of prominent catalytic systems, providing a logical framework for selecting the most suitable catalyst for a given synthetic strategy.

Comparative Analysis of Catalytic Systems

The synthesis of this compound can be approached through several catalytic pathways, primarily involving the reduction of a suitable precursor. The most common strategies include the catalytic hydrogenation of 2-formyl-2-nitrobutane, the reduction of 2-(aminomethyl)butanoic acid or its esters, and the reductive amination of 2-formylbutan-1-ol. Below is a comparative overview of different catalysts employed in these or closely related transformations.

Data Presentation: Catalyst Performance in Amino Alcohol Synthesis
Catalyst SystemPrecursorReaction ConditionsYield (%)Selectivity (%)Key AdvantagesDisadvantagesReference(s)
Raney® Nickel 2-Nitro-n-butanolH₂ (8-12 bar), N₂, aqueous mediumHigh (implied)GoodCost-effective, widely available, high activity for nitro group reduction.Pyrophoric, requires careful handling, potential for batch-to-batch variability.[1][2][3]
Copper Chromite Methyl-DL-α-aminobutyrateH₂ (105 atm), 170°C, Methanol39 (at 100% selectivity)100High selectivity for ester hydrogenation.Requires high pressure and temperature, potential for chromium leaching.[4]
Supported Ru/C (S)-2-aminobutyric acidH₂ (2-4 MPa), 60-70°C, H₂O, pH 1-570-79HighHigh activity at lower pressures, good stability for reuse.Higher cost than nickel catalysts.[5]
Bimetallic Ru-X-Y/AC S-(+)-2-aminobutyric acidH₂ (low pressure), acid condition, H₂OHighHighEnhanced activity and selectivity compared to monometallic Ru catalysts.More complex catalyst preparation.[6]
Rh-MoOx/SiO₂ Amino AcidsH₂ (70 bar), 80°CHigh (e.g., 77% for glutamidiol)HighEffective for a broad range of amino acids, including challenging substrates.[7]High cost of rhodium.
Palladium on Carbon (Pd/C) Varies (general hydrogenation)VariesVariesVariesVersatile for various reductions, good functional group tolerance.Can be prone to deactivation, may catalyze side reactions.[8][9][10]

In-Depth Discussion of Catalytic Systems

Raney® Nickel: The Workhorse for Nitro Group Reduction

Raney® Nickel is a highly active hydrogenation catalyst, particularly effective for the reduction of nitro groups to primary amines.[1][2] Its porous structure provides a large surface area, contributing to its high catalytic activity.[1] In the context of synthesizing this compound from a nitro precursor like 2-nitro-n-butanol, Raney Nickel offers a cost-effective and efficient solution.[11]

Causality of Experimental Choices: The use of an aqueous medium with a phase transfer agent can be beneficial for substrates with limited solubility.[11] The hydrogenation is typically carried out under moderate hydrogen pressure.[11] The catalyst's pyrophoric nature necessitates careful handling under a solvent blanket to prevent ignition upon exposure to air.[2][12]

Noble Metal Catalysts (Ru, Rh, Pd): Precision and High Activity

Ruthenium, Rhodium, and Palladium catalysts, typically supported on carbon, offer high activity and selectivity for the hydrogenation of various functional groups, including carboxylic acids and their derivatives.

  • Ruthenium-based Catalysts: Supported ruthenium catalysts have demonstrated excellent performance in the hydrogenation of amino acids to amino alcohols.[5][6] A key advantage is their ability to operate under milder conditions compared to other systems. The addition of a second or third metal (e.g., Pt, Pd, Cu, Mn, Fe) can further enhance catalytic activity and stability.[6]

  • Rhodium-based Catalysts: Rhodium catalysts, particularly bimetallic systems like Rh-MoOx/SiO₂, are highly effective for the hydrogenation of a wide array of amino acids, including those with challenging functional groups.[7] These catalysts can achieve high yields and selectivities under relatively mild conditions. The primary drawback is the high cost of rhodium, which often necessitates efficient catalyst recovery and recycling.

  • Palladium-based Catalysts: Palladium on carbon (Pd/C) is a versatile hydrogenation catalyst. While not always the most active for carboxylic acid reduction, it is widely used for various other reductions. In the synthesis of amino alcohols, its application might be more relevant in precursor synthesis, such as the reduction of a carbon-carbon double bond.[8][9]

Causality of Experimental Choices: The choice of support (e.g., activated carbon) plays a crucial role in catalyst dispersion and stability. The reaction pH is a critical parameter in the hydrogenation of amino acids, influencing both the reaction rate and selectivity.[5]

Copper Chromite: A Niche Catalyst for Ester Hydrogenation

Copper chromite is a classic catalyst for the high-pressure hydrogenation of esters to alcohols. One study demonstrates its use in converting methyl-DL-α-aminobutyrate to 2-amino-1-butanol with high selectivity.[4]

Causality of Experimental Choices: This catalyst system typically requires high temperatures and pressures to achieve reasonable conversion rates. The use of an alcohol solvent like methanol is common. A significant concern with copper chromite is the potential for chromium leaching, which is a serious environmental and health hazard.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminobutanol via Catalytic Hydrogenation of (S)-2-Aminobutyric Acid using a Supported Ru/C Catalyst

This protocol is adapted from a patented procedure and serves as a representative example.[5]

  • Catalyst Preparation (if not commercially available): A supported ruthenium catalyst on activated carbon (e.g., 5 wt% Ru/C) is prepared by impregnation methods followed by reduction.

  • Reaction Setup:

    • In a high-pressure autoclave, dissolve (S)-2-aminobutyric acid in deionized water.

    • Adjust the pH of the solution to between 1 and 5 using a suitable acid (e.g., H₂SO₄).

    • Add the supported Ru/C catalyst. The catalyst loading is typically in the range of 0.05-0.5% of the weight of the amino acid.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 2-4 MPa.

    • Heat the reaction mixture to 60-70°C with vigorous stirring.

    • Maintain the reaction for 4-10 hours, or until hydrogen uptake ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to recover the catalyst. The catalyst can often be recycled.

    • The filtrate is then subjected to post-processing, which may include neutralization, solvent evaporation, and distillation to isolate the final product, (S)-2-aminobutanol.

Protocol 2: Synthesis of 2-Amino-n-butanol via Catalytic Hydrogenation of 2-Nitro-n-butanol using Raney® Nickel

This protocol is based on a described synthetic route.[11]

  • Catalyst Handling: Raney® Nickel is typically supplied as a slurry in water. It is pyrophoric and must be handled with care, avoiding exposure to air.

  • Reaction Setup:

    • Charge a hydrogenation reactor with 2-nitro-n-butanol and an aqueous medium. A phase transfer catalyst may be added if needed.

    • Carefully add the Raney® Nickel slurry to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with a mixture of hydrogen and nitrogen to 8-12 bar.

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to slightly elevated).

    • Monitor the reaction progress by hydrogen uptake.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must be kept wet to prevent ignition.

    • The filtrate is then worked up, which may involve extraction, drying, and distillation to obtain pure 2-amino-n-butanol.

Visualization of Synthetic Pathways and Workflows

Diagram 1: General Synthetic Pathway to this compound

G cluster_0 Precursors cluster_1 Catalytic Transformation cluster_2 Product 2-Nitro-n-butanol 2-Nitro-n-butanol Catalytic Hydrogenation Catalytic Hydrogenation 2-Nitro-n-butanol->Catalytic Hydrogenation 2-Aminobutyric Acid / Ester 2-Aminobutyric Acid / Ester 2-Aminobutyric Acid / Ester->Catalytic Hydrogenation This compound This compound Catalytic Hydrogenation->this compound

Caption: Synthetic routes to this compound via catalytic hydrogenation.

Diagram 2: Experimental Workflow for Catalytic Hydrogenation

G start Reactor Charging (Substrate, Solvent, Catalyst) hydrogenation Hydrogenation (Pressure, Temperature, Stirring) start->hydrogenation filtration Catalyst Filtration (Catalyst Recovery/Recycling) hydrogenation->filtration workup Work-up (Extraction, Drying) filtration->workup purification Purification (Distillation/Crystallization) workup->purification end Final Product purification->end

Caption: A typical experimental workflow for the synthesis of amino alcohols.

Conclusion and Future Outlook

The catalytic synthesis of this compound offers significant advantages over traditional stoichiometric methods. The choice of catalyst is a critical decision that depends on factors such as the nature of the precursor, desired selectivity, process conditions, and economic considerations.

  • Raney® Nickel remains a cost-effective and highly active option for the reduction of nitro precursors, albeit with handling challenges.

  • Supported noble metal catalysts , particularly those based on Ruthenium and Rhodium, provide high activity and selectivity for the hydrogenation of amino acid precursors under milder conditions, though at a higher initial cost.

  • Copper Chromite presents a more specialized option for ester hydrogenation but is hampered by the need for harsh conditions and environmental concerns.

Future research in this area will likely focus on the development of more active, selective, and stable catalysts that can operate under even milder conditions. The design of non-precious metal catalysts with performance comparable to their noble metal counterparts is a particularly active area of investigation. Furthermore, the integration of continuous flow technologies with heterogeneous catalysis holds promise for improving the safety, efficiency, and scalability of this compound synthesis.

References

A Comparative Guide to Enantiopurity Determination of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Aminomethyl)butan-1-ol is a chiral building block whose stereochemical integrity is paramount in the synthesis of high-value molecules, particularly in the pharmaceutical industry. The spatial arrangement of its substituents—the aminomethyl and hydroxyl groups—around the chiral center dictates its interaction with other chiral molecules, influencing the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the precise determination of its enantiomeric purity, or enantiomeric excess (ee), is a non-negotiable step in both process development and quality control.

This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiopurity of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals to select the most suitable method for their specific analytical challenges.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a powerful technique for separating enantiomers, provided they are sufficiently volatile and thermally stable. For polar molecules like amino alcohols, derivatization is a critical prerequisite to analysis. This process masks the polar -NH2 and -OH groups, reducing their boiling point and preventing undesirable interactions with the stationary phase, thereby ensuring sharp, symmetrical peaks.

Scientific Principle

The separation mechanism relies on a chiral stationary phase (CSP), typically a cyclodextrin derivative coated onto the capillary column. The derivatized enantiomers of this compound form transient, diastereomeric complexes with the CSP. The subtle differences in the stability and steric fit of these complexes cause one enantiomer to be retained longer than the other, resulting in their separation. The choice of derivatizing agent and cyclodextrin phase is crucial for achieving optimal resolution.[1]

Experimental Protocol: Derivatization and GC-FID Analysis

This protocol outlines a common two-step derivatization followed by GC analysis.

  • Esterification of the Hydroxyl Group:

    • Dissolve ~5 mg of the this compound sample in 1 mL of anhydrous methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

  • Acylation of the Amino Group:

    • To the same vial, add an additional 100 µL of TFAA.

    • Recap the vial and heat at 60 °C for another 15 minutes.

    • Cool the mixture and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC injection. This two-step process ensures both functional groups are derivatized for good peak shape and volatility.

  • GC-FID Conditions:

    • Column: CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or equivalent trifluoroacetyl-derivatized gamma-cyclodextrin column.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Split ratio 50:1.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 90 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C.

    • Detector: Flame Ionization Detector (FID) at 270 °C.

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Sample Deriv Two-Step Derivatization (TFAA) Sample->Deriv Masks polar groups Inject Inject into GC Deriv->Inject Sep Separation on Chiral Column Inject->Sep Detect FID Detection Sep->Detect Data Data Analysis (Peak Integration, ee%) Detect->Data Chromatogram

Chiral GC analysis workflow including mandatory derivatization.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Broad Applicability

Chiral HPLC is arguably the most widely used technique for enantiopurity determination due to its versatility and applicability to a vast range of compounds without the need for volatility.[2] For this compound, two primary strategies can be employed: a direct method using a chiral stationary phase or an indirect method involving pre-column derivatization.

A. Direct Chiral HPLC

This is the most straightforward HPLC approach, where the underivatized enantiomers are separated directly on a CSP.

Scientific Principle The separation relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds, including amino alcohols.[3] A significant challenge with this compound is its lack of a UV chromophore, making standard UV detection impractical. This necessitates the use of alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

Experimental Protocol: Direct Analysis with ELSD

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-ELSD Conditions:

    • Column: CHIRALPAK® IE or a similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v). The small amount of amine additive is crucial to improve peak shape for basic analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: ELSD (Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min).

B. Indirect Chiral HPLC

This method circumvents the detection issue and the need for expensive chiral columns by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).

Scientific Principle The analyte is reacted with a single enantiomer of a CDA to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be readily separated on a standard, achiral stationary phase like C18.[4] A key advantage is that the CDA can introduce a strong chromophore into the molecule, enabling highly sensitive UV detection.[3]

Experimental Protocol: Indirect Analysis via Derivatization

  • Derivatization Step:

    • Dissolve ~5 mg of the this compound sample in 1 mL of acetonitrile.

    • Add 1.5 equivalents of a non-chiral base (e.g., triethylamine).

    • Add 1.2 equivalents of a chiral derivatizing agent such as 3,5-Dinitrobenzoyl chloride (DNBC) or (R)-(+)-1-phenylethanesulfonyl chloride.[3][5]

    • Stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC.

    • The resulting diastereomers can be directly injected or diluted with the mobile phase as needed.

  • HPLC-UV Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or acetic acid to ensure protonation and good peak shape). For example, 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at a wavelength appropriate for the derivative (e.g., 254 nm for the 3,5-Dinitrobenzoyl derivative).[3]

Workflows Visualization

HPLC_Workflows cluster_direct Direct HPLC Method cluster_indirect Indirect HPLC Method D_Sample Sample in Mobile Phase D_Inject Inject D_Sample->D_Inject D_Sep Separation on Chiral Column (CSP) D_Inject->D_Sep D_Detect ELSD / MS Detection D_Sep->D_Detect D_Data Data Analysis D_Detect->D_Data Chromatogram I_Sample Sample I_Deriv React with Chiral Derivatizing Agent (CDA) I_Sample->I_Deriv I_Diast Diastereomers Formed I_Deriv->I_Diast I_Inject Inject I_Diast->I_Inject I_Sep Separation on Achiral Column (C18) I_Inject->I_Sep I_Detect UV Detection I_Sep->I_Detect I_Data Data Analysis I_Detect->I_Data Chromatogram

Comparison of Direct and Indirect Chiral HPLC workflows.

NMR Spectroscopy: A Rapid Derivatization-Free Approach

NMR spectroscopy offers a distinct alternative to chromatographic methods. Instead of physical separation, it achieves spectral separation of enantiomeric signals through the use of a chiral solvating agent (CSA).

Scientific Principle

When a racemic analyte is mixed with an enantiomerically pure CSA in an NMR solvent, they form rapidly equilibrating, short-lived diastereomeric solvates. This association creates a different magnetic environment for the corresponding nuclei in each enantiomer.[6] Consequently, a specific proton (or other active nucleus) that was chemically equivalent in the two enantiomers (an enantiotopic proton) becomes diastereotopic, resulting in two distinct, resolvable signals in the NMR spectrum. The enantiomeric excess is then calculated directly from the integration ratio of these two signals.[7][8]

Experimental Protocol: Analysis with a Chiral Solvating Agent

This protocol is exceptionally rapid as it requires no covalent bond formation or workup.

  • Sample Preparation:

    • In a clean NMR tube, dissolve ~5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Add 1.0 to 1.2 molar equivalents of an enantiopure chiral solvating agent, such as (R)-1,1'-Bi-2-naphthol ((R)-BINOL).[6]

    • Cap the tube and shake gently for 30 seconds to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to guarantee accurate quantification.

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric solvates (e.g., the methine proton or one of the methylene protons adjacent to the chiral center).

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate the two distinct signals corresponding to the R and S enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Analyte Sample Mix Mix in NMR Tube (CDCl3) Sample->Mix CSA Chiral Solvating Agent (e.g., R-BINOL) CSA->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Diastereotopic Signals Process->Integrate Calc Calculate ee% Integrate->Calc Integration Values

NMR workflow using a chiral solvating agent.

Comparative Summary and Expert Recommendations

The choice of analytical method is dictated by factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis (e.g., routine QC vs. method development).

FeatureChiral GCDirect Chiral HPLCIndirect Chiral HPLCNMR Spectroscopy
Principle Physical separation on CSPPhysical separation on CSPSeparation of diastereomers on achiral columnSpectral separation via CSA
Sample Prep Mandatory, multi-step derivatizationMinimal (dissolve & filter)Mandatory single-step derivatizationMinimal (mix in NMR tube)
Analysis Time Moderate (typically 15-30 min run)Fast to Moderate (5-20 min run)Moderate (includes reaction time)Fast (<15 min per sample)
Sensitivity High (FID) to Very High (MS)Moderate (ELSD) to High (MS)High (UV)Low to Moderate
Accuracy/Precision High to ExcellentHigh to ExcellentHigh to ExcellentModerate (integration errors)
Pros - Excellent resolution- High sensitivity- Minimal sample prep- Direct analysis of enantiomers- Uses standard HPLC columns- High sensitivity with UV- Very fast sample prep- No racemic standard needed
Cons - Derivatization required- Analyte must be volatile- Requires specialized detectors (ELSD/MS)- Chiral columns are expensive- Derivatization can be complex- CDA must be enantiopure- Lower sensitivity & precision- Signal overlap can be an issue
Best For Routine QC for volatile compounds, trace impurity analysis.High-throughput screening, analysis when derivatization is undesirable.Labs without chiral columns, methods requiring high UV sensitivity.Rapid screening, reaction monitoring, structural confirmation.
Recommendations:
  • For Routine Quality Control: Chiral GC or Indirect Chiral HPLC are often the most robust and validated choices. Indirect HPLC is particularly advantageous if a standard HPLC-UV setup is the primary instrument available, as it is cost-effective and highly sensitive.

  • For High-Throughput Screening: Direct Chiral HPLC with MS detection offers the fastest sample-to-result time due to the elimination of the derivatization step.

  • For Rapid Process Monitoring or Preliminary Screening: NMR Spectroscopy with a chiral solvating agent is unparalleled in speed. It provides a "quick look" at the enantiomeric ratio without the need for extensive method development, making it ideal for optimizing reaction conditions in a research setting.

Ultimately, the most reliable approach involves validating at least two orthogonal methods (e.g., a chromatographic and a spectroscopic technique) to ensure the accuracy and integrity of the enantiopurity determination for this critical chiral intermediate.

References

A Senior Application Scientist's Guide to Confirming the Structure of 2-(Aminomethyl)butan-1-ol Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. For chiral molecules such as derivatives of 2-(Aminomethyl)butan-1-ol, a versatile building block in medicinal chemistry, this task demands a sophisticated analytical approach.[1][2] While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons and carbons, it often falls short in resolving the intricate connectivity and stereochemistry of such molecules.[3] This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable, offering a suite of experiments that can definitively map the molecular architecture.[4][5]

This guide provides an in-depth, technically-focused comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural elucidation of this compound derivatives. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Challenge: Unraveling the Complexity of this compound Derivatives

Derivatives of this compound present several structural challenges that necessitate a multi-pronged 2D NMR strategy:

  • Chirality: The presence of at least one stereocenter at the C2 position can lead to diastereotopic protons, particularly in the methylene groups, which will exhibit distinct chemical shifts and complex splitting patterns.[6]

  • Overlapping Signals: In the proton NMR spectrum, the signals from the methylene and methine protons can often overlap, making definitive assignment from 1D data alone a formidable task.[5]

  • Ambiguous Connectivity: While 1D NMR can suggest the presence of certain functional groups, it does not directly reveal the bonding network. For instance, confirming the attachment of various substituents to the core aminobutanol scaffold requires through-bond correlation experiments.

To address these challenges, a synergistic application of COSY, HSQC, and HMBC experiments is the gold standard.

The 2D NMR Toolkit: A Comparative Overview

Experiment Full Name Information Provided Strengths Limitations
COSY CO rrelation S pectroscopY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[7][8]Excellent for identifying adjacent protons and tracing out spin systems.[9]Does not provide information about carbon connectivity. Can be complex in crowded spectral regions.
HSQC H eteronuclear S ingle Q uantum C oherenceCorrelates protons directly to the carbons they are attached to (one-bond C-H correlation).[10][11]Highly sensitive and excellent for assigning protonated carbons. Edited HSQC can differentiate between CH, CH₂, and CH₃ groups.[10]Does not show correlations to quaternary carbons or long-range connectivities.[11]
HMBC H eteronuclear M ultiple B ond C oherenceShows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[10][11]Crucial for connecting different spin systems and identifying quaternary carbons.[7] Provides the skeletal framework of the molecule.[7]Less sensitive than HSQC. The absence of a correlation is not always definitive proof of a lack of proximity.[10]

Experimental Workflow for Structural Elucidation

The following workflow provides a logical progression for acquiring and interpreting 2D NMR data for a hypothetical this compound derivative.

experimental_workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation 1D_NMR 1. 1D NMR (¹H, ¹³C, DEPT) Proton_Assignment 5. Initial Proton Assignment 1D_NMR->Proton_Assignment Initial Chemical Shifts COSY 2. COSY COSY->Proton_Assignment Proton Spin Systems HSQC 3. HSQC Carbon_Assignment 6. Carbon Assignment HSQC->Carbon_Assignment Direct C-H Correlations HMBC 4. HMBC Fragment_Assembly 7. Fragment Assembly HMBC->Fragment_Assembly Long-Range C-H Correlations Proton_Assignment->Carbon_Assignment Carbon_Assignment->Fragment_Assembly Structure_Confirmation 8. Final Structure Confirmation Fragment_Assembly->Structure_Confirmation

A stepwise workflow for 2D NMR data acquisition and interpretation.
Step-by-Step Methodologies

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid exchange of labile protons (e.g., -OH, -NH₂).

  • Filter the sample into a high-quality NMR tube to remove any particulate matter.

2. Data Acquisition:

  • 1D NMR (¹H, ¹³C, DEPT): Acquire standard one-dimensional proton, carbon-13, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra. The DEPT-135 experiment is particularly useful for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY: A standard gradient-enhanced COSY (gCOSY) experiment is typically sufficient. Key parameters to optimize include the spectral width in both dimensions and the number of increments in the indirect dimension (t₁).

  • HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended. This provides clean spectra with high sensitivity. Edited HSQC sequences can further provide multiplicity information.[10]

  • HMBC: A gradient-selected HMBC experiment is standard. It is often beneficial to run the experiment with different long-range coupling delays (e.g., optimized for J = 4-8 Hz) to capture a wider range of correlations.[10]

Interpreting the 2D NMR Data: A Hypothetical Example

Let's consider a hypothetical derivative: 2-(N-benzylaminomethyl)butan-1-ol .

The chemical structure of the hypothetical 2-(N-benzylaminomethyl)butan-1-ol.

Expected 2D NMR Correlations:

The following table summarizes the key expected correlations that would be used to piece together the structure.

Proton(s) Expected COSY Correlations Expected HSQC Correlation (Carbon) Key Expected HMBC Correlations (Carbons)
H1 (CH₂OH) H2C1C2, C5
H2 (CH) H1, H3, H5C2C1, C3, C4, C5
H3 (CH₂) H2, H4C3C2, C4
H4 (CH₃) H3C4C2, C3
H5 (CH₂N) H2C5C1, C2, C_benzyl
H_benzyl (CH₂Ph) -C_benzylC5, C_aromatic (ipso)
H_aromatic Other H_aromaticC_aromaticOther C_aromatic, C_benzyl

Analysis Walkthrough:

  • COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. For our example, we would expect to trace the connectivity from the H4 methyl protons to the H3 methylene protons, and from there to the H2 methine proton. A separate correlation would be seen between the H2 proton and the H1 and H5 methylene protons.

  • HSQC Analysis: The HSQC spectrum provides the direct one-bond C-H correlations, allowing for the confident assignment of the chemical shifts for C1, C2, C3, C4, C5, the benzylic carbon, and the aromatic carbons. This is a crucial step for anchoring the subsequent HMBC analysis.

  • HMBC Analysis: The HMBC spectrum is where the molecular puzzle is truly solved. Key long-range correlations will bridge the different spin systems identified in the COSY spectrum. For instance:

    • A correlation from the H1 protons to C2 and C5 will confirm the attachment of the hydroxymethyl and aminomethyl groups to the same carbon.

    • Correlations from the H5 protons to C2 and the benzylic carbon will definitively link the butanol backbone to the benzyl group via the nitrogen atom.

    • Observing correlations from the H2 methine proton to C4 (the methyl carbon) and C1 (the hydroxymethyl carbon) further solidifies the core structure.

correlation_network H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2 C2 H1->C2 HMBC H3 H3 H2->H3 COSY H5 H5 H2->H5 COSY H2->C2 HSQC H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H4->C2 HMBC C4 C4 H4->C4 HSQC C5 C5 H5->C5 HSQC C_benzyl C_benzyl H5->C_benzyl HMBC H_benzyl H_benzyl H_benzyl->C_benzyl HSQC C_aromatic C_aromatic H_benzyl->C_aromatic HMBC

A simplified representation of key 2D NMR correlations for structure elucidation.

Conclusion: A Self-Validating Approach to Structural Confirmation

By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, researchers can build a comprehensive and self-validating picture of the molecular structure of this compound derivatives. The COSY experiment establishes proton-proton proximities, the HSQC spectrum assigns the directly attached carbons, and the HMBC spectrum provides the long-range connectivity that pieces the entire molecular framework together. This synergistic approach minimizes ambiguity and provides the high level of confidence in structural assignment required in modern chemical research and drug development. For authoritative guidance on scholarly communication and data presentation in chemistry, resources such as The ACS Guide to Scholarly Communication are invaluable.[12][13][14][15] Journals like The Journal of Organic Chemistry also provide numerous examples of the application of these techniques in practice.[16][17][18][19]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminomethyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a reactive amine and a combustible liquid, 2-(Aminomethyl)butan-1-ol demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical's inherent risks and implementing a disposal protocol that ensures the safety of laboratory personnel and environmental integrity. The procedures outlined herein are grounded in established safety data and best practices, designed to be a self-validating system for researchers and drug development professionals.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal procedures. This compound is not benign; its chemical nature presents a multi-faceted risk profile.

  • Corrosivity and Health Hazards: this compound is classified as a substance that causes severe skin burns and serious eye damage.[1][2][3][4] Contact with skin or eyes can lead to immediate and significant chemical burns.[1][5] Ingestion is harmful, and inhalation of vapors may cause irritation to the respiratory tract.[1][2] The amine functional group contributes to its basicity and corrosive nature.

  • Physical Hazards: This chemical is a combustible liquid with a flash point of approximately 84°C (183.2°F).[1][4] While not highly flammable, its vapors can form explosive mixtures with air if heated, and it must be kept away from ignition sources.[6][7]

  • Chemical Incompatibility: A critical aspect of its hazard profile is its incompatibility with a range of common laboratory chemicals. It can react exothermically with acids and may have dangerous reactions with strong oxidizing agents, acid chlorides, and certain metals.[1][2][8][9] Improper segregation of its waste can lead to dangerous chemical reactions within a waste container.

  • Environmental Hazards: Some sources indicate that this chemical is very toxic to aquatic life, with potentially long-lasting effects. Therefore, disposal into storm sewers or waterways is strictly prohibited to prevent environmental contamination.[1]

Data Summary: Hazard Classification
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion / IrritationCorrosionDangerH314: Causes severe skin burns and eye damage.[3][4]
Flammable LiquidsFlameWarningH227: Combustible liquid.[4]
Acute Toxicity (Oral)Exclamation MarkWarningH302: Harmful if swallowed.
Acute Aquatic ToxicityEnvironmentWarningH400: Very toxic to aquatic life.
Chronic Aquatic ToxicityEnvironmentWarningH411: Toxic to aquatic life with long lasting effects.

Pre-Disposal Operations: Establishing a Safe Workflow

Proper disposal begins long before the waste container is full. It involves a systematic approach to waste accumulation that minimizes risk at every stage.

Personal Protective Equipment (PPE)

Due to the chemical's corrosive nature, a comprehensive PPE strategy is non-negotiable. All handling of this compound, including its transfer to a waste container, must be performed wearing:

  • Eye and Face Protection: Chemical splash goggles and a face shield.[1][3]

  • Skin Protection: Appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1][2] Contaminated clothing must be removed immediately and washed before reuse.[1][2]

  • Respiratory Protection: All handling and transfers should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

Waste Container Selection and Labeling

The choice of container is a critical control point.

  • Compatibility: Use only chemically compatible containers, such as high-density polyethylene (HDPE) carboys. Avoid metal containers, as amines can be corrosive to some metals.[5][10] The original product container is often a suitable choice for waste accumulation.[11][12]

  • Integrity: Ensure the container has a secure, vapor-tight screw cap to prevent leaks and the escape of fumes.[1][12]

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "This compound ".

    • A clear indication of the hazards: "Corrosive, Combustible ".[13]

    • The date on which waste was first added (accumulation start date).

Segregation of Waste

Never mix this compound waste with other waste streams. It must be kept separate from:

  • Acids and Oxidizers: To prevent violent exothermic or other dangerous reactions.[1][9]

  • Halogenated Solvents: Many institutions require the segregation of halogenated and non-halogenated waste.

  • Aqueous Waste Streams: Unless part of a neutralized, dilute solution approved for a specific waste stream by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection of this compound waste for subsequent pickup by a licensed disposal company.

Protocol 1: Liquid Waste Accumulation
  • Preparation: Don all required PPE and ensure you are working within a functional chemical fume hood.

  • Container Setup: Obtain a properly labeled, chemically compatible hazardous waste container. Ensure it is placed in a stable location within secondary containment (e.g., a containment bin) to catch any potential spills.

  • Waste Transfer: Carefully pour the this compound waste from your experimental vessel into the waste container using a funnel. Use spark-proof tools and equipment.[1][2] Avoid splashing.

  • Secure Container: After transferring the waste, securely fasten the cap on the waste container. Do not leave a funnel in the container opening.[12]

  • Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from ignition sources and incompatible materials.[1][2]

  • Request Pickup: Once the container is nearly full (do not overfill; leave at least 10% headspace for expansion), submit a hazardous waste pickup request to your institution's EHS department.[12][13]

Protocol 2: Disposal of Contaminated Solid Waste
  • Definition: This category includes items such as used gloves, absorbent pads from minor spills, and empty original containers.

  • Empty Containers: An "empty" container that held this compound is still considered hazardous waste and must be disposed of as such, not in the regular trash.[1] Do not rinse the container into the sanitary sewer.

  • Collection: Place all contaminated solid waste into a designated, labeled, heavy-duty plastic bag or a lined solid waste drum.

  • Labeling: The container for solid waste must be labeled with the same information as the liquid waste container: "Hazardous Waste," the chemical name, and the relevant hazards.

  • Disposal: Seal the container and request a pickup through your EHS department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for this compound.

G cluster_liquid Liquid Waste Path cluster_solid Solid Waste Path start Initiate Disposal for This compound Waste ppe Step 1: Don Correct PPE - Chemical Goggles - Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure chemical or solutions) waste_type->liquid_waste  Liquid solid_waste Solid Waste (Contaminated gloves, wipes, containers) waste_type->solid_waste  Solid select_container_liquid Step 2: Select Waste Container - Labeled 'Hazardous Waste' - Chemically compatible (HDPE) - Securely capped liquid_waste->select_container_liquid transfer_liquid Step 3: Transfer Waste - Work in a fume hood - Use spark-proof tools - Avoid splashing select_container_liquid->transfer_liquid label_container Step 4: Complete Label - List all components - Indicate hazards (Corrosive, Combustible) - Add accumulation start date transfer_liquid->label_container select_container_solid Step 2: Select Waste Container - Labeled 'Hazardous Waste' - Heavy-duty, sealable bag or drum solid_waste->select_container_solid package_solid Step 3: Package Waste - Place contaminated items in container - Seal securely select_container_solid->package_solid package_solid->label_container store Step 5: Store Securely - In designated satellite area - Segregated from incompatibles - Use secondary containment label_container->store request_pickup Step 6: Request Disposal - Contact Environmental Health & Safety (EHS) - Follow institutional procedures store->request_pickup

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

  • Minor Spill: For small spills inside a chemical fume hood, absorb the material with an inert absorbent like vermiculite or sand.[1] Collect the absorbent material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[1][2]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

References

Navigating the Safe Handling of 2-(Aminomethyl)butan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Hazard Profile and Critical Precautions

Based on the hazard profiles of analogous compounds such as 2-Amino-1-butanol, 2-(Aminomethyl)butan-1-ol is anticipated to be a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also likely to be harmful if swallowed and may cause respiratory irritation.[3] The flammable nature of similar small-chain alcohols suggests that this compound may also be a combustible liquid.[3] Therefore, all handling procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, away from sources of ignition.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound in various laboratory settings. The causality behind these recommendations lies in the anticipated corrosive and irritant nature of the compound.

Scenario Required Personal Protective Equipment
Low-Volume Handling (e.g., preparing solutions in a fume hood) - Chemical splash goggles or a face shield- Nitrile or neoprene gloves- Laboratory coat
High-Volume Handling or Splash Potential - Face shield and chemical splash goggles- Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a laboratory coat- Closed-toe shoes
Risk of Aerosol Generation - All PPE from "High-Volume Handling"- A NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step procedures provide a self-validating system for safe laboratory operations.

Engineering Controls and Pre-Handling Checks
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: Have a chemical spill kit rated for corrosive and flammable liquids readily available.

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashing. Use a pipette or a graduated cylinder for accurate measurement.

  • Container Sealing: Tightly seal the container immediately after use to prevent the release of vapors.

  • Work Area Decontamination: After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and absorbent materials from spills, must be collected in a designated, labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][3] Do not pour this chemical down the drain.[3]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive this compound assess_task Assess Task and Potential for Exposure start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe verify_controls Verify Engineering Controls (Fume Hood, Eyewash) select_ppe->verify_controls don_ppe Don PPE verify_controls->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical seal_container Tightly Seal Container After Use handle_chemical->seal_container decontaminate Decontaminate Work Area seal_container->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate and Dispose of Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of this compound.

In Case of Emergency

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.